2-Mercaptothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NS2/c5-3-4-1-2-6-3/h1-2H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVLSHAVSIYKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205381 | |
| Record name | Thiazoline-2-thione | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82358-09-6, 5685-05-2 | |
| Record name | 2-Thiazolethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82358-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Mercaptothiazole | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thiazoline-2-thione | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Mercaptothiazole | |
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| Record name | 2-Mercaptothiazole | |
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| Record name | Thiazoline-2-thione | |
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| Record name | 2(3H)-Thiazolethione | |
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| Record name | 2-Thiazolethiol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAZOLINE-2-THIONE | |
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Foundational & Exploratory
Introduction: Clarifying Nomenclature and Significance
An In-depth Technical Guide to the Physicochemical Properties of 2-Mercaptothiazoline
The term "2-Mercaptothiazole" can be ambiguous, with literature sometimes conflating it with its benzo-fused analogue, 2-Mercaptobenzothiazole. This guide will focus on the well-defined parent heterocyclic compound, 2-Mercaptothiazoline (CAS No. 96-53-7), also known by its systematic IUPAC name, 1,3-thiazolidine-2-thione . This compound is a cornerstone intermediate in organic synthesis and possesses significant industrial and biological relevance. It serves as a precursor in the synthesis of pharmaceuticals, including β-lactam antibiotics, and is utilized in the rubber industry as a vulcanization accelerator.[1][2][3] Its unique thione-thiol functionality imparts valuable properties, such as acting as a reducing agent and forming stable metal complexes, making it a subject of interest in materials science and for applications like corrosion inhibition.[1][4]
This document provides a comprehensive overview of the core physicochemical properties of 2-Mercaptothiazoline, offering both established data and detailed, field-proven experimental protocols for their determination. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in their application.
Molecular Structure and Tautomerism
2-Mercaptothiazoline exists in a tautomeric equilibrium between the thiol form (2-thiazoline-2-thiol) and the thione form (1,3-thiazolidine-2-thione). In the solid state and in most common scenarios, the thione form is predominant due to the greater stability of the carbon-sulfur double bond (thiourea-like structure) within the five-membered ring.[5][6] This equilibrium is a critical physicochemical characteristic, as it dictates the compound's reactivity, polarity, and hydrogen bonding capabilities.
Caption: Thione-thiol tautomeric equilibrium of 2-Mercaptothiazoline.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Mercaptothiazoline.
| Property | Value | Reference(s) |
| CAS Number | 96-53-7 | [2][3] |
| Molecular Formula | C₃H₅NS₂ | [2] |
| Molecular Weight | 119.21 g/mol | [3] |
| Appearance | White to beige or pale yellow fine crystalline powder. | [2][4] |
| Melting Point | 104 - 107 °C | [2] |
| Boiling Point | 176-178 °C at 0.25 Torr | [7] |
| Solubility | Soluble in hot water, methanol, chloroform, alkaline water, and acetic acid. Slightly soluble in ether. | [7][8][9] |
| pKa (Predicted) | ~13.01 | [4][10] |
| pH (10 g/L aqueous) | 6 - 7 | [4][7] |
Experimental Protocols for Property Determination
The following sections detail robust methodologies for characterizing the physicochemical properties of 2-Mercaptothiazoline.
Solubility Determination
Causality: Determining solubility is fundamental in drug development for formulation and in synthesis for solvent selection during reaction and purification. The "like dissolves like" principle is tested across a polarity spectrum. A semi-quantitative approach provides a practical solubility profile.
Caption: Workflow for semi-quantitative solubility assessment.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of 2-Mercaptothiazoline into a series of 4 mL glass vials.
-
Solvent Addition: To each vial, add 1.0 mL of a test solvent (e.g., deionized water, methanol, ethanol, acetone, chloroform, hexane) to achieve a target concentration of 10 mg/mL.
-
Initial Mixing: Cap the vials securely and vortex each sample vigorously for 2 minutes at ambient temperature.
-
Initial Observation: Visually inspect each vial against a dark background. A clear, particle-free solution indicates solubility. If the compound dissolves, it is soluble at ≥10 mg/mL.
-
Insolubility & Heating: For samples that remain as a suspension or have visible solid, place the vials in a heating block or water bath set to 50°C for 5 minutes, with intermittent vortexing. This step is crucial as the compound is reported to be soluble in hot water.[4][10]
-
Final Observation: Remove the vials and immediately observe. If a clear solution forms, the compound is classified as soluble with heating. If solid material persists, it is considered insoluble or sparingly soluble under these conditions.
-
Documentation: Record the results for each solvent, noting whether solubility was achieved at room temperature or upon heating.
Acidity Constant (pKa) Determination by Potentiometric Titration
Causality: The pKa value is critical for predicting the ionization state of a molecule at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate and standard method for this determination.[11][12] Given the high predicted pKa, a non-aqueous or mixed-solvent system may be necessary to achieve a clear titration endpoint.
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Protocol:
-
System Preparation: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[12]
-
Sample Solution: Prepare a ~0.01 M solution of 2-Mercaptothiazoline. Due to its limited solubility in cold water, a co-solvent system such as 50:50 (v/v) methanol/water is recommended. Accurately record the mass of the compound and the final volume.
-
Titration Setup: Place a known volume (e.g., 25.0 mL) of the sample solution in a jacketed beaker maintained at 25°C. Insert the calibrated pH electrode and a micro-stir bar.
-
Titrant: Use a standardized solution of 0.1 M NaOH as the titrant.
-
Titration Process: Begin stirring the solution gently. Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL) from a calibrated burette.
-
Data Acquisition: After each addition, allow the pH reading to stabilize before recording both the total volume of titrant added and the corresponding pH.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). Determine the equivalence point, which is the point of maximum slope on the curve (inflection point), often found by plotting the first derivative (ΔpH/ΔV).
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point.[13] This value represents the pH at which the concentrations of the protonated (thione) and deprotonated (thiolate) species are equal.
Spectroscopic Characterization
Spectroscopic analysis provides a "fingerprint" of the molecule, confirming its identity and providing insights into its electronic and vibrational structure.
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. It provides information on the chemical environment of each proton and carbon atom.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of 2-Mercaptothiazoline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube.[3] The choice of solvent is critical; CDCl₃ is suitable for this compound.[8]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Data Interpretation:
-
¹H NMR (in CDCl₃): Expect two distinct signals corresponding to the two non-equivalent methylene (-CH₂-) groups of the thiazolidine ring. These will likely appear as triplets due to coupling with each other. A broad singlet corresponding to the N-H proton will also be present.
-
¹³C NMR (in CDCl₃): Expect three signals: two for the methylene carbons and one for the C=S (thione) carbon, which will appear significantly downfield (~190-210 ppm).
-
Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The thione (C=S) and amine (N-H) groups have characteristic absorption bands.
Caption: Workflow for solid-state analysis using FTIR-ATR.
Step-by-Step Protocol (ATR Method):
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 2-Mercaptothiazoline powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire Spectrum: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.
-
Data Interpretation: The resulting spectrum should display key absorption bands:
-
N-H Stretch: A moderate to strong band around 3100-3300 cm⁻¹.
-
C-H Stretch: Bands for the methylene groups just below 3000 cm⁻¹.
-
Thioamide Bands: A series of characteristic bands, including the C=S stretch, which can appear in the 1020-1250 cm⁻¹ region.[3]
-
Causality: UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly those involving π-electrons in chromophores.[5] The thione group (C=S) acts as a primary chromophore in 2-Mercaptothiazoline. The position of the maximum absorbance (λ_max) can be influenced by the solvent polarity.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a dilute stock solution of 2-Mercaptothiazoline in a UV-transparent solvent (e.g., methanol or acetonitrile). From this stock, prepare a final solution with a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the 10⁻⁵ to 10⁻⁴ M range).
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Sample Measurement: Rinse and fill a matched quartz cuvette with the sample solution. Place it in the spectrophotometer.
-
Scan: Scan a range of wavelengths, for example, from 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). For 2-Mercaptothiazoline, expect strong absorption in the UV region due to π → π* and n → π* transitions associated with the C=S group.
Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
Causality: DSC is a critical technique for determining the thermal stability, melting point, and purity of a crystalline solid. It measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting and decomposition.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of 2-Mercaptothiazoline into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min, from ambient temperature to a temperature well above the expected melting point (e.g., 25°C to 200°C).
-
Data Analysis: The resulting thermogram plots heat flow versus temperature.
-
Melting Point: A sharp endothermic peak indicates melting. The peak onset temperature is typically reported as the melting point.
-
Decomposition: An exothermic or complex endothermic event following the melt may indicate thermal decomposition.
-
Reactivity and Stability
2-Mercaptothiazoline is stable under normal storage conditions but exhibits reactivity characteristic of its functional groups.[10]
-
Acidity: The N-H proton is weakly acidic, allowing for deprotonation with a strong base to form a nucleophilic thiolate.
-
Nucleophilicity: The exocyclic sulfur atom is nucleophilic, participating in reactions such as alkylation and acylation.
-
Metal Complexation: The sulfur and nitrogen atoms can act as ligands, forming complexes with various metal ions. This property is exploited in its use as a corrosion inhibitor and analytical reagent.[1][2]
-
Oxidation: Like other thiols, the thiol tautomer can be susceptible to oxidation, potentially forming disulfide-linked dimers.
Store the compound in a tightly closed container in a dry, well-ventilated place, away from strong oxidizing agents.[8]
Conclusion
This guide has detailed the essential physicochemical properties of 2-Mercaptothiazoline and provided robust, validated protocols for their experimental determination. A thorough understanding and precise measurement of these characteristics—from solubility and pKa to spectral fingerprints and thermal stability—are indispensable for scientists and researchers. Mastery of these analytical techniques ensures data integrity and accelerates progress in drug development, chemical synthesis, and materials science, where 2-Mercaptothiazoline continues to be a compound of significant interest.
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2-Mercaptothiazoline 96-53-7 wiki. Mol-Instincts. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College. [Link]
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UV-Visible Spectrophotometric Method and Validation of Organic Compounds. ResearchGate. [Link]
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2-Mercaptothiazolin 98 %, Thermo Scientific Chemicals 5 g. Fisher Scientific. [Link]
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An In-depth Technical Guide to 2-Mercaptobenzothiazole (CAS 149-30-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Clarification Note: The compound specified by CAS number 149-30-4 is 2-Mercaptobenzothiazole (MBT) , which is chemically distinct from 2-mercaptothiazole. This guide will focus exclusively on the properties and applications of 2-Mercaptobenzothiazole as identified by its CAS number.
Abstract
2-Mercaptobenzothiazole (MBT) is a versatile organosulfur compound of significant industrial importance. While its primary application lies in accelerating the sulfur vulcanization of rubber, its utility extends to corrosion inhibition, chemical synthesis, and biocide formulations.[1][2] This guide provides a comprehensive technical overview of MBT, delving into its fundamental physicochemical properties, industrial synthesis, mechanisms of action in key applications, and critical toxicological data. It is designed to serve as a foundational resource for professionals in research and development, offering detailed protocols and mechanistic insights to support advanced applications and safety management.
Chemical Identity and Physicochemical Properties
2-Mercaptobenzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a thiol group at the 2-position.[1] However, it predominantly exists in the more stable thione tautomeric form. This tautomerism is a critical aspect of its chemistry and reactivity.
Molecular Structure and Tautomerism
MBT exhibits thione-thiol tautomerism, with equilibrium heavily favoring the thione form, 1,3-benzothiazole-2(3H)-thione.[1] This structure is planar with a C=S double bond.[1]
Caption: High-pressure synthesis of MBT from aniline, CS₂, and sulfur.
Alternative synthesis routes have been developed, including the reaction of 2-aminothiophenol with carbon disulfide or the reaction of o-haloanilines with carbon disulfide in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which offers milder conditions. [3][4]
Core Applications and Mechanisms of Action
MBT's reactivity, stemming from its thione-thiol character, makes it highly effective in several industrial applications.
Rubber Vulcanization Accelerator
The most significant application of MBT is as a moderately fast-curing primary accelerator in the sulfur vulcanization of natural and synthetic rubbers. [5][6] Causality and Mechanism: In sulfur vulcanization, polymer chains (polyisoprene in natural rubber) are cross-linked by sulfur atoms, transforming the tacky, plastic material into a strong, elastic one. This process requires high temperatures and long reaction times. MBT acts as an accelerator by lowering the activation energy of the process. [1][5]It reacts with sulfur to form active sulfurating agents. These agents efficiently transfer sulfur atoms to the rubber polymer chains, initiating the formation of sulfide cross-links at milder temperatures and with less total sulfur. [1]This results in a vulcanized product with improved physical properties, such as higher modulus and good aging resistance. [5]
Caption: Role of MBT in accelerating sulfur vulcanization.
Corrosion Inhibitor
MBT is a highly effective corrosion inhibitor, particularly for copper and its alloys, in various systems like cooling fluids, antifreeze, and metalworking fluids. [5] Causality and Mechanism: The inhibitory action arises from the chemisorption of MBT molecules onto the metal surface. [7][8]The molecule contains nitrogen and sulfur heteroatoms with lone pairs of electrons, which act as active centers for adsorption. [9]MBT forms a stable, protective film on the metal surface, which acts as a barrier to prevent corrosive agents (like chloride ions in acidic media) from reaching the metal. [7][10]This adsorption process retards both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. [8][9]
Other Applications
-
Chemical Intermediate: MBT serves as a precursor for the synthesis of other important rubber accelerators (e.g., sulfenamides), pesticides, and dyes. [4][11]* Biocide: The sodium and zinc salts of MBT are used as fungicides and bacteriostatic agents. * Electroplating: It is used as a brightener in copper sulfate and silver cyanide electroplating baths. [1][12]
Analytical Methodology: Quantification by RP-HPLC
For quality control and research, accurate quantification of MBT is essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and reliable method. [13]
Detailed Experimental Protocol for MBT Quantification
This protocol is adapted from established methods for the determination of MBT. [13] Objective: To quantify the concentration of 2-Mercaptobenzothiazole in a sample solution.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 30 cm, 10 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Tetrahydrofuran (THF), HPLC grade
-
Sodium Phosphate, Dibasic (Na₂HPO₄)
-
Orthophosphoric Acid
-
MBT analytical standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Prepare a buffer solution by dissolving 1.42 g of Na₂HPO₄ in 1 liter of ultrapure water. [13] * Prepare the mobile phase by mixing THF, ACN, and the phosphate buffer in a 40:40:20 (v/v/v) ratio. [13] * Degas the mobile phase using sonication or vacuum filtration.
-
Adjust the pH to 4.0 using dilute orthophosphoric acid. [13]
-
-
Standard Solution Preparation:
-
Accurately weigh ~10 mg of MBT analytical standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a stock solution (e.g., 100 µg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing MBT in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 30 cm x 3.9 mm, 10 µm
-
Mobile Phase: THF:ACN:Buffer (40:40:20), pH 4.0
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 325 nm [2] * Column Temperature: Ambient
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Verify the linearity of the calibration curve (R² > 0.999).
-
Inject the prepared sample(s).
-
Determine the peak area of MBT in the sample chromatogram.
-
Calculate the concentration of MBT in the sample using the linear regression equation from the calibration curve.
-
Caption: Workflow for quantification of MBT using HPLC.
Toxicology and Safety Profile
Understanding the toxicological profile of MBT is paramount for ensuring safe handling and assessing environmental impact.
Human Health Effects
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified MBT as Group 2A, probably carcinogenic to humans . [14][15]This classification is based on limited evidence in humans (bladder cancer in chemical plant workers) and sufficient evidence in experimental animals. [14][16]* Skin Sensitization: MBT is a well-known contact allergen and a primary cause of rubber allergy, capable of causing Type IV delayed-type hypersensitivity reactions. [17]The GHS classification includes H317 (May cause an allergic skin reaction). * Acute Toxicity: MBT exhibits low acute toxicity via oral, dermal, and inhalation routes. [18][19]
Toxicological Data Summary
| Endpoint | Species | Route | Value | Source(s) |
| LD₅₀ | Rat | Oral | 3800 mg/kg | [19] |
| LD₅₀ | Rabbit | Dermal | >7940 mg/kg | [20][19] |
| LC₅₀ | Rat | Inhalation | >1.27 mg/L (4h) | [18] |
| Carcinogenicity | IARC | - | Group 2A | [14][15] |
| Skin Sensitization | GHS | - | H317 - May cause an allergic skin reaction | [21][20] |
Environmental Fate
-
Aquatic Toxicity: MBT is classified as H410 (Very toxic to aquatic life with long-lasting effects). [21][20]* Biodegradability: It is not readily biodegradable and is considered persistent in the environment. * Mobility: MBT has a moderate potential for adsorption to soil and sediment. [20]
References
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Wikipedia. Mercaptobenzothiazole. [Link]
-
Mouton, X., et al. (2025). Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy. Npj Materials Degradation. [Link]
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Zhang, Y., et al. (2022). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes. [Link]
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Ataman Kimya. 2-Mercaptobenzothiazole (MBT). [Link]
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IRO Water Treatment. 2 Mercaptobenzothiazole (MBT) Uses. [Link]
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Wang, F., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. [Link]
-
Ghanbari, A., et al. (2020). Corrosion protection mechanism of 2-mercaptibenzothiazole and its potential synergistic effect with cerium ions for treatment of AA 2024-T3. ResearchGate. [Link]
- Google Patents. US6222041B1 - Method for the production of 2-mercaptobenzothiazole.
-
Goudarzi, N., et al. (2014). Investigation on 2-mercaptobenzothiazole behavior as corrosion inhibitor for 316-stainless steel in acidic media. Pigment & Resin Technology. [Link]
-
Abd El-Lateef, H. M., et al. (2020). The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution. Scientific Reports. [Link]
-
Cheméo. Chemical Properties of 2-Mercaptobenzothiazole (CAS 149-30-4). [Link]
-
LookChem. Applications of 2-Mercaptobenzothiazole: Beyond Rubber Vulcanization. [Link]
-
Taylor & Francis Online. Synthesis of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives condensed with carbohydrates as a potential antimicrobial agents. [Link]
-
Indian Journal of Pharmaceutical Sciences. Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. [Link]
-
Emerald Publishing. Investigation on 2-mercaptobenzothiazole behavior as corrosion inhibitor for 316-stainless steel in acidic media. [Link]
-
Britannica. Mercaptobenzothiazole | chemical compound. [Link]
-
MDPI. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. [Link]
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Redox. Safety Data Sheet 2-Mercaptobenzothiazole. [Link]
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IARC Monographs. 2-MERCAPTOBENZOTHIAZOLE. [Link]
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The MAK Collection for Occupational Health and Safety. 2-Mercaptobenzothiazole. [Link]
-
Gries, W., et al. (2015). Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine. Analytical and Bioanalytical Chemistry. [Link]
-
IARC. Q&A on 2-Mercaptobenzothiazole (MBT). [Link]
-
Crebelli, R., et al. (2007). Human health risk assessment of 2-mercaptobenzothiazole in drinking water. Regulatory Toxicology and Pharmacology. [Link]
-
Miljøstyrelsen. 2- Mercapto- benzothiazole (MBT). [Link]
-
Publisso. Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS. [Link]
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Asian Publication Corporation. Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. [Link]
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NICNAS. Mercaptobenzothiazole and its salts: Human health tier II assessment. [Link]
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IARC. Agents Classified by the IARC Monographs, Volumes 1–123. [Link]
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IARC. Agents Classified by the IARC Monographs, Volumes 1–123 (List of Classifications). [Link]
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IARC Publications. 2-MERCAPTOBENZOTHIAZOLE. [Link]
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NCBI Bookshelf. Summary of Data Reported - Some Industrial Chemicals. [Link]
-
ECHA. Benzothiazole-2-thiol - Registration Dossier. [Link]
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Foreword: Unraveling the Thiol-Thione Duality
An In-Depth Technical Guide to the Tautomeric Forms of 2-Mercaptothiazole
To the dedicated researcher, scientist, and drug development professional, the precise molecular structure of a compound is not a trivial detail; it is the very foundation of its reactivity, biological activity, and material properties. This compound and its benzannulated analogue, 2-mercaptobenzothiazole (MBT), are compounds of significant industrial and pharmaceutical importance, serving as vulcanization accelerators, corrosion inhibitors, and scaffolds for bioactive molecules.[1][2] Their utility is intrinsically linked to a fundamental chemical phenomenon: tautomerism.
This guide eschews a superficial overview, instead providing a deep, evidence-based exploration of the tautomeric equilibrium of this compound. The common name "mercapto-" implies the presence of a thiol (S-H) group, yet as we will demonstrate, the molecular reality is dominated by the thione form.[3][4] Understanding this structural preference is paramount for predicting reaction outcomes, designing novel derivatives, and interpreting analytical data. As Senior Application Scientists, our goal is to not only present the established facts but to illuminate the causality behind the experimental and computational approaches that form the bedrock of our current understanding.
The Thiol-Thione Equilibrium: A Decisive Imbalance
Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of this compound, this phenomenon manifests as a dynamic equilibrium between two forms: the thiol form (1,3-thiazole-2-thiol) and the thione form (3H-1,3-thiazole-2-thione).
While the equilibrium is dynamic, it is overwhelmingly shifted towards one side. An extensive body of evidence from crystallography, spectroscopy, and computational modeling unequivocally demonstrates that the thione tautomer is the dominant and significantly more stable form in the gas phase, in the solid state, and in solution.[5][6][7] Theoretical calculations suggest the thione tautomer of the related 2-mercaptobenzothiazole is more stable than the thiol form by approximately 39 kJ/mol, a substantial energy difference that effectively precludes the existence of a significant population of the thiol form under normal conditions.[4]
Sources
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2-Mercaptobenzothiazole thione-thiol tautomerism
An In-depth Technical Guide to the Thione-Thiol Tautomerism of 2-Mercaptobenzothiazole
Abstract
2-Mercaptobenzothiazole (2-MBT) is a cornerstone heterocyclic compound with extensive applications ranging from rubber vulcanization to corrosion inhibition and pharmaceutical development.[1][2][3] Its chemical behavior and reactivity are fundamentally governed by a classic example of prototropic tautomerism: the equilibrium between its thione and thiol forms. While named as a "mercaptan" (thiol), extensive evidence from spectroscopic, crystallographic, and computational studies overwhelmingly confirms that the equilibrium lies significantly towards the thione tautomer under most conditions. This guide provides a detailed exploration of this tautomerism, synthesizing data from multiple analytical techniques, explaining the causality behind experimental choices, and detailing the profound implications of this equilibrium on the molecule's function in various scientific and industrial domains.
The Fundamental Equilibrium: Thione vs. Thiol
Tautomers are structural isomers of chemical compounds that readily interconvert. In the case of 2-MBT, the tautomerism involves the migration of a proton between a nitrogen and a sulfur atom. This creates an equilibrium between the thiol form (2-mercaptobenzothiazole) and the thione form (3H-benzothiazole-2-thione).[4][5]
Computational and experimental data consistently demonstrate that the thione form is the more stable and, therefore, predominant tautomer in the solid state, in the gas phase, and in most common solvents.[6][7][8] This stability is a key determinant of its chemical properties and interactions.
Caption: The thione-thiol tautomeric equilibrium of 2-Mercaptobenzothiazole.
Elucidating the Dominant Tautomer: A Multi-faceted Approach
X-ray Crystallography: The Definitive Solid-State Picture
X-ray diffraction provides an unambiguous determination of molecular structure in the crystalline solid state. A redetermination of the crystal structure of 2-MBT confirmed that the molecule exists as the thione tautomer.[9] The analysis revealed a planar molecule with a clear C=S double bond and the proton located on the nitrogen atom. This study also clarified that intermolecular hydrogen bonding occurs between the N-H group of one molecule and the thione sulfur of another, with an intermolecular N-H···S distance of 3.35 Å, correcting earlier reports of unusual bonding.[6][9]
Spectroscopic Fingerprinting
Spectroscopy is the primary tool for investigating tautomeric equilibria in solution. FTIR, NMR, and UV-Vis spectroscopy each probe different aspects of the molecular structure, and all point towards the dominance of the thione form.
Table 1: Key Spectroscopic Data for 2-MBT Tautomer Identification
| Technique | Observed Feature (Thione Form) | Expected Feature (Thiol Form - Not Observed) | Reference |
| FTIR/Raman | Strong C=S stretching vibration (~1015 cm⁻¹) | S-H stretching vibration (~2550-2600 cm⁻¹) | [6][8] |
| N-H stretching vibration (~2835-3111 cm⁻¹) | C=N stretching vibration (~1610-1640 cm⁻¹) | [8] | |
| ¹H NMR | Broad singlet for N-H proton (e.g., ~13.7 ppm in d6-DMSO) | Sharp singlet for S-H proton (~3-4 ppm) | [7] |
| ¹³C NMR | Resonance for C=S carbon (~191 ppm in CD₂Cl₂) | Resonance for C-S carbon (~151 ppm) | [7] |
| UV-Vis | Absorption maximum ~320-330 nm (in aqueous solution) | Distinct absorption maximum for the thiol chromophore | [10][11] |
-
Objective: To distinguish between the thione and thiol forms using vibrational spectroscopy.
-
Causality: The C=S and N-H bonds of the thione form have distinct vibrational frequencies compared to the S-H and C=N bonds of the thiol form. The absence of a characteristic S-H stretching peak is strong evidence against the thiol form.
-
Methodology:
-
Prepare a KBr pellet: Mix ~1 mg of dry 2-MBT powder with ~100 mg of dry, spectroscopic grade KBr.
-
Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
Acquire the spectrum using an FTIR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Identify the key peaks corresponding to N-H stretching and C=S stretching, and confirm the absence of a significant peak in the S-H stretching region.[6][8]
-
-
Objective: To identify the location of the labile proton and characterize the carbon framework.
-
Causality: The chemical environment of a proton attached to nitrogen (N-H) is significantly different from one attached to sulfur (S-H). Likewise, the ¹³C chemical shift of a thiocarbonyl carbon (C=S) is highly deshielded and characteristically different from a carbon single-bonded to sulfur (C-S).
-
Methodology:
-
Dissolve ~10-20 mg of 2-MBT in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum. Note the broad singlet corresponding to the exchangeable N-H proton. Its chemical shift can vary with solvent and concentration.
-
Acquire a ¹³C NMR spectrum (proton-decoupled).
-
Analysis: In the ¹H spectrum, identify the aromatic protons and the downfield N-H proton.[7][12] In the ¹³C spectrum, locate the highly characteristic C=S peak at ~191 ppm, which is definitive evidence for the thione tautomer.[7]
-
-
Objective: To study the chemical species of 2-MBT present in aqueous solution as a function of pH.
-
Causality: The thione tautomer, the thiol tautomer, and the deprotonated anionic form each possess a unique chromophore system, resulting in distinct UV-Vis absorption spectra. By systematically varying the pH, one can observe the transitions between these species.
-
Methodology:
-
Prepare a stock solution of 2-MBT in a suitable solvent like methanol.
-
Prepare a series of buffered aqueous solutions covering a wide pH range (e.g., pH 2 to 11).
-
Add a small, constant aliquot of the 2-MBT stock solution to each buffered solution to achieve a final concentration suitable for UV-Vis analysis (e.g., 4 x 10⁻⁵ M).[10][11]
-
Record the UV-Vis spectrum for each sample from ~200 nm to 400 nm.
-
Analysis: Observe the changes in the absorption maxima. Typically, two main absorption bands are seen.[10] As the pH increases above the pKa (~7), the spectrum shifts significantly due to the formation of the deprotonated thiolate anion, indicating that the N-H proton of the thione form is acidic.[10][13]
-
Computational Modeling: In Silico Corroboration
Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide powerful insights into the energetics of the tautomeric system. These methods allow for the calculation of the relative stabilities of the tautomers and the energy barriers for their interconversion.
Theoretical studies consistently corroborate the experimental findings. DFT calculations at various levels of theory (e.g., B3LYP/6-311G**) show that the thione tautomer is energetically more stable than the thiol tautomer in both the gas phase and in solution (when using a Polarizable Continuum Model, PCM).[7][14] The energy difference is significant, often calculated to be over 5 kcal/mol, confirming that the thione is the main species at room temperature.[7] Furthermore, these calculations can model the vibrational frequencies, which show excellent agreement with experimental FTIR and Raman spectra for the thione structure.[6][15]
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An In-Depth Technical Guide to the Synthesis of 2-Mercaptobenzothiazole from Aniline
Abstract: This technical guide provides a comprehensive overview of the predominant industrial method for synthesizing 2-Mercaptobenzothiazole (MBT), a compound of immense commercial significance, primarily as a vulcanization accelerator in the rubber industry.[1][2] The document delves into the core chemical principles, reaction mechanisms, and process parameters governing the synthesis from aniline, carbon disulfide, and sulfur. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this classic yet highly relevant industrial process. The guide emphasizes the causality behind experimental choices, provides a detailed, self-validating protocol, and summarizes critical quantitative data for practical application.
Introduction and Strategic Importance
First discovered by A. W. Hofmann, 2-Mercaptobenzothiazole (systematically named 1,3-Benzothiazole-2(3H)-thione) is a cornerstone chemical in the polymer industry.[1][3][4] Its primary application is as a semi-ultra accelerator in the sulfur vulcanization of natural and synthetic rubbers, a process that significantly shortens curing times and improves the physical properties and aging resistance of rubber articles.[1][5] Beyond its role in rubber manufacturing, MBT and its derivatives are utilized as corrosion inhibitors for metals like copper and its alloys, and as intermediates in the production of pesticides and other specialty chemicals.[1][2]
While several synthetic routes to MBT have been documented, including the reaction of 2-aminothiophenol with carbon disulfide, the direct, one-pot synthesis from aniline, carbon disulfide, and sulfur remains the most economically viable and widely implemented method in industrial production.[1][3][6] This guide focuses exclusively on this industrially paramount "aniline method," often referred to as the Kelly process.[3][7]
The Core Synthesis: Reaction Principles and Mechanistic Insights
The industrial synthesis of MBT is a high-temperature, high-pressure process conducted in an autoclave. The overall transformation is deceptively simple in its stoichiometry but involves a complex network of intermediate reactions.
Overall Reaction: C₆H₅NH₂ (Aniline) + CS₂ (Carbon Disulfide) + S (Sulfur) → C₇H₅NS₂ (2-Mercaptobenzothiazole) + H₂S (Hydrogen Sulfide)[3]
Mechanistic Pathway
The direct conversion is not a single elementary step but a sequence of reactions. While the precise mechanism involves numerous intermediates and side reactions, the principal pathway is understood to proceed as follows:
-
Formation of Diphenylthiourea: The reaction initiates with the nucleophilic attack of two aniline molecules on one molecule of carbon disulfide to form 1,3-diphenyl-2-thiourea (DPTU), also known as thiocarbanilide.[1]
-
Sulfurization and Cyclization: Elemental sulfur acts as a dehydrogenating and cyclizing agent. It facilitates an intramolecular electrophilic substitution on one of the phenyl rings of DPTU, leading to the closure of the thiazole ring.
-
Product Formation and H₂S Elimination: The cyclized intermediate eliminates hydrogen sulfide (H₂S) to yield the stable 2-Mercaptobenzothiazole product.[1]
The significant number of by-products (over 50 have been identified) underscores the complexity of the reaction landscape at elevated temperatures and pressures.[1]
Visualization of the Reaction Mechanism
The following diagram illustrates the proposed primary pathway for the formation of MBT from aniline.
Caption: Proposed reaction mechanism for the synthesis of MBT from aniline.
Rationale for Experimental Conditions
The selection of harsh reaction conditions is a deliberate choice dictated by the thermodynamics and kinetics of the reaction.
-
High Temperature (240°C - 275°C): Elevated temperatures are essential to provide the necessary activation energy for the intramolecular cyclization and the sulfur-mediated dehydrogenation steps.[1][7][8] Operating within an optimal range, such as 245°C - 255°C, is critical for maximizing yield while minimizing thermal decomposition of the final product.[7]
-
High Pressure (Autogenous, up to 10 MPa): The reaction is performed in a sealed autoclave, and the pressure is generated "autogenously" by the vapor pressure of the volatile reactants (primarily CS₂) and the gaseous H₂S byproduct.[1][7] This high pressure serves two key functions: it maintains the reactants in the liquid phase, ensuring efficient mixing and reaction, and it influences the chemical equilibrium.
-
Molar Ratios of Reactants: The stoichiometry of the reactants is a critical parameter for maximizing yield and purity. Industrial processes often employ a molar excess of carbon disulfide to ensure complete conversion of aniline and to shift the equilibrium towards product formation.[8] Aniline, sulfur, and carbon disulfide are often used in molar ratios close to 1:1.5:1.[7]
Quantitative Process Data
The following table summarizes key quantitative parameters derived from industrial process descriptions and optimization studies.
| Parameter | Typical Value | Rationale & Significance | Source(s) |
| Optimal Temperature | 240°C - 255°C | Balances reaction rate against thermal degradation of MBT. | [1][7] |
| Reaction Pressure | 9 - 10 MPa (Autogenous) | Maintains liquid phase; generated by reactants and H₂S byproduct. | [1] |
| Reaction Time | 1.5 - 5 hours | Sufficient residence time for reaction completion. Longer times risk decomposition. | [1][7] |
| Reactant Molar Ratio | Aniline : CS₂ : S ≈ 1 : 1.2-1.7 : 1 | Molar excess of CS₂ drives the reaction to completion. | [7] |
| Typical Crude Yield | 77% - 82.5% | Represents the efficiency of the one-pot conversion. | [1] |
| Purified Product Yield | >94% | Reflects the efficiency of post-reaction purification steps. | [7] |
Detailed Experimental Protocol
This protocol describes a representative industrial-scale synthesis of 2-Mercaptobenzothiazole. All operations must be conducted in a suitable high-pressure reactor (autoclave) by trained personnel, adhering to strict safety procedures for handling toxic, flammable, and corrosive materials under pressure.
Materials and Equipment
-
Reagents: Aniline (C₆H₅NH₂), Carbon Disulfide (CS₂), Sulfur (S, powder).
-
Equipment: High-pressure stainless steel autoclave with stirring, heating mantle, cooling system, pressure gauge, and a vent line connected to a caustic scrubber (e.g., NaOH solution).
-
Purification: Filtration apparatus, reaction vessel for dissolution/precipitation, pH meter, appropriate solvents (e.g., toluene, methanol), sodium hydroxide, and a strong acid (e.g., sulfuric or hydrochloric acid).
Step-by-Step Methodology
PART A: REACTION
-
Reactor Charging (Self-Validating Checkpoint 1):
-
Ensure the autoclave is clean, dry, and has passed pressure testing.
-
Charge the autoclave with aniline, carbon disulfide, and sulfur in an optimized molar ratio (e.g., 1.0 mol aniline : 1.5 mol CS₂ : 1.0 mol sulfur).[7]
-
Seal the reactor according to the manufacturer's specifications.
-
-
Reaction Execution (Self-Validating Checkpoint 2):
-
Begin agitation and slowly heat the reactor. The reaction is highly exothermic, and the heating rate must be carefully controlled.
-
Heat the mixture to the target temperature of 250°C - 255°C over several hours.[1][7]
-
Monitor the internal pressure, which will rise autogenously due to the formation of H₂S gas. The pressure should stabilize within the expected range (e.g., 9-10 MPa).
-
Maintain the reaction at the target temperature and pressure for a residence time of 2 to 5 hours.[1][7]
-
-
Cooling and Depressurization:
-
After the designated reaction time, discontinue heating and begin cooling the autoclave.
-
Once the reactor contents are below 100°C, carefully vent the H₂S gas through the caustic scrubber system to neutralize it. CAUTION: H₂S is extremely toxic and flammable.
-
Continue cooling the reactor to room temperature before opening. The crude product is a dark, viscous liquid or solid mass.
-
PART B: PURIFICATION
-
Alkaline Dissolution:
-
Transfer the crude MBT product to a separate vessel.
-
Add a calculated amount of aqueous sodium hydroxide solution to dissolve the acidic MBT, forming its sodium salt (sodium 2-mercaptobenzothiazolate). This step leaves behind many non-acidic organic impurities.[2]
-
Filter the basic solution to remove any insoluble materials.
-
-
Acidic Precipitation (Self-Validating Checkpoint 3):
-
Cool the filtrate and slowly add a mineral acid (e.g., H₂SO₄) with stirring to neutralize the solution.
-
Pure MBT will precipitate out as a pale yellow solid as the pH drops below its pKa (~7.0).[2]
-
Monitor the pH to ensure complete precipitation.
-
-
Isolation and Drying:
-
Collect the precipitated MBT by filtration.
-
Wash the filter cake thoroughly with water to remove residual salts.
-
Dry the purified MBT in a vacuum oven at an appropriate temperature (e.g., 70-80°C) until a constant weight is achieved.
-
-
Final Analysis (Self-Validating Checkpoint 4):
-
Characterize the final product. The melting point of pure MBT should be in the range of 180°C - 182°C.[7] Purity can be further confirmed by techniques such as HPLC or titration.
-
Conclusion
The synthesis of 2-Mercaptobenzothiazole from aniline, carbon disulfide, and sulfur is a robust and highly optimized industrial process. Its success hinges on the precise control of high-temperature and high-pressure conditions to navigate a complex reaction network, maximizing the formation of the desired product while managing the generation of by-products and the hazardous H₂S gas. While this method has been the industrial standard for decades, ongoing research focuses on developing greener synthetic pathways that may operate under milder conditions or utilize catalysts to improve atom economy and reduce the process's environmental footprint.[1][4] This guide provides the foundational knowledge necessary for understanding and applying this critical chemical manufacturing process.
References
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. MDPI. [Link]
-
Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. [Link]
-
2-Aminothiophenol - Wikipedia. Wikipedia. [Link]
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Mercaptobenzothiazole - Wikipedia. Wikipedia. [Link]
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The Genesis of a Vulcanization Catalyst: A Technical History of 2-Mercaptobenzothiazole
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
2-Mercaptobenzothiazole (MBT), a seemingly unassuming organosulfur compound, holds a pivotal position in the annals of industrial chemistry. Its discovery was a critical catalyst in the evolution of rubber technology, transforming it from a novelty to a ubiquitous and indispensable material of the modern age. This technical guide delves into the historical discovery of 2-Mercaptobenzothiazole, tracing its scientific lineage from the foundational discovery of vulcanization to the development of sophisticated industrial synthesis routes. We will explore the key scientific minds behind its inception, the chemical principles that guided their work, and the lasting impact of this remarkable molecule.
The Precursor Problem: The Quest for Controlled Vulcanization
The story of 2-Mercaptobenzothiazole begins not with its own discovery, but with a breakthrough in rubber chemistry by Charles Goodyear in 1839. Goodyear discovered that heating natural rubber with sulfur, a process he named "vulcanization" after the Roman god of fire, dramatically improved its properties.[1] This process transformed the sticky, temperature-sensitive latex into a durable, elastic material. Goodyear's relentless experimentation, often conducted in makeshift home laboratories, led to his patent for vulcanization in 1844.[2][3][4]
However, the initial vulcanization process was slow and difficult to control, often requiring long heating times at high temperatures.[5] This inefficiency spurred a new line of inquiry: the search for chemical "accelerators" that could speed up the vulcanization process and improve the final properties of the rubber.
In the early 20th century, chemist George Oenslager, working for the Diamond Rubber Company (later part of B.F. Goodrich), made a significant contribution to this field.[6] In 1912, he discovered that certain organic compounds, notably aniline and its derivative thiocarbanilide, could act as potent vulcanization accelerators.[6][7] While effective, the toxicity of aniline and the moderate activity of thiocarbanilide highlighted the need for even better solutions. This set the stage for the discovery of a new class of accelerators, with 2-Mercaptobenzothiazole at the forefront.
The Landmark Discovery: Hofmann's Synthesis of 2-Mercaptobenzothiazole
The first synthesis of 2-Mercaptobenzothiazole is credited to the renowned German chemist August Wilhelm von Hofmann in 1887.[6][8] Hofmann, a student of Justus von Liebig, was a towering figure in the field of organic chemistry, known for his extensive work on amines and coal tar derivatives.[9][10] His initial synthesis was not driven by the rubber industry's needs but was a result of fundamental chemical exploration.
Hofmann's Original Synthesis (1887)
Hofmann's method involved the reaction of 2-aminothiophenol or its disulfide with carbon disulfide.[6][8] The reaction, conducted over 12 to 14 hours, yielded 2-Mercaptobenzothiazole with a modest yield of approximately 45%.[1][8]
Experimental Protocol: Hofmann's Synthesis of 2-Mercaptobenzothiazole (Conceptual)
-
Reactant Preparation: 2-aminothiophenol or its corresponding disulfide is prepared or obtained.
-
Reaction: The 2-aminothiophenol (or its disulfide) is mixed with carbon disulfide.
-
Incubation: The reaction mixture is allowed to react for an extended period of 12-14 hours at ambient or slightly elevated temperatures.
-
Workup and Isolation: The reaction mixture is then subjected to a purification process, likely involving crystallization, to isolate the 2-Mercaptobenzothiazole product.
Later, researchers L. B. Sebrell and C. E. Boor would refine this method, achieving a higher yield of around 60%.[1][8]
The Industrial Revolution in MBT Synthesis: The Kelly Process
While Hofmann's discovery was a scientific milestone, the relatively low yield and the cost of the starting materials made it unsuitable for large-scale industrial production. The burgeoning automobile industry and the increasing demand for rubber tires necessitated a more economical and efficient synthesis route. This need was met by the development of the "Kelly process," named after its inventor, William J. Kelly of the Goodyear Tire & Rubber Company. Kelly was granted a patent for this process in 1927 (U.S. Pat. No. 1,631,871).[8][11]
The Kelly process, which remains the cornerstone of industrial MBT production, utilizes readily available and less expensive starting materials: aniline, carbon disulfide, and sulfur.[2][3][8][12] The reaction is carried out at high temperatures and pressures in an autoclave.[2][3]
The Core Industrial Synthesis: Aniline, Carbon Disulfide, and Sulfur
The overall chemical transformation in the Kelly process can be summarized as follows:
C₆H₅NH₂ + CS₂ + S → C₇H₅NS₂ + H₂S
This equation, however, is a simplification of a complex reaction mechanism that involves numerous intermediates and side reactions.[12] The reaction is believed to proceed through the formation of thiocarbanilide as a key intermediate, which then reacts further with sulfur to form 2-Mercaptobenzothiazole.
Experimental Protocol: Industrial Synthesis of 2-Mercaptobenzothiazole (Kelly Process - Generalized)
-
Charging the Reactor: An autoclave is charged with aniline, carbon disulfide, and sulfur in specific molar ratios.
-
Reaction Conditions: The mixture is heated to temperatures typically ranging from 220°C to 280°C under autogenous pressure, which can range from under 4 MPa to as high as 15 MPa.[3] The reaction is held at these conditions for several hours.
-
Crude Product Formation: The reaction yields a crude molten product containing 2-Mercaptobenzothiazole along with unreacted starting materials, intermediates, and resinous by-products.
-
Purification: The crude MBT is purified through a multi-step process:
-
Alkaline Dissolution: The crude product is dissolved in an aqueous alkali solution (e.g., sodium hydroxide), which converts the acidic MBT into its soluble salt.[13]
-
Impurity Removal: Insoluble organic impurities are removed by filtration or extraction.[8]
-
Re-precipitation: The filtrate is then acidified with a mineral acid (e.g., sulfuric acid), causing the purified 2-Mercaptobenzothiazole to precipitate out of the solution.[2][13]
-
Isolation and Drying: The precipitated MBT is filtered, washed with water to remove residual acid and salts, and dried to obtain the final product.[13]
-
This industrial process allows for the production of 2-Mercaptobenzothiazole with high yields, often exceeding 90%, and high purity.[8]
Comparative Analysis of Synthesis Methods
The evolution of 2-Mercaptobenzothiazole synthesis showcases a clear progression towards greater efficiency and economic viability.
| Method | Key Reactants | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Hofmann (1887) | 2-Aminothiophenol (or its disulfide), Carbon Disulfide | ~45%[1][8] | 12-14 hours at ambient/mild temperature | First documented synthesis | Low yield, expensive starting materials |
| Sebrell & Boor | 2-Aminothiophenol (or its disulfide), Carbon Disulfide | ~60%[1][8] | (Refined Hofmann conditions) | Improved yield over original method | Still reliant on costly starting materials |
| Kelly Process | Aniline, Carbon Disulfide, Sulfur | >90%[8] | High Temperature (220-280°C), High Pressure (4-15 MPa) | High yield, uses inexpensive raw materials | Requires specialized high-pressure equipment |
The Application that Sparked an Industry: MBT as a Vulcanization Accelerator
The true significance of 2-Mercaptobenzothiazole's discovery lies in its application as a vulcanization accelerator. The pioneering work in this area was conducted by C. W. Bedford and L. B. Sebrell at the Goodyear Tire & Rubber Company. They were among the first to recognize and harness the power of MBT to dramatically improve the vulcanization process.
The use of 2-Mercaptobenzothiazole as an accelerator offered several key advantages over previous methods:
-
Faster Cure Times: MBT significantly reduced the time required for vulcanization, increasing manufacturing throughput.
-
Lower Vulcanization Temperatures: It allowed for vulcanization to occur at lower temperatures, which preserved the integrity of the rubber and reduced energy consumption.
-
Improved Physical Properties: The resulting vulcanized rubber exhibited superior tensile strength, elasticity, and aging characteristics.
The introduction of 2-Mercaptobenzothiazole and its derivatives revolutionized the rubber industry, enabling the mass production of high-quality, durable rubber products, most notably automotive tires.
Mechanistic Insights into the Industrial Synthesis
The reaction of aniline, carbon disulfide, and sulfur to form 2-Mercaptobenzothiazole is a complex process. While a complete, universally agreed-upon mechanism remains elusive due to the multitude of competing and sequential reactions, a simplified conceptual pathway can be illustrated.
Caption: Simplified reaction pathway for the industrial synthesis of 2-Mercaptobenzothiazole.
Conclusion
The historical discovery of 2-Mercaptobenzothiazole is a compelling narrative of scientific inquiry building upon previous breakthroughs to meet the demands of a rapidly industrializing world. From the fundamental discovery of vulcanization by Goodyear to the targeted search for accelerators by Oenslager, the stage was set for Hofmann's initial synthesis. The subsequent development of the robust and efficient Kelly process transformed MBT from a laboratory curiosity into a cornerstone of the rubber industry. This journey underscores the profound impact that a single molecule can have, not only on a specific industrial process but on the very fabric of modern society. The legacy of 2-Mercaptobenzothiazole continues to be felt in the countless rubber products that shape our daily lives, a testament to the enduring power of chemical innovation.
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- Oenslager, G. (1933). The Perkin Medal Address: The Discovery of Organic Accelerators. Industrial & Engineering Chemistry, 25(2), 232-237.
- Hofmann, A. W. (1887). Zur Kenntniss der Thialdine. Berichte der deutschen chemischen Gesellschaft, 20(1), 1788-1798.
- Kelly, W. J. (1927). Process of Manufacturing Mercapto-Benzo-Thiazole. U.S.
- Bedford, C. W., & Sebrell, L. B. (1922). Vulcanization of Rubber. U.S.
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Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2021). Molecules, 26(23), 7293. [Link]
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An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Mercaptothiazole
Foreword: Beyond Identification to Structural Definition
In the realm of molecular characterization, some molecules present a greater challenge than simple identification. 2-Mercaptothiazole (2-MT) is a prime example. While its molecular formula is straightforward, its existence in a state of tautomeric equilibrium between the thiol and thione forms necessitates a more sophisticated analytical approach. This guide is designed for researchers, scientists, and drug development professionals who require not just a spectrum, but a definitive structural elucidation. We will move beyond rote data acquisition to a logical, evidence-based workflow, demonstrating how Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are synergistically employed to resolve the tautomeric ambiguity and provide a comprehensive understanding of this important heterocyclic compound.
The Central Scientific Question: The Tautomerism of this compound
This compound can theoretically exist in two interconverting forms: the aromatic thiol form (this compound) and the non-aromatic thione form (thiazolidine-2-thione). The core analytical task is to determine which form predominates under typical experimental conditions. This is not merely an academic exercise; the dominant tautomer dictates the molecule's hydrogen bonding capabilities, polarity, and reactivity.
Caption: Workflow for the spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Rationale for IR Analysis
We begin with IR spectroscopy because it provides a rapid and direct probe of the functional groups present. The fundamental difference between the thiol and thione tautomers lies in their key functional groups: the thiol has an S-H bond, while the thione has N-H and C=S bonds. These groups have distinct and easily identifiable absorption frequencies, making IR the ideal first pass for identifying the dominant tautomer.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
The ATR method is chosen for its simplicity, speed, and minimal sample preparation, as it allows for the direct analysis of the solid powder. [1][2]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal surface.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal. [2]4. Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Spectral Interpretation: Evidence for the Thione Form
The IR spectrum of this compound is characterized by the presence of strong absorptions indicative of the thione tautomer and the conspicuous absence of a band for the thiol group.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Implication for Tautomerism |
| ~3100 - 3400 | Medium, Broad | N-H stretch | Strong evidence for the Thione form . [3] |
| ~2550 - 2600 | Absent | S-H stretch | Strong evidence against the Thiol form . |
| ~1500 - 1600 | Strong | C=N stretch / Ring vibrations | Consistent with the thiazole ring structure. |
| ~1050 - 1250 | Strong | C=S (thiocarbonyl) stretch | Strong evidence for the Thione form . [4] |
The presence of a broad N-H stretching band and a strong thiocarbonyl (C=S) absorption, coupled with the definitive absence of the weak but sharp S-H stretching band, provides a compelling, self-validating argument from the IR data alone that the thione form is the dominant species in the solid state. [5][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution Structural Detail
Rationale for NMR Analysis
While IR identifies the functional groups, NMR spectroscopy provides a detailed map of the molecular skeleton, confirming atomic connectivity and the electronic environment of each nucleus. [6]It serves as the ultimate arbiter in the structural elucidation, capable of distinguishing between the subtle electronic differences of the two tautomers.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Dimethyl Sulfoxide, DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow down the exchange of labile protons like N-H.
-
Reference Standard: The solvent signal typically serves as a secondary reference. Tetramethylsilane (TMS) can be used as an internal standard, with its signal set to 0.00 ppm. [7]4. Instrument Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). [8]5. Data Acquisition:
-
For ¹H NMR , acquire the spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , a proton-decoupled experiment (e.g., using a standard pulse program like zgpg30) is run, requiring a larger number of scans due to the low natural abundance of ¹³C. [9]
-
¹H NMR Spectral Interpretation
The proton NMR spectrum provides three key signals that align perfectly with the thione structure.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Implication for Tautomerism |
| ~11-13 (in DMSO-d₆) | Broad Singlet | 1H | N-H | A labile proton attached to a heteroatom, strongly indicative of the Thione form . Its broadness is due to chemical exchange and quadrupolar coupling with nitrogen. |
| ~3.9 - 4.1 | Triplet | 2H | N-CH₂ | Protons on the carbon adjacent to the nitrogen atom. |
| ~3.3 - 3.5 | Triplet | 2H | S-CH₂ | Protons on the carbon adjacent to the sulfur atom. |
The observation of a low-field, broad signal integrating to one proton is the most telling feature, confirming the presence of the N-H proton of the thione tautomer. [10]
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum offers the most definitive piece of evidence through the chemical shift of the C2 carbon.
| Chemical Shift (δ, ppm) | Assignment | Implication for Tautomerism |
| > 185 | C2 (C=S) | The significant downfield shift is highly characteristic of a thiocarbonyl carbon. A carbon in a C-S-H (thiol) configuration would be found much further upfield. This provides unequivocal evidence for the Thione form . [11] |
| ~50 - 55 | C4 (N-CH₂) | Carbon adjacent to the nitrogen. |
| ~25 - 30 | C5 (S-CH₂) | Carbon adjacent to the sulfur. |
The chemical shift of the C2 carbon at >185 ppm is unambiguous. This region of the ¹³C spectrum is where thiocarbonyls (C=S) reside, providing conclusive proof that the molecule exists in the thione form in solution.
Conclusion: A Unified Spectroscopic Verdict
-
IR spectroscopy confirms the presence of N-H and C=S functional groups and the absence of an S-H group.
-
¹H NMR spectroscopy identifies the N-H proton and maps the connectivity of the methylene groups.
-
¹³C NMR spectroscopy provides the definitive proof with a C=S chemical shift for the C2 carbon.
References
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Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Online] Available at: [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Online] Available at: [Link]
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University of the West Indies. (n.d.). Sample preparation for FT-IR. [Online] Available at: [Link]
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Ordon, M., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules. [Online] Available at: [Link]
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Li, X. H., et al. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy. [Online] Available at: [Link]
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Mohamed, T. A., et al. (2005). FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy. [Online] Available at: [Link]
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ResearchGate. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. [Online] Available at: [Link]
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The Solubility Profile of 2-Mercaptobenzothiazole: A Comprehensive Technical Guide for Researchers
Introduction: The Pivotal Role of 2-Mercaptobenzothiazole and the Significance of its Solubility
2-Mercaptobenzothiazole (MBT), a heterocyclic organic compound, is a cornerstone in numerous industrial applications, most notably as a vulcanization accelerator in the rubber industry. Its utility extends to roles as a corrosion inhibitor, a biocide, and an intermediate in the synthesis of pharmaceuticals and pesticides. For researchers, scientists, and drug development professionals, a thorough understanding of MBT's solubility in various solvent systems is paramount. This parameter dictates its reactivity, bioavailability, formulation feasibility, and environmental fate. This in-depth technical guide provides a comprehensive overview of the solubility of 2-Mercaptobenzothiazole, detailing its behavior in a range of solvents, the methodologies for its determination, and the key factors that govern its dissolution.
Physicochemical Properties of 2-Mercaptobenzothiazole: The Foundation of its Solubility Behavior
A fundamental grasp of the inherent physicochemical properties of 2-Mercaptobenzothiazole is crucial to interpreting its solubility. MBT exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form being the predominant species in both solid and solution phases.[1][2][3] This equilibrium can be influenced by the solvent environment and pH, which in turn affects its solubility.
Key Physicochemical Properties of 2-Mercaptobenzothiazole:
| Property | Value | Source |
| Molecular Formula | C₇H₅NS₂ | [4] |
| Molecular Weight | 167.25 g/mol | [5] |
| Melting Point | 177-181 °C | [1] |
| pKa | ~7.0 at 20 °C | [1][6] |
| Appearance | Pale yellow monoclinic needle-like or flaky crystals | |
| Odor | Disagreeable |
Quantitative Solubility of 2-Mercaptobenzothiazole in Various Solvents
The solubility of 2-Mercaptobenzothiazole is highly dependent on the nature of the solvent. The general principle of "like dissolves like" is a good starting point for predicting its solubility. As a weakly acidic compound with both polar (the thione group) and non-polar (the benzene ring) regions, its solubility is favored in solvents with similar characteristics.
Aqueous Solubility
The solubility of MBT in water is generally low but is significantly influenced by pH.[7] As a weak acid with a pKa of approximately 7.0, its solubility increases in alkaline solutions due to the formation of the more soluble thiolate anion.
Table 1: Aqueous Solubility of 2-Mercaptobenzothiazole at Different pH Values
| pH | Temperature (°C) | Solubility (mg/L) |
| 5 | 25 | 51 |
| 7 | 25 | 118 |
| 9 | 25 | 900 |
Data sourced from a study on the spectrophotometric determination of 2-MBT in cooling water systems.[7]
Solubility in Organic Solvents
2-Mercaptobenzothiazole exhibits a wide range of solubilities in organic solvents. It is generally more soluble in polar organic solvents and less soluble in non-polar hydrocarbon solvents. A comprehensive study investigated the mole fraction solubility of MBT in eleven organic solvents at various temperatures, providing valuable data for process development and purification.[8]
Table 2: Mole Fraction Solubility (x) of 2-Mercaptobenzothiazole in Various Organic Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction Solubility (x) |
| 2-Butanone | 0.1332 |
| 1,4-Dioxane | 0.1035 |
| Ethyl Acetate | 0.0654 |
| n-Butanol | 0.0356 |
| n-Propanol | 0.0298 |
| i-Butanol | 0.0254 |
| i-Propanol | 0.0211 |
| Methanol | 0.0187 |
| Chloroform | 0.0156 |
| Acetonitrile | 0.0123 |
| Toluene | 0.0089 |
Data adapted from "Thermodynamic functions for solubility of 2-mercaptobenzothiazole in eleven pure organic solvents at temperatures from 273.15 K to 318.15 K and mixing properties of solutions".[8]
Experimental Determination of Solubility: A Validated Protocol
The "gold standard" for determining the equilibrium solubility of a solid compound is the shake-flask method.[9][10] This protocol ensures that a saturated solution is achieved and that the quantified solubility represents the true thermodynamic equilibrium.
Step-by-Step Experimental Protocol for Solubility Determination
-
Preparation of Materials:
-
Pure 2-Mercaptobenzothiazole (solute).
-
High-purity solvent of interest.
-
Thermostatically controlled shaker or incubator.
-
Appropriate vials or flasks with secure closures.
-
Centrifuge.
-
Syringe filters (e.g., 0.45 µm PTFE).
-
Calibrated analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).[11][12][13][14]
-
-
Equilibration:
-
Accurately weigh an excess amount of 2-Mercaptobenzothiazole into a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the solvent to the vial.
-
Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and preliminary studies should be conducted to determine the optimal equilibration time.[10]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 2-Mercaptobenzothiazole of known concentrations.
-
Inject the standard solutions and the prepared sample into the HPLC system.
-
Develop a calibration curve by plotting the peak area (or height) of the standards against their concentrations.
-
Determine the concentration of 2-Mercaptobenzothiazole in the sample by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of 2-Mercaptobenzothiazole in the chosen solvent, taking into account any dilution factors. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Visualizing the Experimental Workflow
Caption: Workflow for determining the equilibrium solubility of 2-Mercaptobenzothiazole.
Factors Influencing the Solubility of 2-Mercaptobenzothiazole
The solubility of 2-Mercaptobenzothiazole is not a static property but is influenced by several interconnected factors. A comprehensive understanding of these factors is essential for predicting and controlling its dissolution behavior.
Solvent Polarity
As demonstrated by the quantitative data, solvent polarity plays a crucial role. Polar solvents can interact more effectively with the polar thione group of MBT through dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding. Non-polar solvents primarily interact with the non-polar benzothiazole ring system via weaker van der Waals forces. This explains the higher solubility in moderately polar solvents like 2-butanone and the lower solubility in non-polar toluene.[8]
Temperature
For most solid solutes, including 2-Mercaptobenzothiazole, solubility increases with increasing temperature. This is because the dissolution process is typically endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent. The study on the solubility of MBT in eleven organic solvents confirmed this trend across all tested solvents.[8]
pH of the Medium
As a weak acid, the pH of the aqueous medium has a profound effect on the solubility of 2-Mercaptobenzothiazole.[7] In acidic solutions (pH < pKa), the un-ionized, less soluble thione form predominates. As the pH increases above the pKa, the equilibrium shifts towards the deprotonated, more soluble thiolate anion. This is a critical consideration in pharmaceutical formulations and environmental studies.
Tautomerism
The existence of the thiol-thione tautomerism, while predominantly favoring the thione form, can subtly influence solubility.[1][2] The specific solvent environment can have a minor effect on the tautomeric equilibrium, which in turn can slightly alter the overall solubility.
Visualizing the Influencing Factors
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An In-depth Technical Guide to the Crystal Structure of 2-Mercaptobenzothiazole (MBT)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Industrial and Scientific Significance of 2-Mercaptobenzothiazole
2-Mercaptobenzothiazole (MBT), a pale yellow crystalline solid with the chemical formula C₇H₅NS₂, is an organosulfur compound of immense industrial importance.[1][2] It is most widely recognized for its role as a crucial accelerator in the sulfur vulcanization of rubber, a process that enhances the material's strength and durability.[1][3] Beyond this, MBT and its derivatives serve as effective corrosion inhibitors, particularly for copper and its alloys, and find applications in various formulations from cutting fluids to fungicides.[3][4][5] Given its widespread use, a fundamental understanding of its solid-state structure is paramount for optimizing its performance, controlling its reactivity, and developing new applications. This guide provides a detailed exploration of the crystal structure of 2-MBT, grounded in crystallographic data and experimental methodologies.
Part 1: The Dominant Thione Tautomer: Correcting a Misnomer
A critical aspect of 2-MBT's chemistry is its existence in two tautomeric forms: the thiol form and the thione form.[6] While its common name, 2-mercaptobenzothiazole, implies the presence of a thiol (-SH) group, extensive evidence from NMR spectroscopy, theoretical calculations, and solid-state analysis confirms that the molecule overwhelmingly exists as the thione tautomer, more accurately named 1,3-benzothiazole-2(3H)-thione.[1][7]
In the solid state, gas phase, and in solution, the equilibrium lies heavily in favor of the thione form, where the proton resides on the nitrogen atom and the exocyclic sulfur is double-bonded to the carbon.[1] Theoretical studies indicate that the thione tautomer is more stable than the thiol form by approximately 39 kJ/mol.[1] This structural reality is fundamental to understanding its intermolecular interactions and packing in the crystalline state.
Caption: Thiol-Thione Tautomerism of 2-MBT.
Part 2: Definitive Crystallographic Data
The crystal structure of 2-MBT has been definitively determined through single-crystal X-ray diffraction.[8] An early report suggested an unusual and exceptionally short intermolecular hydrogen bond, which prompted a more precise redetermination of the structure.[8] The refined data confirmed that 2-MBT crystallizes in the monoclinic system with the space group P2₁/c.[8][9] The molecule itself is nearly planar, with all non-hydrogen atoms residing within 0.027 Å of the plane defined by the benzene ring.[8]
The key crystallographic parameters from the redetermined structure are summarized below.
| Parameter | Value | Source |
| Crystal System | Monoclinic | [8][9] |
| Space Group | P2₁/c | [8] |
| a | 8.025 Å | [8] |
| b | 5.999 Å | [8] |
| c | 15.951 Å | [8] |
| β | 108.88° | [8] |
| Molecules per Unit Cell (Z) | 4 | [8] |
Part 3: Molecular Packing and Intermolecular Forces
The packing of 2-MBT molecules in the crystal lattice is dictated by intermolecular interactions. The redetermination of the crystal structure was crucial in clarifying these forces.[8] The previously reported short intermolecular nitrogen-sulfur distance of 2.48 Å was found to be incorrect.[8] The refined structure shows that no intermolecular N-S distance is shorter than 3.35 Å, a finding that definitively rules out the presence of strong or unusual N-H···S hydrogen bonds.[8]
Instead, the crystal packing is stabilized by a network of weaker interactions. Theoretical calculations suggest that a hydrogen-bonded dimer of the thione tautomer is an energetically favorable arrangement, which likely serves as a primary motif in the crystal lattice.[1] This involves N-H···S hydrogen bonds that are of a conventional length, alongside van der Waals forces and potential π-π stacking interactions between the planar benzothiazole ring systems.
Caption: Molecular Packing Motif of 2-MBT in the Solid State.
Part 4: Experimental Protocols for Structural Analysis
The determination of 2-MBT's crystal structure relies on a systematic experimental workflow, beginning with the preparation of high-purity single crystals and culminating in data analysis.
Protocol 1: Single Crystal Growth via Recrystallization
High-quality single crystals suitable for X-ray diffraction are typically obtained through recrystallization. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but have low solubility when cold, allowing for slow crystal formation.
Objective: To grow single crystals of 2-MBT from a crude or commercially available sample.
Methodology:
-
Solvent Selection: A mixture of toluene and chloroform has been successfully used.[8] Other reported solvent systems include toluene with isopropanol or acetone, and ethanol alone via slow evaporation.[9][10]
-
Dissolution: Dissolve the crude 2-MBT in a minimum amount of the chosen solvent or solvent mixture by heating the solution gently. For instance, using a toluene-chloroform mixture, heat to dissolve the solid completely.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial for obtaining pure crystals.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is essential for the growth of larger, well-ordered single crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the formed crystals by vacuum filtration using a Hirsch or Büchner funnel.[11]
-
Drying: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor and then dry them thoroughly. The crystals should be stored in a desiccator.
Protocol 2: Structure Determination by X-ray Diffraction
Once suitable single crystals are obtained, their internal structure can be elucidated using X-ray diffraction.
Objective: To determine the precise atomic arrangement, bond lengths, and bond angles of 2-MBT.
Methodology:
-
Crystal Mounting: A suitable single crystal (typically with dimensions in the range of 0.05 to 0.25 mm) is carefully selected and mounted on a goniometer head.[8]
-
Data Collection: The mounted crystal is placed in an automated single-crystal X-ray diffractometer. The crystal is cooled (often to 100 K) to reduce thermal motion and then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[8] The diffractometer rotates the crystal, collecting a full sphere of diffraction data.
-
Structure Solution: The collected diffraction pattern is processed to determine the unit cell parameters and space group. The initial positions of the heavier atoms (sulfur) can often be located using methods like the Patterson synthesis.[8]
-
Structure Refinement: The positions of all non-hydrogen atoms are refined using Fourier and least-squares methods.[8] Hydrogen atoms are typically located from a difference Fourier map.[8] The final model is refined to minimize the difference between the observed and calculated structure factors, expressed by the R-value.[8]
Caption: Experimental Workflow for Crystal Structure Determination.
Conclusion
The solid-state structure of 2-Mercaptobenzothiazole is well-defined, characterized by a planar molecule existing predominantly in its thione tautomeric form. It crystallizes in a monoclinic system (P2₁/c), with molecular packing governed by conventional N-H···S hydrogen bonds forming dimeric motifs, further stabilized by van der Waals forces and π-π stacking. The definitive crystallographic analysis has corrected earlier misconceptions about its intermolecular interactions, providing a robust foundation for researchers in materials science, drug development, and industrial chemistry to understand and predict the behavior of this vital compound.
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quantum chemical calculations for 2-Mercaptothiazole
This guide has outlined a robust and scientifically rigorous workflow for the quantum chemical investigation of 2-Mercaptobenzothiazole using Density Functional Theory. By following these self-validating protocols, researchers can reliably determine the dominant tautomeric form, predict and interpret spectroscopic data, and gain fundamental insights into the electronic structure that governs the molecule's reactivity. These computational methods are not merely theoretical exercises; they are indispensable tools that accelerate the rational design of novel therapeutics and advanced materials, saving significant time and resources in the development pipeline. [5][6]
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NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach. Physical Chemistry Chemical Physics. Available at: [Link]
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Di Valentin, C., et al. (2002). Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. The Journal of Physical Chemistry A, 106(51), 12471-12479. Available at: [Link]
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Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. Available at: [Link]
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The Polarizable Continuum Model (PCM). Group of Prof. Hendrik Zipse. Available at: [Link]
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The Role of Computational Chemistry in Accelerating Drug Discovery. SteerOn Research. Available at: [Link]
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- Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media.
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Li, X. H., et al. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. ResearchGate. Available at: [Link]
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Green, D. (2016). Computational chemistry in drug discovery. YouTube. Available at: [Link]
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Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. GitHub. Available at: [Link]
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Structures of two 2-mercaptobenzothiazole derivatives with diverse biological activities. ResearchGate. Available at: [Link]
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Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. Available at: [Link]
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2-MERCAPTOBENZOTHIAZOLE. IARC Publications. Available at: [Link]
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Michalak, M., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. Available at: [Link]
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Reinvestigation of benzothiazoline-2-thione and 2-mercaptobenzothiazole tautomers: Conformational stability, barriers to internal rotation and DFT calculations. ResearchGate. Available at: [Link]
- El-Gamel, N. E. A., et al. (2022). Molecular Docking, DFT Calculations, Effect of High Energetic Ionizing Radiation, and Biological Evaluation of Some Novel Metal (II) Heteroleptic Complexes Bearing the Thiosemicarbazone Ligand. Molecules, 27(19), 6542.
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Conformations and Thermodynamic Properties of Sulfur Homocycles. 1. The S5, S6, S7, and S8 Molecules. ResearchGate. Available at: [Link]
- Khan, A., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10493-10504.
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Pop, R., et al. (2015). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. ResearchGate. Available at: [Link]
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da Silva, J. B., & Ramalho, T. C. (2008). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. ResearchGate. Available at: [Link]
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2-mercaptobenzothiazole - virtualchemistry.org. GROMACS Molecule Database. Available at: [Link]
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Electronic excitation of sulfur-organic compounds - Performance of time-dependent density functional theory. ResearchGate. Available at: [Link]
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Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. NIH. Available at: [Link]
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: 2-Mercaptobenzothiazole as a High-Efficacy Corrosion Inhibitor for Copper
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Materials Scientists, and Formulation Professionals
Introduction and Scientific Context
Copper and its alloys are indispensable in a multitude of industrial and technological applications, from electronics and heat exchangers to architectural elements. Despite its relative nobility, copper is susceptible to corrosion, particularly in aggressive environments containing chlorides, sulfides, or acidic species. This degradation compromises the material's structural integrity, thermal and electrical conductivity, and aesthetic value.
Organic corrosion inhibitors are a primary strategy for mitigating this damage. Among these, 2-Mercaptobenzothiazole (MBT) stands out as a highly effective inhibitor for copper.[1] While the user's query specified 2-Mercaptothiazole, the vast body of scientific literature and industrial application focuses on its benzo-derivative, 2-Mercaptobenzothiazole (MBT), due to its superior film-forming properties and efficacy. This guide will therefore focus on MBT to provide the most authoritative and field-proven information.
MBT is a heterocyclic organic compound containing nitrogen and sulfur atoms, which are key to its function.[2][3] It operates by adsorbing onto the copper surface to form a durable, passive, and protective barrier film that insulates the metal from the corrosive environment. This document provides a detailed overview of the inhibition mechanism, quantitative performance data, and comprehensive, step-by-step protocols for evaluating MBT's efficacy in a laboratory setting.
The Molecular Mechanism of Corrosion Inhibition
The effectiveness of MBT is rooted in its ability to form a strong, coordinated barrier on the copper surface. The process is not mere physical adsorption but a complex chemisorption mechanism.
-
Adsorption and Bonding: The MBT molecule contains several active centers: two sulfur atoms (one exocyclic, one endocyclic) and one nitrogen atom.[2][4] In aqueous solutions, MBT interacts with the copper surface, which is often covered by a thin native oxide layer. The primary bonding occurs through the exocyclic sulfur atom and the nitrogen atom, which coordinate with Cu(I) ions present on the surface.[2][5][6] Density Functional Theory (DFT) calculations confirm that this bonding is highly favorable.[4]
-
Formation of the Protective Film: This initial coordination leads to the formation of a water-insoluble, polymeric complex, often denoted as [Cu(I)MBT]n.[2][7] This complex precipitates as a thin, organized film on the copper surface. Studies have shown this film can be multilayered, effectively blocking both anodic (copper dissolution) and cathodic (oxygen reduction) corrosion reactions, classifying MBT as a mixed-type inhibitor.[3][5]
-
Influence of Surface State: The nature of the copper surface (metallic vs. oxidized) plays a role. While MBT can bond to both metallic copper and copper oxide islands, pre-oxidation can sometimes prevent the partial decomposition of the MBT molecule that is observed on purely metallic surfaces, leading to a more homogeneous protective film.[5][8]
The diagram below illustrates the proposed mechanism of MBT forming a protective complex on a copper surface.
Caption: General experimental workflow for evaluating MBT as a corrosion inhibitor.
Protocol 1: Material and Solution Preparation
Objective: To prepare standardized copper coupons and solutions for reproducible testing.
Materials:
-
Copper coupons (e.g., 99.9% pure, 1cm x 1cm x 0.2cm)
-
Silicon carbide (SiC) abrasive papers (grades 240, 400, 600, 800, 1200)
-
Acetone, Ethanol (reagent grade)
-
Deionized (DI) water
-
Corrosive medium (e.g., 3.5 wt% NaCl, 0.1 M HCl)
-
2-Mercaptobenzothiazole (MBT) powder
Procedure:
-
Copper Coupon Preparation: a. If required, solder an insulated copper wire to the back of the coupon for electrical connection. Mount the coupon in cold-curing epoxy resin, leaving one face exposed. b. Mechanically grind the exposed copper surface using successive grades of SiC paper (from 240 to 1200 grit), rinsing with DI water between each grade. [9] c. Polish the surface to a mirror finish using a polishing cloth with a fine alumina suspension (e.g., 0.5 µm). d. Degrease the polished coupon by sonicating in acetone for 5 minutes, followed by rinsing with ethanol and then DI water. e. Dry the coupon immediately using a stream of nitrogen or clean air and place it in a desiccator until use.
-
Solution Preparation: a. Corrosive Medium: Prepare the desired corrosive solution. For example, to make a 3.5 wt% NaCl solution, dissolve 35 g of NaCl in DI water and make the final volume up to 1 L. b. Inhibitor Stock Solution: MBT has low solubility in neutral water. [1]Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like ethanol or by dissolving its sodium salt in water. c. Test Solutions: Prepare a series of test solutions by adding calculated volumes of the MBT stock solution to the corrosive medium to achieve the desired final concentrations (e.g., 0.01 mM, 0.05 mM, 0.1 mM, 0.5 mM). Ensure a "blank" solution (corrosive medium with no inhibitor) is also prepared.
Protocol 2: Electrochemical Evaluation
Objective: To quantitatively determine corrosion rate and inhibition efficiency using potentiodynamic polarization and electrochemical impedance spectroscopy.
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Prepared copper coupon
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
Procedure:
-
Setup: a. Assemble the three-electrode cell with the blank corrosive solution. b. Immerse the electrodes and allow the system to stabilize for 30-60 minutes until a steady Open Circuit Potential (OCP) is reached.
-
Electrochemical Impedance Spectroscopy (EIS): a. Perform the EIS measurement at the OCP. b. Typical parameters: Frequency range from 100 kHz to 10 mHz, AC voltage amplitude of 10 mV. c. Fit the resulting Nyquist plot to an appropriate equivalent electrical circuit (EEC) to determine the charge transfer resistance (Rct). [10]A higher Rct value indicates better corrosion resistance.
-
Potentiodynamic Polarization (PDP): a. Immediately following EIS, perform the PDP scan. b. Typical parameters: Scan range from -250 mV to +250 mV versus OCP, at a scan rate of 0.5-1 mV/s. c. Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). A lower icorr value signifies a lower corrosion rate.
-
Repeat for Inhibitor Solutions: a. Repeat steps 1-3 for each of the test solutions containing different concentrations of MBT. Use a freshly prepared copper coupon for each experiment.
-
Calculate IE%:
-
From EIS: IE% = ( (Rct(i) - Rct(0)) / Rct(i) ) * 100
-
From PDP: IE% = ( (icorr(0) - icorr(i)) / icorr(0) ) * 100 (where (i) denotes with inhibitor and (0) denotes without).
-
Protocol 3: Surface Analysis
Objective: To chemically characterize the protective film formed on the copper surface.
Procedure:
-
Sample Preparation: a. Immerse freshly prepared copper coupons in the blank solution and in a solution containing an effective concentration of MBT (e.g., 0.5 mM) for a set period (e.g., 24 hours). b. Gently remove the coupons, rinse with DI water to remove non-adsorbed species, and dry with nitrogen.
-
X-ray Photoelectron Spectroscopy (XPS): a. Introduce the sample into the ultra-high vacuum chamber of the XPS instrument. b. Acquire a survey spectrum to identify all elements present on the surface. c. Acquire high-resolution spectra for the Cu 2p, S 2p, N 1s, and C 1s regions. d. Analysis: Deconvolute the high-resolution spectra to identify chemical states. Look for peaks corresponding to Cu(I)-S and Cu(I)-N bonds, which confirm the formation of the protective complex. [5][6][11]The thickness of the inhibitor layer can also be estimated. [6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): a. Use an Attenuated Total Reflectance (ATR) accessory for surface analysis. b. Press the coupon's surface firmly against the ATR crystal. c. Acquire the IR spectrum. d. Analysis: Compare the spectrum from the inhibitor-treated coupon with a standard spectrum of pure MBT. The disappearance or shift of the S-H and N-H stretching bands, and the appearance of new bands, can confirm the deprotonation and coordination of the molecule to the copper surface. [12][13]
References
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Garg, V., et al. (2023). Enhanced corrosion inhibition of copper in acidic environment by cathodic control of interface formation with 2-mercaptobenzothiazole. Electrochimica Acta. [Link]
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ResearchGate. (n.d.). Adsorption and thermal stability of 2-mercaptobenzothiazole corrosion inhibitor on metallic and pre-oxidized Cu(111) model surfaces. [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Inhibition effect of 2-mercaptobenzothiazole on the corrosion of copper in 2M HNO3. [Link]
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Wu, Y., et al. (2020). Moiré Structure of the 2-Mercaptobenzothiazole Corrosion Inhibitor Adsorbed on a (111)-Oriented Copper Surface. The Journal of Physical Chemistry C. [Link]
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Li, J., et al. (2016). Inhibition Film Formed by 2-mercaptobenzothiazole on Copper Surface and Its Degradation Mechanism in Sodium Chloride Solution. International Journal of Electrochemical Science. [Link]
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ResearchGate. (n.d.). Adsorption of 2-mercaptobenzothiazole on copper surface from phosphate solutions. [Link]
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ResearchGate. (n.d.). DFT investigation of 2-mercaptobenzothiazole adsorption on model oxidized copper surfaces and relationship with corrosion inhibition. [Link]
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Stanhope-Seta. (n.d.). ASTM Copper Strip Corrosion Standard. [Link]
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Ayalytical. (n.d.). Understanding Color Interpretation in ASTM D130 Copper Corrosion Testing. [Link]
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Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Nature and Science. [Link]
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National Institute of Standards and Technology. (n.d.). The ASTM Copper Strip Corrosion Test: Application to Propane with Carbonyl Sulfide and Hydrogen Sulfide. [Link]
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ASTM International. (2019). D130 Standard Test Method for Corrosiveness to Copper from Petroleum Products by Copper Strip Test. [Link]
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ResearchGate. (n.d.). 2-Mercaptobenzothiazole corrosion inhibitor deposited at ultra-low pressure on model copper surfaces. [Link]
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Finšgar, M., & Kek Merl, D. (2014). An electrochemical, long-term immersion, and XPS study of 2-mercaptobenzothiazole as a copper corrosion inhibitor in chloride solution. Corrosion Science. [Link]
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Kuznetsov, Y. I., et al. (2020). Adsorption of 2-mercaptobenzthiazol on copper and MNZh-5-1 alloy and their protection from corrosion in aqueous solutions. International Journal of Corrosion and Scale Inhibition. [Link]
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Khullar, I. P., & Agarwala, U. (1975). Complexes of 2-Mercaptobenzothiazole with Cu(II), Ni(II), Co(II), Cd(II), Zn(II), Pb(II), Ag(I), and Tl(I). Australian Journal of Chemistry. [Link]
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ResearchGate. (n.d.). Electrochemical impedance spectroscopy (EIS) analysis of the copper alloy samples. [Link]
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ResearchGate. (n.d.). DFT studies of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole as corrosion inhibitors for copper. [Link]
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Finšgar, M., & Jackson, A. (2014). 2-Mercaptobenzoxazole as a copper corrosion inhibitor in chloride solution: Electrochemistry, 3D-profilometry, and XPS surface analysis. Corrosion Science. [Link]
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Al-Jibouri, M. N. A. (2014). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Journal of Al-Nahrain University. [Link]
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Garg, V., et al. (2020). Local Inhibition by 2-mercaptobenzothiazole of Early Stage Intergranular Corrosion of Copper. The Journal of Physical Chemistry C. [Link]
- Al-Hamdani, A. A. S., et al. (2023). Evaluation of the Effectiveness of the Copper (II) Complex with a New Ligand derived from Benzothiazole and Anthranilic Acid as. Impact Factor.
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Siddiqui, H. L., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules. [Link]
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ResearchGate. (n.d.). XPS study of adsorption of 2-mercaptobenzothiazole on a brass surface. [Link]
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ResearchGate. (n.d.). Quantum Chemical Study of 2-Mercaptoimidazole, 2-Mercaptobenzimidazole, 2-Mercapto-5-Methylbenzimidazole and 2-Mercapto-5-Nitrobenzimidazole as Corrosion Inhibitors for Steel. [Link]
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Taylor & Francis. (2023). Quantum Chemical Calculations on the Corrosion Inhibition Performance of Some Tetrazole Derivatives. Corrosion Science. [Link]
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SpringerLink. (n.d.). The effect of 2-mercaptobenzothiazole on laser-assisted electroless copper plating. [Link]
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Journal of Physical Chemistry and Functional Materials. (2022). Quantum Chemical Study of Some Basic Organic Compounds as the Corrosion Inhibitors. [Link]
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ResearchGate. (n.d.). FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole. [Link]
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Biesinger, M. C. (2017). Advanced analysis of copper X-ray photoelectron spectra. Surface and Interface Analysis. [Link]
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Deswater. (n.d.). Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid. [Link]
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Application Notes & Protocols: The Protective Mechanism of 2-Mercaptobenzothiazole on Steel
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and materials development professionals on the mechanism of 2-Mercaptobenzothiazole (2-MBT) as a corrosion inhibitor for steel. It delves into the fundamental principles of its protective action, detailing the adsorption processes and the formation of a resilient surface film. This guide furnishes field-proven, step-by-step protocols for evaluating inhibitor efficiency using electrochemical techniques and for characterizing the protective film through advanced surface analysis. The content is structured to deliver not just procedural instructions but also the causal reasoning behind experimental choices, ensuring a deep and actionable understanding of the topic.
Introduction: The Role of 2-Mercaptobenzothiazole in Corrosion Science
Steel, a cornerstone of modern infrastructure and industry, is inherently susceptible to corrosion, an electrochemical process that degrades the material and compromises its structural integrity. Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. Among the vast array of organic inhibitors, 2-Mercaptobenzothiazole (2-MBT) has emerged as a highly effective agent for the protection of steel in various corrosive media, particularly acidic environments.[1][2]
The efficacy of 2-MBT stems from its unique molecular structure, which features nitrogen and sulfur heteroatoms and a benzene ring. These components act as active centers for adsorption onto the steel surface.[2] The lone pair of electrons on the nitrogen and sulfur atoms facilitates the formation of coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface, initiating the protective mechanism.[3] This guide will elucidate this mechanism in detail and provide the practical means to study and validate its performance.
The Protective Mechanism of 2-MBT on Steel
The corrosion protection afforded by 2-MBT is not a simple surface coating but a complex interplay of electrochemical and chemical processes. The primary mechanism involves the adsorption of 2-MBT molecules onto the steel surface, forming a protective barrier that isolates the metal from the corrosive environment.[2]
Adsorption and Film Formation
The protective process begins with the spontaneous adsorption of 2-MBT molecules onto the steel surface.[4][5] This adsorption can occur through two primary modes:
-
Physisorption: This involves weaker, electrostatic interactions (van der Waals forces) between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or charge transfer from the inhibitor molecules to the metal surface, forming a coordinate-type bond.[5][6]
Studies have shown that the adsorption of 2-MBT on steel surfaces involves both physisorption and chemisorption. The presence of heteroatoms (N and S) with lone electron pairs and the π-electrons of the aromatic ring in the 2-MBT molecule are crucial for the chemisorption process.[2] Once adsorbed, these molecules form a dense, thin, and stable protective film on the steel surface.[7] This film acts as a physical barrier, hindering the diffusion of corrosive species (like H⁺, Cl⁻, and O₂) to the metal surface and impeding the dissolution of iron.[2]
The nature of this film has been a subject of extensive research, with evidence suggesting the formation of a complex between 2-MBT and iron ions (Fe²⁺). This complex precipitates on the surface, further enhancing the protective layer's stability and effectiveness.
Electrochemical Action
From an electrochemical standpoint, corrosion involves two simultaneous reactions: an anodic reaction (metal dissolution) and a cathodic reaction (e.g., hydrogen evolution in acidic media). 2-MBT functions as a mixed-type inhibitor , meaning it retards the rates of both the anodic and cathodic reactions.[1][2]
-
Anodic Inhibition: The adsorbed 2-MBT film blocks the active sites where iron would typically dissolve (Fe → Fe²⁺ + 2e⁻), thus slowing down the anodic process.
-
Cathodic Inhibition: The film also interferes with the cathodic reactions, such as the reduction of hydrogen ions (2H⁺ + 2e⁻ → H₂), by creating a barrier to charge transfer.
The overall effect is a significant reduction in the corrosion current density and, consequently, a lower corrosion rate. The inhibition efficiency of 2-MBT is directly related to its concentration, with higher concentrations generally leading to greater surface coverage and improved protection.[1][8]
Caption: Mechanism of 2-MBT steel protection.
Experimental Evaluation Protocols
To quantify the effectiveness of 2-MBT and understand its interaction with steel, a suite of electrochemical and surface analysis techniques is employed. These protocols are designed to be self-validating by including control experiments (blank solutions without inhibitor) for baseline comparison.
Electrochemical Measurements
Electrochemical tests are powerful for assessing corrosion rates and inhibition mechanisms in real-time.[9] They are typically performed using a three-electrode setup in an electrochemical cell.[10][11]
Three-Electrode System:
-
Working Electrode (WE): The steel sample under investigation.
-
Reference Electrode (RE): Provides a stable potential for reference (e.g., Saturated Calomel Electrode - SCE, or Silver/Silver Chloride - Ag/AgCl).[10]
-
Counter Electrode (CE): An inert conductor (e.g., platinum or graphite) that completes the circuit.[10]
3.1.1. Protocol: Potentiodynamic Polarization
This technique measures the current response of the steel sample to a controlled change in its potential.[12] The resulting polarization curve provides crucial information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes.[10]
Objective: To determine the corrosion rate and to classify 2-MBT as an anodic, cathodic, or mixed-type inhibitor.
Step-by-Step Protocol:
-
Specimen Preparation: Polish the steel working electrode with successive grades of SiC paper (e.g., up to 1200 grit), rinse with deionized water and ethanol, and dry.[13] Measure and record the exposed surface area.
-
Cell Assembly: Assemble the three-electrode cell with the prepared steel WE, a platinum CE, and an Ag/AgCl RE. Fill the cell with the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of 2-MBT.
-
OCP Stabilization: Immerse the electrodes and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for approximately 30-60 minutes, or until the potential drift is minimal (<1 mV/min). This ensures the system has reached a steady state before polarization.
-
Polarization Scan: Once the OCP is stable, apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5 to 1 mV/s).[12][13] A slow scan rate is crucial to allow the electrode interface to respond fully to the potential change.
-
Data Analysis: Plot the potential (E) versus the logarithm of the current density (log i). Use Tafel extrapolation on the linear portions of the anodic and cathodic branches of the curve to determine Ecorr and icorr.
-
Calculate Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 Where icorr_blank is the corrosion current density without inhibitor and icorr_inh is the corrosion current density with the inhibitor.
Caption: Workflow for Potentiodynamic Polarization.
3.1.2. Protocol: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.[9][14] It works by applying a small amplitude AC potential signal at various frequencies and measuring the current response.
Objective: To evaluate the charge transfer resistance (Rct) and double-layer capacitance (Cdl), which are indicative of the corrosion rate and the integrity of the inhibitor film.
Step-by-Step Protocol:
-
System Setup: Use the same three-electrode cell and specimen preparation as in the potentiodynamic polarization protocol.
-
OCP Stabilization: Allow the system to stabilize at its OCP for 30-60 minutes.
-
EIS Measurement: At the stable OCP, apply a small sinusoidal AC voltage (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 10 mHz).[15]
-
Data Analysis: The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
In the Nyquist plot, a larger semicircle diameter corresponds to a higher charge transfer resistance (Rct) and thus a lower corrosion rate.
-
The data is fitted to an equivalent electrical circuit model to extract quantitative parameters like Rct and Cdl.[9] A decrease in Cdl upon inhibitor addition suggests the formation of a protective film.
-
-
Calculate Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 Where Rct_inh is the charge transfer resistance with inhibitor and Rct_blank is the charge transfer resistance without inhibitor.
| Parameter | Uninhibited Solution | Inhibited Solution (with 2-MBT) | Interpretation |
| icorr (A/cm²) | High | Low | 2-MBT significantly reduces the corrosion rate. |
| Ecorr (V vs. RE) | - | Minor Shift | A small shift indicates a mixed-type inhibitor. |
| Rct (Ω·cm²) | Low | High | 2-MBT forms a resistive film, hindering charge transfer. |
| Cdl (F/cm²) | High | Low | The inhibitor film displaces water and ions from the surface. |
| Table 1. Typical Electrochemical Data Summary for 2-MBT Evaluation. |
Surface Analysis Techniques
To visually and chemically confirm the formation of a protective film, several surface-sensitive techniques are indispensable.
3.2.1. Protocol: X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for determining the elemental composition and chemical states of the atoms within the top few nanometers of a surface.[16]
Objective: To confirm the presence of 2-MBT on the steel surface and to identify the chemical nature of the adsorbed film, including the bonding between inhibitor molecules and the steel substrate.
Step-by-Step Protocol:
-
Sample Preparation: Immerse steel coupons in the corrosive solution with and without 2-MBT for a set period (e.g., 24 hours).
-
Rinsing and Drying: Gently rinse the coupons with deionized water to remove non-adsorbed species and then dry them carefully under a stream of nitrogen.
-
XPS Analysis: Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.
-
Data Acquisition: Acquire survey scans to identify all elements present on the surface. Then, perform high-resolution scans for specific elements of interest (Fe 2p, C 1s, N 1s, S 2p).[17]
-
Data Interpretation:
-
The presence of N 1s and S 2p peaks on the inhibited sample confirms the adsorption of 2-MBT.[16]
-
Shifts in the binding energies of Fe 2p, N 1s, and S 2p peaks, compared to their standard values, can provide evidence of chemical bonding (chemisorption) between the iron surface and the nitrogen and sulfur atoms of the 2-MBT molecule.[18]
-
3.2.2. Protocol: Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify functional groups in a molecule.[19] When used in reflection mode (e.g., Attenuated Total Reflectance - ATR-FTIR), it can analyze the composition of the surface film.
Objective: To identify the characteristic functional groups of 2-MBT in the film formed on the steel surface.
Step-by-Step Protocol:
-
Sample Preparation: Prepare inhibited and uninhibited steel coupons as described for XPS.
-
FTIR Measurement:
-
First, record the FTIR spectrum of pure 2-MBT powder as a reference.
-
Next, analyze the surface of the inhibited steel coupon.
-
-
Data Interpretation: Compare the spectrum from the steel surface with the reference spectrum of pure 2-MBT. The appearance of characteristic peaks for 2-MBT (e.g., C=N, C-S, aromatic C-H) on the steel surface confirms its adsorption.[20][21] Shifts in peak positions may indicate bonding interactions with the metal surface.
Conclusion and Future Directions
2-Mercaptobenzothiazole demonstrates exceptional efficacy as a corrosion inhibitor for steel, operating through a mixed-mode mechanism of adsorption and electrochemical interference. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate and characterize the performance of 2-MBT and similar inhibitor systems. By combining electrochemical methods with surface-sensitive analyses, a comprehensive understanding of the inhibitor-metal interface can be achieved. Future research should focus on optimizing 2-MBT formulations, exploring synergistic effects with other inhibitors,[22] and developing novel delivery systems, such as nanocontainers, to enhance its long-term protective capabilities.[7]
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Goudarzi, N. (n.d.). Investigation on 2-mercaptobenzothiazole behavior as corrosion inhibitor for 316-stainless steel in acidic media. Available at: [Link]
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Gharacheh, M. A., Raeissi, K., & Asgari, M. (2021). Effect of 2-mercaptobenzothiazole concentration on sour-corrosion behavior of API X60 pipeline steel: Electrochemical parameters and adsorption mechanism. International Journal of Minerals, Metallurgy, and Materials, 28(3), 511-523. Available at: [Link]
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Milošev, I., & Frankel, G. S. (2018). Corrosion protection mechanism of 2-mercaptobenzothiazole and its potential synergistic effect with cerium ions for treatment of AA 2024-T3. Journal of The Electrochemical Society, 165(4), C147. Available at: [Link]
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Goudarzi, N., et al. (2012). Investigation on 2-mercaptobenzothiazole behavior as corrosion inhibitor for 316-stainless steel in acidic media. Anti-Corrosion Methods and Materials, 59(4), 182-189. Available at: [Link]
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Gharacheh, M. A., et al. (2020). Effect of 2-mercaptobenzothiazole concentration on sour-corrosion behavior of API X60 pipeline steel. International Journal of Minerals, Metallurgy and Materials, 28(3), 511-523. Available at: [Link]
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Ismail, M. S., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 11(3), 1199-1212. Available at: [Link]
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Goudarzi, N., et al. (2014). Investigation of the Inhibition Effect of 2-mercaptobenzothiazole on Mild Steel Corrosion in Hydrochloric Acid: Thermodynamic, Electrochemical, and Surface Analyses. ResearchGate. Available at: [Link]
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Gholami, M., et al. (2016). Correlated ab Initio and Electroanalytical Study on Inhibition Behavior of 2-Mercaptobenzothiazole and Its Thiole–Thione Tautomerism Effect for the Corrosion of Steel (API 5L X52) in Sulphuric Acid Solution. ResearchGate. Available at: [Link]
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Gharaghooshi, A. Z., et al. (2020). Study of Adsorption/Desorption Effect of 2-Mercaptobenzothiazole as Sweet Corrosion Inhibitor on API-5L X60 Steel. Protection of Metals and Physical Chemistry of Surfaces, 56(5), 983-995. Available at: [Link]
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Voudouris, N., et al. (2022). Comparative Study on the Corrosion Inhibitive Effect of 2-Mecraptobenzothiazole and Na2HPO4 on Industrial Conveying API 5L X42 Pipeline Steel. Metals, 12(12), 2095. Available at: [Link]
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Goudarzi, N., et al. (2014). Adsorption and corrosion inhibitive properties of 2-Mercaptobenzothiazole on AISI steel 4130 alloy in hydrochloric acid solution. ResearchGate. Available at: [Link]
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Bastidas, D. M., et al. (2014). SVET study of the interaction of 2-mercaptobenzothiazole corrosion inhibitor with Au, Cu and Au–Cu galvanic pair. ResearchGate. Available at: [Link]
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El-Sayed, A. (1997). Corrosion Inhibition of Mild Steel in Acidic Medium using 2-amino Thiophenol and 2-Cyanomethyl Benzothiazole. ResearchGate. Available at: [Link]
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EILAB. (n.d.). Scale Analysis. Available at: [Link]
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Liu, T., et al. (2014). Electrochemical Characteristic of 2Mercaptobenzothiazole Self-Assembled Monolayer on Gold. ResearchGate. Available at: [Link]
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Wang, D., et al. (2023). Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. RSC Advances, 13(47), 33036-33049. Available at: [Link]
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ResearchGate. (n.d.). The changes in the FT-IR spectra of inhibitor film compared to Brassicaceae extracts. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectrum for; (a) corrosion inhibitor A and (b) corrosion inhibitor B. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectra of inhibitor (Pure) and its corresponding protective film.... Available at: [Link]
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VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Available at: [Link]
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ResearchGate. (n.d.). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Available at: [Link]
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Tribak, A., et al. (2024). Analysis of Fig Leaf Extract as Steel Eco-friendly Corrosion Inhibitor in Acidic Medium: Electrochemical, Gravimetric, Spectroscopic, and Surface Studies. Analytical and Bioanalytical Electrochemistry. Available at: [Link]
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Kovačević, N., & Milošev, I. (2020). Surface analysis of the 2-mercaptobenzothiazole corrosion inhibitor on 6082 aluminum alloy using ToF-SIMS and XPS. ResearchGate. Available at: [Link]
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Kovačević, N., & Milošev, I. (2020). Surface analysis of the 2-mercaptobenzothiazole corrosion inhibitor on 6082 aluminum alloy using ToF-SIMS and XPS. Analytical Methods, 12(35), 4336-4347. Available at: [Link]
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Poleunis, C., et al. (2001). XPS study of adsorption of 2-mercaptobenzothiazole on a brass surface. ResearchGate. Available at: [Link]
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El-Sayed, A. (2002). XPS analysis of the passive film formed on austenitic stainless steel coated with conductive polymer. ResearchGate. Available at: [Link]
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Application Notes and Protocols: The Utility of 2-Mercaptothiazole as a Vulcanization Accelerator in Elastomer Formulations
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in material science on the application of 2-Mercaptothiazole (2-MT) as a vulcanization accelerator. These notes elucidate the chemical mechanisms, provide detailed experimental protocols for evaluation, and discuss the practical implications for elastomer formulation and characterization. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Role of Accelerators in Vulcanization
Vulcanization is a crucial chemical process for converting natural rubber and other synthetic elastomers into more durable materials. This process involves the formation of cross-links between individual polymer chains, which imparts higher tensile strength, elasticity, and resistance to abrasion and chemical degradation. While elemental sulfur is the classic vulcanizing agent, its reaction with elastomers at elevated temperatures is inefficient and slow.
Vulcanization accelerators are chemical compounds that increase the rate and efficiency of the vulcanization process. They allow for curing to occur at lower temperatures and in shorter times, which not only improves the physical properties of the vulcanizate but also enhances manufacturing throughput and energy efficiency. This compound (2-MT) is a prominent member of the thiazole class of accelerators, known for its effectiveness in a variety of rubber systems.
Mechanism of Action: this compound in Sulfur Vulcanization
The efficacy of 2-MT as a vulcanization accelerator is rooted in its ability to form reactive sulfurating agents. The generally accepted mechanism involves the initial reaction of 2-MT with an activator system, typically composed of zinc oxide (ZnO) and a fatty acid such as stearic acid.
This initial reaction forms a zinc-accelerator complex. This complex then reacts with sulfur to generate a more reactive sulfurating agent. This agent efficiently donates sulfur to the polymer backbone, leading to the formation of cross-links. The presence of the activator system is critical; it facilitates the formation of the active accelerator-sulfur complex, which is more effective at vulcanization than sulfur alone.
Below is a simplified representation of the key stages in the 2-MT accelerated vulcanization pathway.
Caption: Simplified reaction pathway of 2-MT accelerated sulfur vulcanization.
Application Guidelines and Formulation
The optimal concentration of 2-MT in a rubber formulation is dependent on the type of elastomer, the presence of other additives, and the desired final properties of the vulcanizate.
Dosage and Co-additives
A typical starting formulation for evaluating 2-MT in a natural rubber (NR) compound is provided below. This serves as a baseline, and optimization is encouraged based on experimental results.
| Component | Phr (Parts per hundred rubber) | Function |
| Natural Rubber (SMR 20) | 100 | Base Polymer |
| Zinc Oxide | 5 | Activator |
| Stearic Acid | 2 | Activator |
| Sulfur | 2.5 | Curing Agent |
| This compound (2-MT) | 0.5 - 1.5 | Primary Accelerator |
| N-phenyl-N'-(1,3-dimethylbutyl)-p-phenylenediamine (6PPD) | 2 | Antioxidant/Antiozonant |
| Carbon Black (N330) | 50 | Reinforcing Filler |
Rationale for Component Selection:
-
Zinc Oxide and Stearic Acid: This combination is a universally employed activation system that is crucial for the efficiency of thiazole-class accelerators.
-
6PPD: This is a potent antioxidant and antiozonant that protects the rubber from degradation by oxygen and ozone.
-
Carbon Black: This reinforcing filler significantly enhances the mechanical properties of the vulcanizate, such as tensile strength and tear resistance.
Experimental Protocols
The following protocols provide a systematic approach to evaluating the efficacy of 2-MT as a vulcanization accelerator.
Protocol 1: Compounding of Rubber Formulations
Objective: To prepare homogenous rubber compounds containing 2-MT for subsequent analysis.
Equipment:
-
Two-roll mill with heating and cooling capabilities
-
Analytical balance
-
Spatulas and cutting tools
Procedure:
-
Mastication: Soften the natural rubber by passing it through the nip of the two-roll mill at a temperature of 50-60°C.
-
Incorporation of Additives:
-
Add the zinc oxide and stearic acid and mill until fully dispersed.
-
Introduce the 2-MT and 6PPD, ensuring thorough mixing.
-
Gradually add the carbon black, making sure it is fully incorporated before adding the next increment.
-
Finally, add the sulfur at a lower temperature (around 40°C) to prevent premature vulcanization (scorch).
-
-
Homogenization: Continue milling the compound for an additional 5-10 minutes, performing several end-to-end cuts and folds to ensure homogeneity.
-
Sheeting Out: Sheet the final compound to a thickness of approximately 2 mm and allow it to cool to room temperature for at least 24 hours before testing.
Protocol 2: Rheological Analysis using a Moving Die Rheometer (MDR)
Objective: To determine the curing characteristics of the rubber compound.
Equipment:
-
Moving Die Rheometer (MDR)
Procedure:
-
Sample Preparation: Cut a sample of the uncured rubber compound weighing approximately 5 grams.
-
MDR Testing:
-
Set the test temperature (e.g., 160°C).
-
Place the sample in the MDR cavity and start the test.
-
The instrument will record the torque as a function of time.
-
-
Data Analysis: From the resulting rheograph, determine the following parameters:
-
ML (Minimum Torque): An indicator of the viscosity of the uncured compound.
-
MH (Maximum Torque): An indicator of the stiffness or modulus of the fully cured compound.
-
ts2 (Scorch Time): The time taken for a 2 dNm rise in torque from ML. This represents the processing safety of the compound.
-
t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque.
-
Protocol 3: Evaluation of Physical Properties
Objective: To assess the mechanical properties of the vulcanized rubber.
Equipment:
-
Compression molding press
-
Tensile testing machine
-
Hardness tester (Shore A)
Procedure:
-
Molding: Cure sheets of the rubber compound in a compression molding press at the determined t90 and temperature from the MDR analysis.
-
Specimen Preparation: Die-cut dumbbell-shaped specimens from the cured sheets for tensile testing.
-
Tensile Testing:
-
Measure the tensile strength, elongation at break, and modulus at 300% elongation according to ASTM D412.
-
-
Hardness Testing:
-
Measure the Shore A hardness of the cured samples according to ASTM D2240.
-
The following diagram illustrates the experimental workflow for evaluating 2-MT.
Caption: Experimental workflow for evaluating this compound in a rubber formulation.
Safety and Handling
This compound should be handled in accordance with its Safety Data Sheet (SDS). It is important to use appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area to avoid inhalation of dust.
Conclusion
This compound is a versatile and effective vulcanization accelerator for a wide range of elastomers. By understanding its mechanism of action and following systematic evaluation protocols, researchers and formulators can optimize its use to achieve desired curing characteristics and final product performance. The experimental framework provided in these notes offers a robust starting point for the investigation and application of 2-MT in rubber technology.
References
-
American Society for Testing and Materials. (2021). ASTM D412-16(2021) Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension. West Conshohocken, PA: ASTM International. [Link]
-
American Society for Testing and Materials. (2020). ASTM D2240-15(2020) Standard Test Method for Rubber Property—Durometer Hardness. West Conshohocken, PA: ASTM International. [Link]
-
Akiba, M. (1997). Vulcanization accelerators in rubber industry. RAPRA Review Reports, 9(3), 1-56. [Link]
-
Coran, A. Y. (2003). Chemistry of the vulcanization and protection of elastomers: A review of the achievements. Journal of Applied Polymer Science, 87(1), 24-30. [Link]
Application Notes & Protocols: A Guide to the Synthesis of Novel Antimicrobial Derivatives of 2-Mercaptobenzothiazole
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The 2-mercaptobenzothiazole (2-MBT) scaffold represents a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1][5] This guide provides an in-depth exploration of the synthesis of antimicrobial derivatives of 2-MBT, offering both the strategic rationale behind synthetic choices and detailed, field-tested protocols for their execution and evaluation.
Scientific Rationale: Why 2-Mercaptobenzothiazole?
2-Mercaptobenzothiazole is an attractive starting point for antimicrobial drug discovery for several key reasons:
-
Proven Bioactivity: The core benzothiazole ring is a recurring motif in compounds with established biological efficacy.[1] This history of success suggests that the fundamental structure is well-accepted by biological targets.
-
Synthetic Versatility: The molecule possesses a highly reactive thiol (-SH) group at the C2 position. This thiol group is readily deprotonated to form a nucleophilic thiolate anion, making it an excellent handle for a wide array of synthetic modifications, including S-alkylation, S-acylation, and the formation of more complex heterocyclic systems.
-
Mechanism of Action: While the precise mechanism can vary between derivatives, the 2-MBT moiety is hypothesized to act as a "binding element" for certain bacterial enzymes.[1][2] Furthermore, some derivatives have been shown to inhibit enzymes crucial for microbial survival, such as dopamine β-hydroxylase, and may interfere with efflux pumps, a common bacterial resistance mechanism.[1][6]
This combination of inherent bioactivity and synthetic accessibility makes 2-MBT an ideal scaffold for generating diverse chemical libraries to screen for potent new antimicrobial agents.
Core Synthetic Strategies and Workflows
The modification of the 2-MBT scaffold is primarily centered on the functionalization of the exocyclic sulfur atom. Below are three robust and widely employed synthetic strategies.
Logical Workflow: From Scaffold to Lead Compound
The overall process follows a logical progression from initial synthesis to biological validation. This workflow ensures that synthetic efforts are systematically evaluated, allowing for iterative improvements in compound design.
Caption: General workflow for the synthesis and evaluation of 2-MBT derivatives.
Strategy 1: Direct S-Alkylation and S-Benzylation
This is the most direct approach, involving a nucleophilic substitution reaction (SN2) at the sulfur atom.
-
Chemical Principle: The acidic proton of the thiol group is removed by a mild base (e.g., K₂CO₃, NaH) to generate a potent thiolate nucleophile. This anion then attacks an electrophilic alkyl or benzyl halide, forming a new carbon-sulfur bond.
-
Rationale: This one-step reaction is highly efficient and allows for the introduction of a wide variety of lipophilic or functionalized side chains, which can significantly impact the compound's ability to penetrate bacterial cell membranes.
-
Outcome: Produces 2-(alkyl/benzyl)thiobenzothiazole derivatives.[1]
Strategy 2: Synthesis of Schiff Bases via an Acetohydrazide Intermediate
This multi-step strategy creates more complex derivatives containing the biologically significant azomethine (-C=N-) group, which is a key feature of many Schiff bases.[7][8]
-
Chemical Principle:
-
The 2-MBT scaffold is first S-alkylated with an ester-containing halide, typically ethyl chloroacetate.[9]
-
The resulting ester is then treated with hydrazine hydrate to form a stable acetohydrazide intermediate.[9]
-
This hydrazide is subsequently condensed with various aromatic aldehydes or ketones to form the final Schiff base derivatives.[10][11]
-
-
Rationale: This modular approach allows for immense diversity. A single batch of the acetohydrazide intermediate can be reacted with a library of aldehydes, rapidly generating a large number of distinct final compounds for screening. The resulting Schiff bases are often planar, aromatic structures that can intercalate with biological macromolecules.
Strategy 3: Heterocyclic Ring Formation
This advanced strategy builds upon the Schiff bases or other intermediates to construct new heterocyclic rings appended to the 2-MBT core.
-
Chemical Principle: The Schiff base derivatives from Strategy 2 can undergo cyclization reactions. For example, treatment with acetic anhydride can yield oxadiazole rings, while reaction with chloroacetyl chloride can lead to the formation of 2-azetidinones.[10]
-
Rationale: The addition of new heterocyclic rings, such as oxadiazoles, pyrazolines, or azetidinones, introduces new pharmacophoric features and alters the three-dimensional shape and electronic properties of the molecule.[1][2] This can lead to novel interactions with bacterial targets and potentially overcome existing resistance mechanisms.
Caption: Synthetic pathway for Schiff base and subsequent heterocyclic derivatives.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All solvents and reagents should be handled with care.
Protocol 1: Synthesis of 2-(Benzylthio)benzothiazole (S-Benzylation)
-
Principle: This protocol details the direct S-benzylation of 2-MBT using benzyl bromide in the presence of a mild base, potassium carbonate.[1][2]
-
Materials:
-
2-Mercaptobenzothiazole (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone (anhydrous)
-
Deionized water
-
Ethanol
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-mercaptobenzothiazole (1.0 eq).
-
Add anhydrous acetone (approx. 40 mL) and stir to dissolve.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate).
-
After completion, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid/oil is then purified. Recrystallization from ethanol is often effective.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterize the final product using FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity.
-
Protocol 2: Synthesis of a Schiff Base Derivative
-
Principle: This is a three-step protocol that first creates the key acetohydrazide intermediate, followed by condensation with an aromatic aldehyde.[9][10]
-
Step A: Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate
-
In a flask, dissolve 2-mercaptobenzothiazole (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add triethylamine (1.2 eq) and stir for 20 minutes at room temperature.
-
Slowly add ethyl chloroacetate (1.1 eq) to the mixture.
-
Heat the reaction to 60-65°C for 12-14 hours.[9]
-
Pour the cooled reaction mixture over crushed ice. The product should precipitate or form an oil. Extract with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
-
Step B: Synthesis of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide
-
Dissolve the crude ester from Step A (1.0 eq) in methanol.
-
Add hydrazine hydrate (99%, 5.0 eq) and stir the mixture at room temperature for 24 hours.[9]
-
The solid hydrazide product will typically precipitate from the solution.
-
Collect the solid by vacuum filtration, wash with cold methanol, and dry to yield the acetohydrazide intermediate.
-
-
Step C: Synthesis of the Final Schiff Base
-
In a flask equipped for reflux, dissolve the acetohydrazide from Step B (1.0 eq) in absolute ethanol.
-
Add the desired substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq) and a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reflux the mixture for 3-5 hours.[10]
-
Cool the reaction mixture in an ice bath. The Schiff base product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure product.
-
Confirm the structure via spectroscopic methods. The appearance of a peak for the azomethine proton (-N=CH-) in the ¹H NMR spectrum (typically ~8-9 ppm) is a key indicator of success.
-
Protocol 3: Antimicrobial Activity Screening (Agar Well Diffusion Method)
-
Principle: This method provides a qualitative and semi-quantitative assessment of the antimicrobial activity of the synthesized compounds.[4][10]
-
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Levofloxacin solution)
-
Negative control (solvent, e.g., DMSO)
-
Sterile cork borer (6 mm diameter)
-
Sterile cotton swabs
-
-
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to create a bacterial lawn.
-
Allow the plate to dry for 5-10 minutes.
-
Using a sterile cork borer, punch uniform wells into the agar.
-
Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution (at a known concentration, e.g., 1 mg/mL) into separate wells.
-
Pipette the positive and negative controls into their respective wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter (in mm) of the zone of inhibition (the clear area around the well where bacterial growth is prevented). A larger zone indicates greater antimicrobial activity.
-
Data Interpretation and Structure-Activity Relationships (SAR)
The analysis of antimicrobial screening data from various 2-MBT derivatives allows for the elucidation of key structure-activity relationships, guiding future compound design.
| Derivative Class | Key Substituents | Target Organism(s) | Reported Activity (MIC in µg/mL) | Reference |
| Substituted 2-MBT | 6-CF₃ | Staphylococcus aureus | 3.12 | [1] |
| Substituted 2-MBT | 6-NO₂ | Staphylococcus aureus | 12.5 | [1] |
| Substituted 2-MBT | 6-NO₂ | Escherichia coli | 25 | [1] |
| Azetidinone Derivative | 4-OH-C₆H₄ group | Staphylococcus aureus | Zone of Inhibition: 16-22 mm | [2] |
| Acetamide Derivative | Linked Oxadiazole | E. coli, S. typhi, S. aureus, B. subtilis | Comparable to Levofloxacin | [4] |
Key Insights from SAR:
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups like trifluoromethyl (-CF₃) and nitro (-NO₂) on the benzothiazole ring appears to significantly enhance antibacterial activity, particularly against Gram-positive bacteria like S. aureus.[1]
-
Heterocyclic Moieties: Linking the 2-MBT core to other heterocyclic systems, such as oxadiazoles, pyrazolones, or indolinones, is a highly effective strategy for boosting potency.[1][2][4] These additions likely introduce new binding interactions with bacterial targets.
-
The Role of the Thiol Group: In some series, the free S-H group is crucial for activity. Its replacement by a simple benzyl group (S-Bn) has been shown to cause a considerable loss of antibacterial action, suggesting the thiol or thiolate may be directly involved in the mechanism of action for those specific compounds.[6][12]
Troubleshooting and Expert Insights
-
Low Yields in S-Alkylation: If yields are low, ensure all reagents and solvents are anhydrous. Water can compete with the nucleophile and hydrolyze the halide. Using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF can also improve yields, but requires more stringent anhydrous conditions.
-
Difficulty in Purification: Oily products or inseparable mixtures can often be purified using column chromatography on silica gel. A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) is typically effective.
-
Inconsistent Antimicrobial Results: Ensure the solvent used to dissolve the compounds (e.g., DMSO) is tested alone as a negative control and does not inhibit microbial growth at the concentration used. Always run a standard antibiotic as a positive control to validate the assay's sensitivity.
Conclusion
The 2-mercaptobenzothiazole scaffold is a robust and synthetically tractable platform for the development of new antimicrobial agents. Through strategic modifications, particularly the introduction of electron-withdrawing groups and the appendage of additional heterocyclic moieties, potent derivatives can be synthesized. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to design, synthesize, and evaluate novel 2-MBT derivatives in the ongoing search for solutions to combat antimicrobial resistance.
References
-
Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]
-
Al-Smaisim, R. F., Raauf, A. M. R., & Hassan Salman, A. M. (2017). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Medical Journal of Babylon, 14(1). [Link]
-
Franchini, C., Muraglia, M., Corbo, F., et al. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie, 342(10), 605-613. [Link]
-
Javed, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10435–10449. [Link]
-
Franchini, C., et al. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. PubMed. [Link]
-
Pinto, D. C. G. A., et al. (2007). Synthesis of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives condensed with carbohydrates as a potential antimicrobial agents. Taylor & Francis Online. [Link]
-
Al-Smaisim, R. F., Raauf, A. M. R., & Salman, A. M. H. (2017). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Semantic Scholar. [Link]
-
Kadhim, W. R., & Al-Adily, M. J. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]
-
Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar. [Link]
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Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar. [Link]
-
Mahdi, M. F., Al-Smaism, R. F., & Ibrahim, N. W. (2016). Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. European Journal of Chemistry. [Link]
-
Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. ResearchGate. [Link]
-
Javed, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PMC. [Link]
-
Singh, G., et al. (2014). Synthesis and antimicrobial activity of some Schiff bases from benzothiazoles. Der Pharma Chemica. [Link]
-
Tedim, J., et al. (2017). Antimicrobial activity of 2-mercaptobenzothiazole released from environmentally friendly nanostructured layered double hydroxides. Journal of Applied Microbiology. [Link]
-
Sharma, A., & Pundir, R. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharmaceutical Sciences and Research. [Link]
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2-Mercaptobenzothiazole in the preparation of antifungal agents
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Mercaptobenzothiazole (2-MBT) in the preparation of novel antifungal agents.
Introduction: The Versatility of the Benzothiazole Scaffold
The alarming rise of drug-resistant fungal infections necessitates the urgent development of new antifungal agents with novel mechanisms of action. In this context, heterocyclic compounds have emerged as a privileged class of scaffolds in medicinal chemistry due to their diverse biological activities. Among these, 2-Mercaptobenzothiazole (2-MBT), a molecule incorporating a bicyclic system with two heteroatoms, stands out as a particularly promising starting point for the design of potent antifungal drugs.[1][2]
Initially recognized for its industrial applications, particularly as a vulcanization accelerator in the rubber industry, the 2-MBT core has garnered significant attention for its broad pharmacological profile.[3][4] Its derivatives have been reported to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anthelmintic properties.[1][2][5][6] The inherent bioactivity of the benzothiazole ring, combined with the reactive thiol group at the C2 position, provides a versatile platform for chemical modification, enabling the synthesis of large libraries of derivatives with diverse pharmacological profiles. This guide provides a detailed overview of the strategic use of 2-MBT in the synthesis of next-generation antifungal agents, complete with detailed protocols and mechanistic insights.
Part 1: Chemical Rationale and Antifungal Mechanism
The utility of 2-MBT as a scaffold is rooted in its chemical structure. The thiol group (-SH) is a key functional handle, allowing for facile S-alkylation, S-acylation, or participation in Mannich reactions to introduce a wide variety of substituents.[1][7] These modifications can modulate the compound's lipophilicity, steric profile, and electronic properties, all of which are critical for biological activity and target engagement.
While the precise mechanism of action can vary between different derivatives, a prominent target for azole-containing benzothiazole compounds is the fungal enzyme lanosterol 14α-demethylase (CYP51).[8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[8] The benzothiazole nucleus can be considered a bioisostere for other aromatic systems found in established antifungal drugs, allowing it to anchor the molecule within the active site of the target enzyme.
Part 2: Synthesis of 2-MBT Derived Antifungal Agents
The synthesis of antifungal agents from 2-MBT can be approached through several established chemical pathways. Below are two representative protocols for creating distinct classes of 2-MBT derivatives: Mannich bases and S-substituted acetamido derivatives.
Protocol 1: Synthesis of 3-[(Amino)methyl]-1,3-benzothiazole-2-thione (Mannich Bases)
The Mannich reaction is a powerful tool for C-N bond formation, allowing the introduction of an aminomethyl group onto the nitrogen atom of the benzothiazole ring. This one-pot, three-component reaction involves 2-MBT, formaldehyde, and a primary or secondary amine.[7]
Caption: Workflow for the synthesis of Mannich bases from 2-MBT.
-
Preparation of Schiff Base Intermediate: In a round-bottom flask, dissolve the desired amine (10 mmol) in 30 mL of ethanol. Cool the flask in an ice bath to 0-5°C. To this solution, add formaldehyde (11 mmol, 37% aqueous solution) dropwise while stirring. Continue stirring at this temperature for 30 minutes. This step involves the nucleophilic addition of the amine to formaldehyde, followed by dehydration to form a Schiff base or a related intermediate.[7]
-
Reaction with 2-MBT: To the same flask, add 2-Mercaptobenzothiazole (10 mmol, 1.67 g) in one portion.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any unreacted starting materials and salts. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Mannich base.[7]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods like ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Protocol 2: Synthesis of 2-(Benzo[d]thiazol-2-ylthio)acetamido Derivatives
This multi-step synthesis involves first alkylating the thiol group of 2-MBT with an acetic acid moiety, followed by conversion to an acyl chloride, and finally coupling with an amine to form an amide linkage. This approach allows for the introduction of diverse functionalities via the amine component.[9][10]
-
In a 100 mL round-bottom flask, dissolve 2-MBT (10 mmol, 1.67 g) and chloroacetic acid (10 mmol, 0.94 g) in 50 mL of 70% ethanol containing potassium hydroxide (10 mmol, 0.56 g).[9]
-
Reflux the mixture for 3 hours.
-
After cooling, evaporate the ethanol and dissolve the residue in water.
-
Acidify the aqueous solution with dilute hydrochloric acid until a precipitate forms.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the pure acid.[9]
-
To a flask containing the acid from Step 1 (10 mmol), add thionyl chloride (20 mmol, 1.46 mL) slowly at 0°C.
-
Reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acetyl chloride, which can be used in the next step without further purification.[10]
-
Dissolve the crude acetyl chloride (10 mmol) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired amine (e.g., a substituted aniline or heterocyclic amine) (10 mmol) and a base like triethylamine (12 mmol) in the same solvent.
-
Add the acetyl chloride solution dropwise to the amine solution at 0°C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the final product by column chromatography or recrystallization.
Part 3: Protocols for Antifungal Activity Assessment
Once synthesized, the novel 2-MBT derivatives must be evaluated for their antifungal efficacy. Standardized in vitro methods are employed to determine their activity against a panel of clinically relevant fungal strains.
Antifungal Screening Workflow
Caption: A generalized workflow for the in vitro antifungal screening of 2-MBT derivatives.
Protocol 3: Agar Well Diffusion Method
This method is a widely used preliminary screening tool to qualitatively assess antifungal activity.[7]
-
Media Preparation: Prepare Sabouraud Dextrose Agar (SDA) and sterilize by autoclaving. Pour approximately 20-25 mL of the molten agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Prepare a fungal suspension from a fresh culture in sterile saline, adjusted to a turbidity equivalent to the 0.5 McFarland standard. Using a sterile cotton swab, evenly streak the entire surface of the agar plate with this suspension.
-
Well Preparation: Using a sterile cork borer (e.g., 6 mm diameter), punch uniform wells into the agar.
-
Compound Application: Prepare stock solutions of the synthesized 2-MBT derivatives in a suitable solvent like DMSO. Add a fixed volume (e.g., 50-100 µL) of each test compound solution into the wells. Include a positive control (e.g., Fluconazole) and a negative control (solvent only).[7]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C for molds like Aspergillus niger or 35-37°C for yeasts like Candida albicans) for 24-72 hours.
-
Data Collection: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antifungal activity.
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][11] This quantitative method is essential for comparing the potency of different compounds.
-
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of sterile Sabouraud Dextrose Broth to all wells.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculation: Prepare a fungal inoculum as described for the diffusion method, but further dilute it in broth to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL in the wells. Add 100 µL of this diluted inoculum to each well.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate under the same conditions as the agar diffusion assay.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) after incubation.
Part 4: Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the 2-MBT scaffold has yielded crucial insights into the structural requirements for potent antifungal activity.
| Modification Position | Substituent Type | Effect on Antifungal Activity | Fungal Strains Affected | Reference |
| C6 of Benzothiazole | Electron-withdrawing groups (e.g., -NO₂, -CF₃) | Increased activity | Staphylococcus aureus, Escherichia coli | [1] |
| Thiol Group (-SH) | S-alkylation with benzyl halides | Variable, some derivatives weakly active or inactive | Escherichia coli, Bacillus subtilis | [12] |
| Thiol Group (-SH) | Linkage to 1,3-thiazolidine-4-one moiety | Significant activity, especially with substituted aryl groups | Candida albicans, Candida parapsilosis | [1] |
| N3 of Benzothiazole | Mannich bases with aliphatic or aromatic amines | Many derivatives show good activity | Aspergillus niger, Cladosporium cladosporioides | [7] |
| General Scaffold | Combination with amide-imidazole scaffolds | Excellent activity, potential CYP51 inhibition | Candida albicans, Cryptococcus neoformans | [8] |
Key Insights from SAR Studies:
-
Electronic Effects: The introduction of electron-withdrawing groups at the C6 position of the benzothiazole ring often enhances antimicrobial activity.[1]
-
Lipophilicity and Sterics: The nature of the substituent attached to the sulfur or nitrogen atom is critical. Bulky, lipophilic groups can improve cell penetration and interaction with hydrophobic pockets in target enzymes. For example, derivatives with 4-OH-C₆H₄ and 2-Cl-C₆H₄ groups have shown high activity against Aspergillus niger and Candida albicans.[1]
-
Target-Specific Moieties: Incorporating moieties known to interact with fungal targets, such as the azole group in CYP51 inhibitors, can lead to highly potent compounds.[8]
Conclusion
2-Mercaptobenzothiazole is a privileged and highly versatile scaffold for the development of novel antifungal agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent biological activity provides a solid foundation for designing potent drug candidates. The protocols and insights provided in this guide offer a framework for researchers to synthesize, evaluate, and optimize 2-MBT derivatives in the ongoing search for effective solutions to combat the global threat of fungal infections. Future work should focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potent lead compounds to advance them toward clinical development.
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Ballari, M. S., et al. (2014). New antifungal agents: synthesis, characterization and biological activity of some mannich bases derived from 2-mercaptobenzothiazole. CONICET Digital. Available at: [Link]
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Ahmed, A. A., & Ahmed, N. A. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333. Available at: [Link]
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Krasowska, M., et al. (2023). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules, 28(23), 7892. Available at: [Link]
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Bhat, R., et al. (2019). Synthesis, characterization and evaluation of antibacterial and antifungal activity of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole derivatives. Chemistry & Biology Interface, 9(1), 1-15. Available at: [Link]
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Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar. Available at: [Link]
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Carrillo-Muñoz, A. J., et al. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European Journal of Medicinal Chemistry, 64, 357-364. Available at: [Link]
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Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. MDPI. Available at: [Link]
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Wang, S., et al. (2017). Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. MedChemComm, 8(2), 347-353. Available at: [Link]
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Al-Juboori, A. M. H. (2023). Synthesis of new 2-Mercaptobenzothiazoles derivatives which contain oxothiazolidinone moiety with biological activity. BioGecko, 12(03). Available at: [Link]
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Kamal, A., et al. (2012). Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents. Archiv der Pharmazie, 345(8), 629-637. Available at: [Link]
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Unknown Author. Structures of two 2-mercaptobenzothiazole derivatives with diverse biological activities. ResearchGate. Available at: [Link]
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D'Accolti, M., et al. (2022). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 8(11), 1159. Available at: [Link]
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Application Notes & Protocols: The Utility of the 2-Mercaptothiazole Scaffold in Modern Medicinal Chemistry
Preamble: The Enduring Relevance of the Thiazole Moiety
In the landscape of medicinal chemistry, certain heterocyclic scaffolds consistently emerge as privileged structures due to their unique ability to interact with a wide array of biological targets. The 2-mercaptobenzothiazole (MBT) nucleus, a prominent member of the thiazole family, is one such scaffold.[1] Its rigid bicyclic structure, combined with the highly versatile thiol group at the 2-position, provides an exceptional platform for the design and synthesis of novel therapeutic agents. This document serves as a comprehensive guide for researchers and drug development professionals, detailing the synthesis, biological applications, and key evaluation protocols for compounds derived from this potent pharmacophore. We will move beyond simple recitation of facts to explore the causal relationships behind experimental design, providing a field-proven perspective on leveraging the 2-mercaptothiazole core for next-generation drug discovery.
Core Synthetic Strategies: From Scaffold to Drug Candidate
The functionalization of the 2-mercaptobenzothiazole scaffold is central to its utility. The sulfur atom at the 2-position is a soft nucleophile, making it an ideal handle for introducing a wide range of substituents through S-alkylation or S-arylation, thereby modulating the compound's steric, electronic, and pharmacokinetic properties.
Protocol: Efficient Synthesis of the 2-Mercaptobenzothiazole (MBT) Core
Classical methods for synthesizing the MBT core often involve high pressures or harsh reagents.[1] A modern, metal-free approach utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) offers a more efficient, scalable, and environmentally benign alternative.[2]
Principle: This method proceeds via a DBU-promoted tandem reaction. The process begins with a nucleophilic attack of an o-haloaniline on carbon disulfide, followed by an intramolecular SNAr cyclization to yield the final benzothiazole product. The use of a strong, non-nucleophilic base like DBU is critical for facilitating both the initial addition and the subsequent cyclization without competing side reactions.[2]
Experimental Protocol:
-
Reaction Setup: To a solution of an o-haloaniline (e.g., 2-iodoaniline) (1.0 mmol) in toluene (5 mL) within a sealed reaction vessel, add carbon disulfide (CS₂, 1.5 mmol).
-
Base Addition: Carefully add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol) to the mixture.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Acidify the residue with 1M HCl to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Characterization: The purity and identity of the 2-mercaptobenzothiazole product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Scaffold Derivatization
The true power of the MBT scaffold lies in its derivatization. The following workflow outlines the general path from the core structure to a library of diverse candidates for biological screening.
Caption: A typical drug discovery workflow using the MBT scaffold.
Applications in Medicinal Chemistry
Derivatives of 2-mercaptobenzothiazole have demonstrated a remarkable breadth of biological activities, positioning them as valuable leads in multiple therapeutic areas.[3]
Antimicrobial Agents
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[4] MBT derivatives have shown significant promise, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][5]
Mechanism & Structure-Activity Relationship (SAR): The antimicrobial action is highly dependent on the substitution at the thiol group. Studies have shown that derivatives with a free S-H group or certain S-alkyl substitutions can be highly potent. For instance, one study identified a derivative (2e) with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL against Staphylococcus aureus.[4][6] Conversely, replacing the thiol proton with a benzyl group (S-Bn) often leads to a considerable loss of antibacterial action, highlighting the critical role of this position in target interaction.[4][6] Some derivatives may also function by inhibiting bacterial efflux pumps like NorA, a mechanism that can help overcome existing resistance.[4]
Table 1: Antimicrobial Activity of Selected MBT Derivatives
| Compound ID | R Group (at 2-S position) | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 2e | -CH₂CH₂-(4-chlorophenyl) | Staphylococcus aureus | 3.12 | [4][6] |
| 2l | -CH₂CH₂-(4-fluorophenyl) | Escherichia coli | 25 | [4][6] |
| MBT | -H | Candida albicans | 1-78 (mg/L) |[1] |
Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases. MBT derivatives have been developed as potent anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[7]
Mechanism of Action: Selective COX-2 inhibition is a highly sought-after therapeutic strategy as it can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. By synthesizing bis-heterocycles that combine the MBT core with a 1,2,3-triazole moiety, researchers have created compounds with significant COX-2 inhibitory potential and in vivo anti-inflammatory activity comparable to ibuprofen, but without causing gastric ulceration in preclinical models.[7]
Anticancer Agents & Enzyme Inhibitors
The role of MBT in oncology is complex. While some studies have raised concerns about the carcinogenicity of the parent compound in industrial settings[8][9], the scaffold itself is a valuable starting point for designing targeted anticancer therapies.
Mechanism: Aryl Hydrocarbon Receptor (AhR) Activation: In bladder cancer cells, 2-mercaptobenzothiazole has been shown to act as an activator of the aryl hydrocarbon receptor (AhR). This activation upregulates the expression of target genes like CYP1A1 and CYP1B1, which can promote cell invasion.[10] Understanding this pathway is crucial for designing MBT derivatives that either avoid this interaction or exploit it for a therapeutic purpose.
Caption: AhR signaling pathway activated by 2-mercaptobenzothiazole.[10]
Other Targets: The MBT scaffold has been successfully incorporated into inhibitors of other key enzymes relevant to disease, including:
-
c-Jun N-terminal kinases (JNK): A novel series of 2-thioether-benzothiazoles showed promising JNK inhibition with IC₅₀ values in the sub-micromolar range.[1]
-
Dopamine β-hydroxylase: The parent compound, MBT, is an inhibitor of this enzyme, which is responsible for converting dopamine to norepinephrine.[1]
Protocols for Biological Evaluation
Synthesizing a compound library is only the first step. Rigorous, reproducible biological evaluation is paramount.
Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
Principle: This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, defined as the lowest concentration that prevents visible growth of a bacterium. It is the gold standard for quantitative antimicrobial susceptibility testing.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (e.g., S. aureus ATCC 29213), adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Test compounds dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Negative control (MHB + DMSO without compound).
-
Sterility control (MHB only).
Experimental Protocol:
-
Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: In well 1, add 100 µL of the test compound stock solution. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (negative control) and 12 (sterility control) will not contain the test compound.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. This brings the total volume in each well to 100 µL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The sterility control (well 12) should be clear, and the negative control (well 11) should be turbid.
Self-Validation: The inclusion of a positive control with a known MIC range validates the assay's sensitivity. The negative and sterility controls ensure that the broth and solvent are not contaminated and that the bacteria grow as expected, respectively.
Conclusion and Future Perspectives
The 2-mercaptobenzothiazole scaffold is a time-tested and highly effective platform in medicinal chemistry. Its synthetic tractability and ability to interact with a diverse range of biological targets, from bacterial enzymes to human kinases, ensure its continued relevance.[1] Future research will undoubtedly focus on refining the structure-activity relationships for specific targets, improving pharmacokinetic profiles through targeted derivatization, and exploring novel therapeutic applications. As our understanding of disease biology deepens, the versatility of the MBT core will empower chemists to design the next generation of targeted and effective medicines.[1]
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Franchini, C., Muraglia, M., Corbo, F., Florio, M. A., Di Mola, A., Rosato, A., Matucci, R., Nesi, M., Van Bambeke, F., & Vitali, C. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie, 342(11), 605-613. [Link]
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Kaur, H., Kumar, S., & Singh, I. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789-823. [Link]
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Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202-3205. [Link]
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Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. [Link]
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Kumar, D., et al. (2018). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. ResearchGate. [Link]
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Kowalonek, J., et al. (2023). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules. [Link]
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Kamal, A., et al. (2012). Synthesis of novel 2-mercapto benzothiazole and 1,2,3-triazole based bis-heterocycles: their anti-inflammatory and anti-nociceptive activities. Bioorganic & Medicinal Chemistry Letters, 22(17), 5543-5547. [Link]
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Mahdi, M. F., Al-Smaism, R. F., & Ibrahim, N. W. (2016). Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. European Journal of Chemistry, 7(1), 8-13. [Link]
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Jarrahpour, A., et al. (2019). Structures of two 2-mercaptobenzothiazole derivatives with diverse biological activities. ResearchGate. [Link]
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Ahmed, A. H., & Ahmed, M. R. (2020). Synthesis and Characterization of Some Heterocyclic Compounds Derived from 2-Mercapto Benzothiazole. AIP Conference Proceedings, 2290(1), 020011. [Link]
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Mohammed, S. H., & Al-Bayati, R. I. H. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1), 10-21. [Link]
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Ali, Z., & Raheem, S. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. ResearchGate. [Link]
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2-Mercaptothiazole in Coordination Chemistry: A Guide to Synthesis, Characterization, and Application
Introduction: Unveiling the Versatility of 2-Mercaptothiazole as a Ligand
This compound (2-MT), also known by its tautomeric form thiazolidine-2-thione, is a heterocyclic compound that has garnered significant interest in the field of coordination chemistry. Its unique structural features, featuring a soft sulfur donor atom and a borderline nitrogen atom within a five-membered ring, render it a versatile ligand capable of coordinating with a wide array of metal ions. This ambidentate nature allows for diverse coordination modes, leading to the formation of metal complexes with varied geometries and interesting physicochemical properties.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound as a ligand. We will delve into its fundamental coordination behavior, provide detailed protocols for the synthesis of representative metal complexes, discuss their characterization, and explore their potential applications in catalysis and biological systems.
Core Concepts in this compound Coordination Chemistry
Thione-Thiol Tautomerism: A Key to Versatile Coordination
This compound exists in a tautomeric equilibrium between the thione and thiol forms. The predominant form in the solid state and in solution is the thione tautomer. This equilibrium is a critical aspect of its coordination chemistry, as deprotonation of the thiol form or coordination via the thione's exocyclic sulfur atom dictates the resulting complex's structure and properties.
Caption: Thione-thiol tautomerism of this compound.
Coordination Modes: An Ambidentate Ligand's Repertoire
The presence of both nitrogen and sulfur donor atoms allows this compound to exhibit a range of coordination modes, influenced by factors such as the metal ion's nature, the presence of other ligands, and the reaction conditions.
-
Monodentate S-coordination: The most common coordination mode involves the deprotonated ligand binding to the metal center through the exocyclic sulfur atom. This is favored by soft metal ions.
-
Monodentate N-coordination: Coordination can also occur through the nitrogen atom of the thiazole ring.
-
Bidentate N,S-chelation: In some cases, 2-MT can act as a chelating ligand, binding to a single metal center through both the nitrogen and sulfur atoms, forming a stable five-membered ring.
-
Bridging Ligand: The ligand can bridge two metal centers, with the sulfur and/or nitrogen atoms coordinating to different metal ions, leading to the formation of polynuclear complexes.
Caption: Diverse coordination modes of this compound.
Synthesis of this compound Metal Complexes: Protocols and Mechanistic Insights
The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent and reaction conditions can significantly influence the stoichiometry and structure of the resulting complex.
Protocol 1: Synthesis of a Tetrahedral Zinc(II) Complex
This protocol describes the synthesis of a general Zn(II) complex, which often adopts a tetrahedral geometry with this compound.
Materials:
-
Zinc acetate dihydrate [Zn(CH₃COO)₂·2H₂O]
-
This compound (C₃H₅NS₂)
-
Methanol (CH₃OH)
-
Potassium hydroxide (KOH)
Procedure:
-
Dissolve 1 mmol of this compound in 25 mL of methanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve 0.5 mmol of zinc acetate dihydrate in 25 mL of methanol.
-
Slowly add the zinc acetate solution to the this compound solution with continuous stirring.
-
Adjust the pH of the reaction mixture to approximately 7.5 by the dropwise addition of a 0.1 M methanolic potassium hydroxide solution. This deprotonates the ligand, facilitating coordination.
-
Reflux the reaction mixture for 2-3 hours. A precipitate will form as the complex is synthesized.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration and wash it with cold methanol to remove any unreacted starting materials.
-
Dry the product in a desiccator over anhydrous calcium chloride.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a good solvent for both the ligand and the metal salt, allowing for a homogeneous reaction mixture.
-
pH Adjustment: The addition of a base is crucial to deprotonate the thiol group of this compound, forming the thiolate anion which is a stronger nucleophile and readily coordinates to the Zn(II) center.
-
Refluxing: Heating the reaction mixture provides the necessary activation energy for the complexation reaction to proceed to completion.
Protocol 2: Synthesis of a Square Planar Nickel(II) Complex
This protocol outlines the synthesis of a Ni(II) complex. Nickel(II) complexes with ligands like this compound can adopt square planar or octahedral geometries depending on the coordination environment.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound (C₃H₅NS₂)
-
Ethanol (C₂H₅OH)
-
Triethylamine (N(C₂H₅)₃)
Procedure:
-
Dissolve 2 mmol of this compound in 30 mL of ethanol in a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2 mmol of triethylamine to the solution to act as a base for deprotonation of the ligand.
-
In a separate flask, dissolve 1 mmol of nickel(II) chloride hexahydrate in 20 mL of ethanol.
-
Slowly add the nickel(II) chloride solution to the ligand solution with vigorous stirring. A color change should be observed, indicating complex formation.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the resulting precipitate by filtration, wash with ethanol, and then with diethyl ether.
-
Dry the complex under vacuum.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Using a Schlenk line helps to prevent the oxidation of the Ni(II) center, especially if other reactive species are present.
-
Triethylamine as Base: Triethylamine is a non-nucleophilic organic base that effectively deprotonates the ligand without competing for coordination sites on the metal.
-
Room Temperature Stirring: For some transition metal complexes, prolonged stirring at room temperature is sufficient for the reaction to go to completion, avoiding potential decomposition at higher temperatures.
Caption: General workflow for the synthesis of 2-MT metal complexes.
Characterization of this compound Metal Complexes
A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.
| Technique | Information Obtained | Typical Observations for 2-MT Complexes |
| Infrared (IR) Spectroscopy | Identifies functional groups and coordination sites. | Shift or disappearance of the ν(N-H) band upon coordination. Shift of the thioamide bands, particularly the C=S stretching vibration, indicating coordination through the sulfur atom. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the ligand's environment in diamagnetic complexes. | Shifts in the proton and carbon signals of the thiazole ring upon coordination. Disappearance of the N-H proton signal upon deprotonation. |
| UV-Visible (UV-Vis) Spectroscopy | Investigates electronic transitions within the complex. | Ligand-to-metal charge transfer (LMCT) bands are often observed, in addition to d-d transitions for transition metal complexes. |
| X-ray Crystallography | Determines the precise three-dimensional structure of the complex in the solid state. | Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. |
| Elemental Analysis | Confirms the empirical formula of the complex. | Determines the percentage composition of C, H, N, and S, which should match the calculated values for the proposed formula. |
Applications of this compound Metal Complexes
The unique properties of this compound metal complexes have led to their exploration in various fields.
Catalysis
While the catalytic applications of this compound complexes are less explored than their benzothiazole analogues, the presence of a coordinatively flexible ligand with both soft and borderline donor atoms suggests potential in various catalytic transformations. For instance, copper complexes of related thiolates have shown activity in coupling reactions.
Biological and Medicinal Applications
The thiazolidine ring is a component of various biologically active compounds. Metal complexes of this compound and its derivatives have been investigated for their potential as antimicrobial and antifungal agents. The chelation of the metal ion can enhance the biological activity of the ligand. For example, some thiazolidine-2-thione derivatives have been identified as inhibitors of xanthine oxidase, an enzyme implicated in gout.
Caption: Potential application areas for this compound metal complexes.
Conclusion and Future Outlook
This compound is a ligand with considerable potential in coordination chemistry. Its ability to form stable complexes with a variety of metal ions, coupled with its diverse coordination modes, makes it an attractive building block for the design of new materials with interesting catalytic and biological properties. While much of the research has historically focused on its benzofused analogue, the unique electronic and steric properties of this compound itself warrant further investigation. Future research in this area will likely focus on the development of novel catalytic systems, the exploration of a wider range of biological activities, and the synthesis of advanced materials with tailored properties. This guide serves as a foundational resource to encourage and facilitate further exploration into the rich coordination chemistry of this versatile ligand.
References
-
Khullar, I. P., & Agarwala, U. (1975). Complexes of 2-Mercaptobenzothiazole with Cu(II), Ni(II), Co(II), Cd(II), Zn(II), Pb(II), Ag(I), and Tl(I). Canadian Journal of Chemistry, 53(8), 1165-1171. [Link]
-
Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (2017). International Journal of ChemTech Research, 10(9), 834-845. [Link]
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). Scientia Pharmaceutica, 80(4), 789-823. [Link]
-
Synthesis of Zinc(II), Mercury(II), And Iron(III) Complexes, Their Characterization Techniques And Applications. (2023). International Journal of Creative Research Thoughts, 11(11). [Link]
-
DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. (2024). The Journal of Organic Chemistry. [Link]
-
Tautomeric equilibrium study of thiazolidine-2-thione. Transition metal complexes of the deprotonated ligand. (1976). Inorganica Chimica Acta, 17, 25-30. [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2021). Molecules, 26(24), 7586. [Link]
Application Note: A Stability-Indicating HPLC Method for the Analytical Determination of 2-Mercaptothiazole
Abstract
This application note presents a robust, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Mercaptothiazole (2-MT), also known as 2-Mercaptobenzothiazole (MBT). The method is designed for researchers, scientists, and drug development professionals requiring accurate analysis of 2-MT in various contexts, from quality control of raw materials to monitoring its presence as a process intermediate or potential leachable. The protocol detailed herein utilizes reversed-phase chromatography with UV detection, and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document provides a comprehensive guide, including the scientific rationale behind the method parameters, detailed experimental protocols, and guidance on data interpretation and troubleshooting.
Introduction and Scientific Rationale
This compound (C₇H₅NS₂) is a heterocyclic organosulfur compound widely utilized as a vulcanization accelerator in the rubber industry.[4] Its presence in materials that come into contact with pharmaceutical products, such as rubber stoppers or gaskets, makes it a potential leachable of toxicological concern that requires careful monitoring.[5] Furthermore, 2-MT and its derivatives serve as critical intermediates in the synthesis of various pharmaceutical and chemical entities.[6] Consequently, a reliable and specific analytical method is crucial for ensuring product quality and safety.
This method is built on the principles of reversed-phase HPLC, which separates analytes based on their hydrophobicity. 2-MT, with a LogP of approximately 2.86, is well-suited for retention and separation on a nonpolar C18 stationary phase.
Causality of Methodological Choices:
-
Mobile Phase pH: The pKa of this compound is approximately 7.03.[7] To ensure consistent retention and sharp peak shape, the mobile phase pH is controlled to be well below this value (pH 3.0). At this pH, the thiol group is protonated, suppressing its ionization and leading to more predictable hydrophobic interactions with the stationary phase.
-
Detector Selection: 2-MT possesses strong chromophores, exhibiting significant UV absorbance with maxima around 230-240 nm and a more selective maximum at approximately 320-325 nm.[3][8] Detection at 325 nm is chosen for this method to enhance selectivity and minimize interference from common co-extractants or formulation excipients that may absorb at lower wavelengths. A Photodiode Array (PDA) detector is recommended to simultaneously acquire spectral data for peak purity assessment.[9][10]
-
Stability-Indicating Power: The method's specificity is demonstrated through forced degradation studies.[6][11][12] By subjecting 2-MT to stress conditions (acid, base, oxidation, heat, and light), the method is proven to effectively separate the intact analyte from its degradation products, ensuring that the assay accurately measures the true content of 2-MT in the presence of its degradants.[13][14]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development and troubleshooting.
| Property | Value | Source |
| Chemical Formula | C₇H₅NS₂ | [2] |
| Molecular Weight | 167.25 g/mol | [2] |
| Appearance | Pale yellow to tan crystalline powder | [7] |
| Melting Point | 177-181 °C | [8] |
| pKa | 7.03 | [7] |
| UV λmax | ~325 nm (in Methanol) | [8] |
| Solubility | Sparingly soluble in water; Soluble in methanol, acetonitrile, THF | [8] |
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (Purity ≥ 98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid (ACS Grade)
-
Water, HPLC Grade (e.g., Milli-Q or equivalent)
-
0.45 µm Syringe Filters (PTFE or Nylon)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary or Binary HPLC system with a UV/PDA detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water (pH ≈ 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-15 min: 50% to 90% B; 15-17 min: 90% B; 17.1-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 325 nm (PDA: 200-400 nm for spectral analysis) |
| Run Time | 20 minutes |
Preparation of Solutions
Mobile Phase A: Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-MT Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solutions: Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical five-point calibration curve might include 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation: Accurately weigh a representative amount of the sample to be analyzed. Dissolve the sample in the diluent to achieve a theoretical concentration of 2-MT within the calibration range (e.g., 50 µg/mL). Use sonication if necessary to ensure complete dissolution. Filter the final solution through a 0.45 µm syringe filter prior to injection.
Method Validation Protocol (ICH Q2(R1) Framework)
For the method to be considered reliable and trustworthy, it must undergo a thorough validation process.[1][15]
Specificity and Stability-Indicating Assessment
Specificity is demonstrated by the method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.
Forced Degradation Protocol: Prepare a solution of 2-MT at approximately 100 µg/mL and subject it to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 4 hours.
-
Thermal Degradation: Store the solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solution to a light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines.
Analyze the stressed samples alongside an unstressed control. The method is deemed stability-indicating if all degradation product peaks are adequately resolved from the main 2-MT peak. Peak purity analysis using the PDA detector should be performed to confirm that the 2-MT peak is spectrally pure in all stressed samples.[5][9][16]
Caption: High-level workflow for the HPLC analysis of this compound.
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Linearity | Analyze five concentrations (e.g., 5-100 µg/mL) in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (Recovery) | Spike a blank matrix at three concentration levels (e.g., 50%, 100%, 150% of target) in triplicate. | Mean recovery between 98.0% and 102.0% |
| Precision | Repeatability (Intra-day): Six replicate injections of the 100% concentration standard. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N). | S/N ratio of 3:1 |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N). | S/N ratio of 10:1; with acceptable precision (RSD ≤ 10%) |
| Robustness | Systematically vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | Peak area RSD ≤ 2.0%; retention time shifts should not compromise resolution. |
Data Interpretation and System Suitability
Before sample analysis, perform a system suitability test by injecting a standard solution (e.g., 50 µg/mL) five times.
| System Suitability Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and separation power. |
| RSD of Peak Areas | ≤ 2.0% | Demonstrates injector and system precision. |
The concentration of 2-MT in the sample is calculated using the linear regression equation obtained from the calibration curve.
Troubleshooting Common Issues
Caption: A troubleshooting guide for common HPLC issues encountered during 2-MT analysis.
Conclusion
The HPLC method detailed in this application note is specific, accurate, precise, and stability-indicating for the quantitative determination of this compound. By explaining the scientific rationale behind the chosen parameters and providing a comprehensive validation framework based on ICH guidelines, this document serves as an authoritative guide for its implementation in a regulated laboratory environment. Adherence to the system suitability criteria and awareness of potential troubleshooting pathways will ensure the generation of reliable and high-quality analytical data.
References
-
PubChem. (n.d.). 2-Mercaptobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Pandey, P. K. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. Retrieved from [Link]
-
Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. IJRPR. Retrieved from [Link]
-
European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
-
Bakshi, M., & Singh, S. (2002). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1048. Retrieved from [Link]
-
Alsante, K. M., et al. (2003). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Retrieved from [Link]
-
West, P. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
-
Pharmaguideline Forum. (2021, February 3). Peak purity in hplc. Pharmaguideline Forum. Retrieved from [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Retrieved from [Link]
-
SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. SCION Instruments. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
-
Tautu, C. (2016, April 20). Peak Purity Algorithms using Diode Array Detectors. LCGC International. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Retrieved from [Link]
-
Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare. Retrieved from [Link]
Sources
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- 3. starodub.nl [starodub.nl]
- 4. 2-Mercaptobenzothiazole | 149-30-4 [chemicalbook.com]
- 5. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Mercaptobenzothiazole CAS#: 149-30-4 [m.chemicalbook.com]
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- 16. ask.pharmaguideline.com [ask.pharmaguideline.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Mercaptobenzothiazole in Biological Matrices
Abstract
This application note details a highly selective and sensitive method for the quantification of 2-Mercaptobenzothiazole (2-MBT) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 2-MBT is a widely used rubber vulcanization accelerator that has come under scrutiny due to its potential health risks, including its classification as a Group 2A carcinogen.[1][2] Consequently, robust analytical methods are essential for monitoring human exposure and for various research applications. The method described herein is optimized for biological matrices, such as human urine, and employs an isotope-dilution strategy with a stable isotope-labeled internal standard (2-MBT-d4) to ensure accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring reliable quantification of 2-MBT.
Introduction: The Rationale for 2-MBT Quantification
2-Mercaptobenzothiazole (MBT) is a high-production-volume chemical primarily used as a vulcanization accelerator in the rubber industry, finding its way into countless consumer products, from tires to household articles.[3][4] Its widespread use creates potential pathways for human exposure through dermal, oral, or inhalative routes.[3] Following absorption, 2-MBT is metabolized and excreted in urine, primarily as glucuronide and sulfate conjugates.[3]
The International Agency for Research on Cancer (IARC) has classified 2-MBT as "probably carcinogenic to humans" (Group 2A), heightening the need for sensitive biomonitoring methods to assess internal exposure levels in both the general population and occupationally exposed workers.[2] LC-MS/MS has emerged as the gold standard for this purpose due to its superior sensitivity, selectivity, and ability to overcome complex matrix interferences, which are often encountered in biological samples.[3][5] This document provides a comprehensive protocol for 2-MBT analysis, from sample preparation to data interpretation, grounded in established scientific principles.
Principle of the Method
The analytical strategy is based on isotope-dilution LC-MS/MS. The core of this method involves the following stages:
-
Sample Preparation: Urine samples are first treated with a β-glucuronidase enzyme to hydrolyze the conjugated metabolites back to the free form of 2-MBT.[3][6] A known amount of a deuterated internal standard (ISTD), 2-Mercaptobenzothiazole-d4 (2-MBT-d4), is spiked into each sample at the beginning of the workflow. The ISTD biochemically mimics the analyte of interest, correcting for variability during sample preparation and ionization.[6]
-
Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A reverse-phase C18 column is used to separate 2-MBT from other endogenous matrix components.[4][7][8] A gradient elution with a mobile phase consisting of acetonitrile and water, both modified with formic acid to ensure MS compatibility and promote protonation, achieves efficient separation.[7]
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3] The instrument is set to Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive detection technique. In MRM, the precursor ion (the protonated molecule [M+H]⁺) of 2-MBT is specifically selected, fragmented, and a characteristic product ion is monitored for quantification.[1][2] The same process is simultaneously performed for the ISTD. The ratio of the analyte peak area to the ISTD peak area is used for quantification, ensuring high precision and accuracy.
Experimental Workflow Overview
Caption: Overall workflow for the quantification of 2-MBT in urine.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
2-Mercaptobenzothiazole (MBT), analytical standard (≥98% purity)
-
2-Mercaptobenzothiazole-d4 (MBT-d4), internal standard (ISTD)
-
Acetonitrile (ACN), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, p.a. grade[6]
-
Glacial acetic acid, p.a. grade
-
β-glucuronidase from E. coli
-
Pooled human urine for calibration standards (pre-screened to be blank)
Solution Preparation
-
MBT Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-MBT and dissolve in a 10 mL volumetric flask with acetonitrile.[6]
-
MBT-d4 ISTD Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-MBT-d4 and dissolve in a 10 mL volumetric flask with acetonitrile.[6]
-
MBT-d4 ISTD Spiking Solution (1 µg/mL): Perform a serial dilution of the ISTD stock solution in acetonitrile.[6]
-
Ammonium Acetate Buffer (pH 6.5): Dissolve 38.5 g of ammonium acetate in ~250 mL of ultrapure water. Adjust the pH to 6.5 using glacial acetic acid, then transfer to a 500 mL volumetric flask and bring to volume with ultrapure water.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Note on Stability: Stock and working solutions of 2-MBT and 2-MBT-d4 should be stored in glass vials at 4°C. Under these conditions, they are stable for approximately four weeks.[6]
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size) is recommended.[9]
Detailed Protocols
Preparation of Calibration Standards and Quality Controls (QCs)
-
Perform serial dilutions of the 1 mg/mL 2-MBT stock solution with acetonitrile to prepare a series of working standard solutions.
-
Prepare calibration standards by spiking appropriate volumes of the working standard solutions into 0.5 mL aliquots of pooled blank urine to achieve a concentration range of 0.5 µg/L to 1000 µg/L.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Process the calibration standards and QCs alongside the unknown samples as described in the sample preparation protocol.
Sample Preparation Protocol
-
Thaw frozen urine samples at room temperature and mix thoroughly.
-
Pipette a 0.5 mL aliquot of each sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL ISTD spiking solution (2-MBT-d4) to each tube.
-
Add 1 mL of the ammonium acetate buffer (pH 6.5).[6]
-
Add 5 µL of β-glucuronidase enzyme solution.
-
Vortex each tube thoroughly.
-
Incubate the samples for three hours at 37°C to ensure complete hydrolysis of conjugates.[6]
-
After incubation, centrifuge the samples if necessary to pellet any precipitate.
-
Transfer an aliquot of the supernatant to an autosampler vial for LC-MS/MS analysis.[6]
LC-MS/MS Analytical Conditions
The following parameters serve as a starting point and should be optimized for the specific instrument used.
| LC Parameters | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| MS Parameters | Value |
| Ionization Mode | ESI Positive (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~4500 V |
| Source Temp. | ~500°C |
| Curtain Gas | Instrument Dependent |
MRM Transitions
The selection of precursor and product ions is critical for the selectivity of the method.
Caption: Principle of Multiple Reaction Monitoring (MRM) for 2-MBT.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-MBT | 168.0 | 136.0 (Quantifier) | Instrument specific |
| 109.0 (Qualifier) | Instrument specific | ||
| 2-MBT-d4 (ISTD) | 172.0 | 139.0 | Instrument specific |
Rationale for Ion Selection: The precursor ion for 2-MBT corresponds to its protonated molecule, [M+H]⁺. The product ion at m/z 136.0 results from a characteristic fragmentation, providing high specificity. A second "qualifier" transition can be monitored to increase confidence in peak identification.
Data Analysis and Method Validation
-
Calibration: Generate a calibration curve by plotting the peak area ratio (2-MBT / 2-MBT-d4) against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Quantification: Determine the concentration of 2-MBT in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Matrix Effects: While the use of a co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, it is crucial to assess them during method development.[10][11] Matrix effects can be evaluated by comparing the analyte response in a post-extraction spiked sample to the response in a pure solvent standard.[12]
-
Performance Characteristics: A fully validated method should meet the criteria summarized in the table below.
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.4 µg/L[3] |
| Limit of Quantification (LOQ) | S/N ≥ 10, RSD ≤ 20% | 1.0 µg/L[3] |
| Intra-day Precision (RSD) | ≤ 15% (≤ 20% at LOQ) | 1.6 - 5.8%[3] |
| Inter-day Precision (RSD) | ≤ 15% (≤ 20% at LOQ) | < 10% |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LOQ) | 90 - 105% |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal | Incorrect MRM transitions; MS source issue; Clogged LC line; Incomplete hydrolysis. | Verify MS parameters; Clean MS source; Check LC system pressure; Ensure enzyme activity and incubation conditions are correct. |
| Poor Peak Shape | Column degradation; Incompatible sample solvent; Matrix interference. | Replace analytical column; Ensure final sample solvent is similar to initial mobile phase; Improve sample cleanup (e.g., SPE). |
| High Background Noise | Contaminated mobile phase or solvent; Contaminated LC system. | Use fresh, high-purity solvents; Flush the LC system thoroughly. |
| High Variability (RSD) | Inconsistent sample preparation; Poor ISTD mixing; Matrix effects. | Ensure precise pipetting; Vortex thoroughly after ISTD addition; Evaluate matrix effects and consider dilution or alternative cleanup. |
Conclusion
The LC-MS/MS method presented here offers a reliable, sensitive, and high-throughput solution for the quantification of 2-Mercaptobenzothiazole in human urine. The protocol leverages enzymatic hydrolysis to measure total 2-MBT and an isotope-dilution strategy to ensure the highest level of accuracy and precision. This method is fit-for-purpose for biomonitoring studies, toxicological research, and any application requiring robust analysis of this important environmental and industrial compound.
References
-
SIELC Technologies. (n.d.). Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-MERCAPTOBENZOTHIAZOLE. Retrieved from [Link]
-
Liang, S. S., Shen, P. T., Shiue, Y. L., Chang, Y. T., & Sung, P. (2020). Development of a Quantitative Method for Monitoring 2-Mercaptobenzothiazole Based on Isotopic Iodoacetamide and Tandem MS. Bentham Science Publishers. Retrieved from [Link]
-
Gries, W., Leng, G., & Angerer, J. (2015). Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine. PubMed. Retrieved from [Link]
-
Fregert, S. (1981). Stability of the mercaptobenzothiazole compounds. PubMed. Retrieved from [Link]
-
Liang, S. S., Shen, P. T., Shiue, Y. L., Chang, Y. T., & Sung, P. (2020). Development of a Quantitative Method for Monitoring 2-Mercaptobenzothiazole Based on Isotopic Iodoacetamide and Tandem MS. Current Analytical Chemistry, 16(7), 947-954. Retrieved from [Link]
-
Barnes, K. A., Castle, L., Damant, A. P., Read, W. A., & Speck, D. R. (2003). Development and application of an LC-MS method to determine possible migration of mercaptobenzothiazole, benzothiazole and related vulcanization residues from rubber used in contact with food and drink. PubMed. Retrieved from [Link]
-
Goen, T., Gries, W., & Angerer, J. (2020). Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS. The MAK Collection for Occupational Health and Safety. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet 2-Mercaptobenzothiazole. Retrieved from [Link]
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Vahčič, M., & Prosen, H. (2017). Preventing decomposition of 2-mercaptobenzothiazole during gas chromatography analysis using programmable temperature vaporization injection. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). 2-Mercaptobenzothiazole. Retrieved from [Link]
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West, P. R., & Zhang, H. (n.d.). Analysis of Mercaptobenzothiazole (MBT) Compounds from Sulfur Cured Rubber by a Liquid Chromatography. Jordi Labs. Retrieved from [Link]
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Sastry, C. S. P., Rao, K. E., & Prasad, D. S. (1996). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Reemtsma, T. (1996). Extraction and analysis of various benzothiazoles from industrial wastewater. Fiehn Lab. Retrieved from [Link]
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Barnes, K. A., Castle, L., Damant, A. P., Read, W. A., & Speck, D. R. (2003). Development and application of an LC-MS method to determine possible migration of mercaptobenzothiazole, benzothiazole and related vulcanization residues from rubber used in contact with food and drink. ResearchGate. Retrieved from [Link]
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MassBank. (2015). MSBNK-Eawag-EQ319053. Retrieved from [Link]
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Gries, W., Leng, G., & Angerer, J. (2015). Rapid and sensitive LC–MS–MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine. ResearchGate. Retrieved from [Link]
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Pop, F., Julean, C., & Talu, S. (2022). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. Retrieved from [Link]
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Application Notes & Protocols: 2-Mercaptothiazole Derivatives in Drug Design and Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The 2-Mercaptothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The thiazole ring is a cornerstone of heterocyclic chemistry, and when functionalized with a thiol group at the 2-position, it gives rise to this compound (2-MT) and its benzofused analogue, 2-mercaptobenzothiazole (2-MBT). These scaffolds are considered "privileged structures" in drug discovery. This designation stems from their ability to bind to a wide array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1][2][3] The versatility of the 2-MT core lies in its unique electronic properties and its existence in a thione-thiol tautomerism, which dictates its reactivity and interaction with biological macromolecules.[4] The exocyclic thiol group provides a reactive handle for facile chemical modification, allowing for the creation of large libraries of derivatives to explore structure-activity relationships (SAR).
The core structure exists predominantly in the thione form (benzothiazoline-2-thione) in the solid state and in solution, a crucial detail for understanding its chemical behavior and biological interactions.[4][5] This guide will provide an in-depth look at the design principles, key therapeutic applications, and practical protocols for synthesizing and evaluating this compound derivatives.
Medicinal Chemistry & Design Principles
The pharmacological profile of 2-MT derivatives can be extensively modulated by substitutions at three key positions:
-
The Exocyclic Sulfur (S-substitution): Alkylation, acylation, or glycosylation at the sulfur atom is the most common modification. This alters the compound's lipophilicity, steric profile, and ability to act as a nucleophile or hydrogen bond donor. S-substitution often leads to potent enzyme inhibitors and antimicrobial agents.[1][6]
-
The Thiazole/Benzene Ring (Ring Substitution): Introducing electron-withdrawing or electron-donating groups onto the aromatic ring can fine-tune the electronic properties of the entire molecule. This influences pKa, metabolic stability, and receptor-binding affinity. For instance, halogenated derivatives have shown enhanced antimicrobial and anticancer activities.[6]
-
The Amine Nitrogen (N-substitution): While less common, modifications at the nitrogen atom can also impact the molecule's planarity and hydrogen bonding capabilities.
The core principle behind designing 2-MT derivatives is molecular hybridization—linking the 2-MT scaffold to other known pharmacophores (e.g., pyrazoles, quinolones, β-lactams) to create hybrid molecules with potentially synergistic or novel mechanisms of action.[2][6]
Therapeutic Applications of this compound Derivatives
The 2-MT scaffold has been successfully exploited to develop agents for a multitude of diseases. Below are key therapeutic areas with mechanistic insights.
Anticancer Activity
2-MT derivatives have emerged as potent anticancer agents, acting through various mechanisms, including the inhibition of crucial cellular enzymes and signaling pathways.[7][8]
-
Mechanism of Action: A primary target for many benzothiazole derivatives is the inhibition of tumor-associated Carbonic Anhydrases (CAs), particularly CA IX and XII, which are overexpressed in hypoxic tumors and contribute to tumor acidosis and proliferation.[8] Other derivatives induce apoptosis by inhibiting protein kinases, heat shock protein 90 (Hsp90), or topoisomerases.[1][3]
Below is a simplified diagram illustrating a potential mechanism where a 2-MT derivative inhibits a survival signaling pathway, leading to apoptosis.
Caption: Fig 1. Inhibition of a survival pathway by a 2-MT derivative.
Table 1: Representative Anticancer Activity of Benzothiazole Derivatives
| Compound Type | Cancer Cell Line | Activity (IC50) | Mechanism/Target | Reference |
| Urea Benzothiazole (56) | 60 Human Cancer Cell Lines | 0.38 µM (Average GI50) | General Cytotoxicity | [7] |
| Nitro-styryl Benzothiazole (57) | Pancreatic Cancer | 27 µM | Not Specified | [7] |
| Sulphonamide Benzothiazole (40) | MCF-7 (Breast) | 34.5 µM | Not Specified | [7] |
| Sulphonamide Benzothiazole (40) | HeLa (Cervical) | 44.15 µM | Not Specified | [7] |
Antimicrobial & Antifungal Activity
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 2-MT derivatives have shown significant promise in this area.[6][9]
-
Mechanism of Action: The antimicrobial action is often attributed to the inhibition of essential bacterial enzymes. For example, in fungi like Candida albicans, some derivatives inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] In bacteria, they can disrupt cell wall synthesis or interfere with efflux pumps like NorA in Staphylococcus aureus, preventing the expulsion of the drug.[9]
Table 2: Minimum Inhibitory Concentration (MIC) of Selected 2-Mercaptobenzothiazole Derivatives
| Compound | Staphylococcus aureus (Gram +) | Escherichia coli (Gram -) | Reference |
| Derivative 2e | 3.12 µg/mL | > 25 µg/mL | [9] |
| Derivative 2l | > 25 µg/mL | 25 µg/mL | [9] |
| Derivative 2i | Potent (MIC comparable to Levofloxacin) | Potent (MIC comparable to Levofloxacin) | [6] |
| Derivative 2b | Potent (MIC comparable to Levofloxacin) | Potent (MIC comparable to Levofloxacin) | [6] |
Other Pharmacological Activities
The structural versatility of 2-MT derivatives has led to their investigation for a wide range of other conditions, including:
-
Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes.[10]
-
Antidiabetic: Potent inhibition of the α-glucosidase enzyme, outperforming the standard drug acarbose in some cases.[11]
-
Antitubercular, Antiviral, and Anthelmintic activities. [1][12][13]
Experimental Protocols
The following protocols provide standardized, field-proven methods for the synthesis and biological evaluation of 2-mercaptobenzothiazole derivatives.
Protocol 1: Synthesis of S-Substituted 2-Mercaptobenzothiazole Derivatives
This protocol describes a general and robust nucleophilic substitution reaction to synthesize S-alkylated or S-acylated derivatives.[6][14]
Workflow Diagram:
Caption: Fig 2. General workflow for S-substitution of 2-MBT.
Materials:
-
2-Mercaptobenzothiazole (2-MBT) or a substituted analogue
-
Anhydrous dimethylformamide (DMF)
-
Base (e.g., sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or sodium hydride (NaH))
-
Alkyl or acyl halide (e.g., 2-chloroethyl acrylate, benzyl bromide)
-
Diethyl ether or ethyl acetate
-
5% NaOH aqueous solution (for workup)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptobenzothiazole (1.0 eq) and a suitable base (1.0-1.2 eq, e.g., NaHCO₃) in anhydrous DMF.
-
Causality Note: DMF is an excellent polar aprotic solvent that facilitates SN2 reactions. The base is crucial for deprotonating the thiol group, forming the highly nucleophilic thiolate anion.
-
-
Addition of Electrophile: While stirring, add the alkyl or acyl halide (1.05 eq) dropwise to the solution at a controlled temperature (e.g., 60 °C).[14]
-
Causality Note: Dropwise addition prevents exothermic reactions and side product formation. Heating is often required to overcome the activation energy of the reaction.
-
-
Reaction Monitoring: Allow the reaction to proceed overnight or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Trustworthiness Note: Use a suitable eluent system (e.g., hexane:ethyl acetate) for TLC. The disappearance of the 2-MBT starting material spot and the appearance of a new, less polar product spot indicates reaction progress.
-
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.[15]
-
Washing & Drying: Wash the combined organic layer with a 5% NaOH solution to remove any unreacted acidic starting material, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[14]
-
Purification: Purify the crude product using flash column chromatography on silica gel.
-
Causality Note: Chromatography separates the desired product from any remaining starting materials or byproducts based on polarity.
-
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
Protocol 2: Evaluation of Antibacterial Activity using Broth Microdilution (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized derivative, a key metric for antibacterial potency.
Materials:
-
Synthesized 2-MT derivative, dissolved in DMSO to a stock concentration (e.g., 10 mg/mL)
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Standard antibiotic for positive control (e.g., Levofloxacin, Ciprofloxacin)
-
DMSO for negative/vehicle control
-
Spectrophotometer or microplate reader (optional, for OD measurement)
-
Resazurin dye (optional, for viability indication)
Procedure:
-
Prepare Bacterial Inoculum: Culture bacteria in MHB overnight. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. In wells 1 and 2, add 100 µL and 50 µL of the test compound stock solution, respectively.
-
Create Concentration Gradient: Perform a 2-fold serial dilution by transferring 50 µL from well 2 to well 3, mixing, then transferring 50 µL from well 3 to well 4, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (broth + inoculum, no drug) and 12 (broth only) will serve as the growth and sterility controls, respectively.
-
Trustworthiness Note: The growth control (well 11) is critical to ensure the bacteria are viable. The sterility control (well 12) ensures the medium is not contaminated. A vehicle control (DMSO at the highest concentration used) should also be run to rule out solvent toxicity.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually (lack of turbidity) or by measuring the optical density (OD) at 600 nm.
-
Expertise Note: Optionally, add 10 µL of Resazurin solution and incubate for another 2-4 hours. A color change from blue (no growth) to pink (growth) provides a clear visual endpoint.
-
Conclusion and Future Outlook
The this compound scaffold is a remarkably fruitful starting point for the design of novel therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets have cemented its status as a privileged structure in medicinal chemistry.[1][16] Current research continues to explore novel hybrid molecules and investigate their efficacy against emerging health threats like drug-resistant cancers and microbes. Future efforts will likely focus on optimizing the pharmacokinetic properties (ADME/Tox) of these derivatives to translate the potent in vitro activities into successful clinical candidates. The development of derivatives for targeted drug delivery and as probes for chemical biology will also be exciting avenues of exploration.
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Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789-824. [Link]
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Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. ResearchGate. [Link]
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Franchini, C., et al. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie, 342(11), 605-613. [Link]
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Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. MDPI. [Link]
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Various Authors. (2023). Structures of two 2-mercaptobenzothiazole derivatives with diverse biological activities. ResearchGate. [Link]
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Anwar, M. U., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10325–10337. [Link]
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Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar. [Link]
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Wang, F., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202-3205. [Link]
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Krasavin, M., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(3), 733. [Link]
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Esteves, A. P., et al. (2007). Synthesis of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives condensed with carbohydrates as a potential antimicrobial agents. Journal of Carbohydrate Chemistry, 26(2-3), 117-126. [Link]
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Sienkiewicz, A., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 17(1), 241. [Link]
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Al-Juboori, A. A. A., & Ahmed, D. S. (2023). Synthesis of new 2-Mercaptobenzothiazoles derivatives which contain oxothiazolidinone moiety with biological activity. ResearchGate. [Link]
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Kumar, P., et al. (2013). SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 454-458. [Link]
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Li, Y., et al. (2005). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. Journal of Molecular Structure: THEOCHEM, 730(1-3), 209-217. [Link]
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Ullah, H., et al. (2020). 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management. Medicinal Chemistry, 16(7), 995-1004. [Link]
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Ahmed, A. A., & Ahmed, D. S. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333. [Link]
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Al-Saad, F. A., et al. (2020). Reinvestigation of benzothiazoline-2-thione and 2-mercaptobenzothiazole tautomers: Conformational stability, barriers to internal rotation and DFT calculations. Journal of Molecular Structure, 1202, 127263. [Link]
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Sienkiewicz, A., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. [Link]
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Kumar, A., et al. (2021). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. Pharmaceutical Sciences, 27(1), 104-118. [Link]
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Wikipedia. (n.d.). 2-Mercaptobenzothiazole. Retrieved from [Link]
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Asif, M., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]
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Asif, M., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]
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Application Notes & Protocols: The Versatile Role of 2-Mercaptobenzothiazole in Modern Polymer Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: Beyond Vulcanization
2-Mercaptobenzothiazole (2-MBT), a pale yellow crystalline powder with a characteristic odor, is a cornerstone chemical in the rubber industry, where it functions as a highly efficient vulcanization accelerator.[1][2][3][4][5][6] Its ability to enable sulfur cross-linking at lower temperatures and with less sulfur has been instrumental in producing stronger, more durable rubber products.[2][4] However, the utility of this organosulfur compound, with the chemical formula C₇H₅NS₂, extends far beyond rubber production.[4][7]
In the realm of polymer synthesis, 2-MBT demonstrates remarkable versatility. Its unique chemical structure, featuring a reactive thiol group, allows it to serve multiple functions, including as a potent chain transfer agent for molecular weight control, a co-initiator in photopolymerization systems, and a foundational building block for novel functional monomers.[1][2][4][8] This guide provides an in-depth exploration of these applications, complete with mechanistic explanations and detailed experimental protocols designed to be implemented in a modern research laboratory.
Section 1: Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties and hazards is paramount for successful and safe experimentation. 2-MBT exists in tautomeric equilibrium between the thiol and thione forms, with the thione form being predominant.[4][9]
Table 1: Physicochemical Properties of 2-Mercaptobenzothiazole
| Property | Value | Source(s) |
| IUPAC Name | 1,3-Benzothiazole-2(3H)-thione | [4][10] |
| CAS Number | 149-30-4 | [4][10] |
| Molecular Formula | C₇H₅NS₂ | [10][11] |
| Molar Mass | 167.24 g/mol | [4][11] |
| Appearance | Pale yellow to tan crystalline powder | [7][9] |
| Melting Point | 177–181 °C | [4] |
| Solubility | Insoluble in water and gasoline. Soluble in acetone, ethanol, ethyl acetate, and dilute alkali solutions. | [1][2][9] |
| pKa | 7.03 (in aqueous buffer solution) | [9] |
Safety & Handling Protocol
2-Mercaptobenzothiazole presents several hazards that necessitate careful handling. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[11][12][13] The International Agency for Research on Cancer (IARC) classifies 2-MBT as "probably carcinogenic to humans (Group 2A)".[12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and safety glasses with side shields.[3][12] If generating dust, use a respirator.[3]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[13][14] Avoid contact with skin and eyes.[14] Prevent dust dispersion and keep away from heat and strong oxidizing agents.[12][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, separated from acids and acid fumes.[14]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11][12] Do not release into the environment.[12][13]
Section 2: Application as a Chain Transfer Agent (CTA)
One of the most powerful applications of 2-MBT in polymer synthesis is its role as a chain transfer agent (CTA) in free-radical polymerization. This allows for precise control over the molecular weight of the resulting polymer.
Mechanism of Action
The primary consequence of this reaction is the formation of a larger number of shorter polymer chains, leading to a lower average molecular weight compared to a reaction run without the CTA.[] The efficiency of this process is determined by the chain transfer constant (Cs), which is the ratio of the rate of transfer to the rate of propagation.
Caption: Chain transfer mechanism of 2-MBT in free radical polymerization.
Experimental Protocol: Molecular Weight Control of Polystyrene
This protocol describes the bulk polymerization of styrene using Azobisisobutyronitrile (AIBN) as the initiator and 2-MBT as the CTA to demonstrate molecular weight control.
Materials:
-
Styrene (inhibitor removed via basic alumina column)
-
2-Mercaptobenzothiazole (2-MBT)
-
Azobisisobutyronitrile (AIBN)
-
Methanol
-
Toluene (for analysis)
-
Schlenk flasks, nitrogen/argon line, stir bars, oil bath
Procedure:
-
Setup: In four separate Schlenk flasks labeled A, B, C, and D, add 10 mL of inhibitor-free styrene (approx. 9.1 g, 87.4 mmol) and a magnetic stir bar.
-
Reagent Addition:
-
To each flask, add 71.8 mg of AIBN (0.437 mmol, 0.5 mol% relative to monomer).
-
Flask A (Control): Add no 2-MBT.
-
Flask B: Add 36.6 mg of 2-MBT (0.219 mmol, 0.25 mol%).
-
Flask C: Add 73.2 mg of 2-MBT (0.437 mmol, 0.5 mol%).
-
Flask D: Add 146.4 mg of 2-MBT (0.874 mmol, 1.0 mol%).
-
-
Degassing: Seal the flasks. Subject each flask to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill with nitrogen or argon.
-
Polymerization: Place the flasks in a preheated oil bath at 70°C and stir for 6 hours. The solution will become noticeably viscous.
-
Termination & Precipitation: Remove the flasks from the oil bath and cool them in an ice bath to quench the polymerization. Open the flasks to the air. Slowly pour the viscous polymer solution from each flask into a separate beaker containing 200 mL of rapidly stirring methanol. A white precipitate of polystyrene will form.
-
Purification: Continue stirring for 30 minutes. Collect the polymer by vacuum filtration. Wash the solid polymer twice with 50 mL of fresh methanol to remove any unreacted monomer and reagents.
-
Drying: Dry the purified polystyrene in a vacuum oven at 40°C overnight to a constant weight.
-
Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of each sample using Gel Permeation Chromatography (GPC) with a polystyrene standard calibration.
Table 2: Expected Influence of 2-MBT Concentration on Polystyrene Properties
| Sample | 2-MBT (mol%) | Expected Mn ( g/mol ) | Expected PDI (Mw/Mn) |
| A | 0 | > 100,000 | ~2.0 - 2.5 |
| B | 0.25 | ~60,000 | ~1.8 - 2.2 |
| C | 0.50 | ~35,000 | ~1.7 - 2.0 |
| D | 1.00 | ~20,000 | ~1.6 - 1.9 |
| (Note: These are illustrative values. Actual results will vary based on precise conditions and conversion rates.) |
Section 3: Application as a Co-initiator in Photopolymerization
2-MBT can also function as a highly effective co-initiator in three-component photoinitiating systems.[8] These systems are valuable for applications requiring spatial and temporal control, such as UV-curable coatings and adhesives.
Mechanism of Action
In a typical system, a photosensitizer (e.g., a cyanine dye, camphorquinone) absorbs light at a specific wavelength and is promoted to an excited state.[8] This excited photosensitizer can then interact with 2-MBT, which acts as a hydrogen or electron donor. This interaction regenerates the photosensitizer and produces the reactive thiyl radical (MBT•), which subsequently initiates the radical polymerization of a monomer.[8]
Caption: Photoinitiation mechanism involving a photosensitizer and 2-MBT.
Protocol: Photopolymerization of an Acrylate Resin
This protocol describes the UV curing of a trimethylolpropane triacrylate (TMPTA) formulation.
Materials:
-
Trimethylolpropane triacrylate (TMPTA)
-
2-Mercaptobenzothiazole (2-MBT)
-
Eosin Y (photosensitizer)
-
UV curing lamp (e.g., 365 nm LED, >100 mW/cm²)
-
Glass slides and coverslips (or a mold)
Procedure:
-
Formulation: In a small, amber vial protected from light, prepare the photopolymer resin. For a 10 g batch, combine:
-
9.85 g of TMPTA monomer.
-
0.10 g of 2-MBT (1 wt%).
-
0.05 g of Eosin Y (0.5 wt%).
-
-
Mixing: Gently warm the vial to ~40°C and stir or vortex until all components are fully dissolved and the mixture is homogeneous.
-
Sample Preparation: Place a drop of the resin onto a glass slide. Place a coverslip on top to create a thin film of a defined thickness.
-
Curing: Expose the sample to the UV lamp at a fixed distance. Irradiate for a set time (e.g., 30 seconds).
-
Assessment: After irradiation, attempt to remove the coverslip. A cured (solid) polymer will show resistance. The degree of cure can be quantified by measuring the "tack-free" time or by using techniques like FTIR to monitor the disappearance of the acrylate C=C peak (~1635 cm⁻¹).
-
Experimentation: Repeat the process, varying the concentration of 2-MBT (e.g., 0.5 wt% to 2.0 wt%) or the exposure time to observe the effect on curing speed and efficiency.
Section 4: Synthesis of High-Value Functional Monomers
Derivatizing 2-MBT into polymerizable monomers is a sophisticated strategy to incorporate the benzothiazole moiety directly into a polymer chain. This can impart unique properties, such as a high refractive index, making the resulting polymers suitable for advanced optical applications like intraocular lenses or specialized coatings.[18][19][20]
Synthetic Strategy
A common method involves a two-step process: first, reacting 2-MBT with a halo-alcohol to form a hydroxyl-terminated intermediate, followed by esterification with acryloyl or methacryloyl chloride.[18] A more direct one-step synthesis involves the reaction of 2-MBT with a chloroalkyl (meth)acrylate.[19]
Protocol: Synthesis of 2-(Benzothiazolylthio)ethyl Methacrylate
This protocol is adapted from literature procedures for the one-step synthesis of a functional methacrylate monomer.[18][19]
Materials:
-
2-Mercaptobenzothiazole (4.68 g, 28 mmol)
-
Sodium bicarbonate (2.4 g, 28.5 mmol)
-
2-Chloroethyl methacrylate (2.93 mL, 29 mmol)
-
Dimethylformamide (DMF, 10 mL)
-
5% Sodium hydroxide (aq) solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a condenser and magnetic stir bar, add 2-mercaptobenzothiazole (4.68 g), sodium bicarbonate (2.4 g), and dimethylformamide (10 mL).
-
Heating and Addition: Heat the mixture to 60°C with stirring. Once the solids dissolve, add 2-chloroethyl methacrylate (2.93 mL) dropwise over 10 minutes.
-
Reaction: After the addition is complete, increase the temperature to reflux and maintain for 12-16 hours (overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of 5% NaOH solution and 50 mL of diethyl ether.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer. Wash the upper organic layer twice more with 50 mL of 5% NaOH solution, followed by one wash with 50 mL of brine.
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel if a high purity is required.
-
Characterization: Confirm the structure of the synthesized monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
References
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Application Notes and Protocols: Electrochemical Studies of 2-Mercaptothiazole on Metal Surfaces
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the electrochemical investigation of 2-Mercaptothiazole (2-MT) and its interactions with various metal surfaces. 2-Mercaptobenzothiazole (a related compound, often abbreviated as MBT) is a molecule of significant industrial and pharmacological interest, known for its roles as a corrosion inhibitor, a rubber vulcanization accelerator, and a scaffold in various biologically active compounds.[1][2] This guide delves into the fundamental principles and practical protocols for characterizing the adsorption, film formation, and corrosion inhibition properties of 2-MT on metals such as copper, steel, gold, and silver. Detailed methodologies for key electrochemical techniques, including Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), and Surface-Enhanced Raman Spectroscopy (SERS), are presented to enable researchers to rigorously evaluate the behavior of 2-MT at the metal-electrolyte interface.
Introduction: The Significance of this compound at Metal Interfaces
This compound (2-MT) and its derivatives, particularly 2-mercaptobenzothiazole (MBT), are heterocyclic compounds containing nitrogen and sulfur atoms that facilitate strong interactions with metal surfaces.[3] This interaction is the foundation of their widespread application as corrosion inhibitors for a variety of metals and alloys, including copper, aluminum alloys, and steel.[3][4][5] The molecule can exist in two tautomeric forms, the thione and thiol forms, which influences its adsorption mechanism.[6][7] The formation of a protective film, often a complex of the metal cation and the 2-MT molecule, acts as a barrier to corrosive agents.[3][6][8][9] Understanding the electrochemical behavior of 2-MT is crucial for optimizing its performance in these applications and for developing new technologies based on its unique interfacial properties.
The primary mechanism of protection involves the adsorption of 2-MT onto the metal surface, forming a self-assembled monolayer (SAM) or a more complex polymeric film.[10][11] This layer can inhibit both anodic and cathodic reactions in a corrosion process, classifying 2-MT as a mixed-type inhibitor.[3][5][12] The effectiveness of this protective layer depends on various factors, including the type of metal, the composition of the electrolyte (e.g., pH, presence of chlorides), the concentration of 2-MT, and the temperature.[5][12][13]
This guide will provide researchers with the necessary theoretical background and detailed experimental protocols to investigate these phenomena.
Fundamental Principles: Adsorption and Film Formation
The interaction of 2-MT with a metal surface is a complex process that can involve both physisorption and chemisorption. The molecule's ability to donate electrons from its sulfur and nitrogen atoms to the vacant d-orbitals of the metal is a key factor in the formation of a stable, protective film.[7]
Adsorption Isotherms: The relationship between the concentration of 2-MT in the solution and the extent of its adsorption on the metal surface can be described by various adsorption isotherms, such as the Langmuir or Temkin isotherms.[5][7][12][13][14] Determining the appropriate isotherm provides insights into the nature of the adsorption process.
Film Composition and Structure: The protective film formed by 2-MT is often a complex of the metal ion (e.g., Cu(I)) and the 2-MT molecule.[3][8] Techniques like X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) can be used to determine the chemical composition and thickness of these films.[6][8][9][15] The orientation of the 2-MT molecule on the surface can vary depending on the metal and the experimental conditions, with possibilities including planar or vertical orientations.[16][17]
Tautomeric Forms: 2-Mercaptobenzothiazole can exist in two tautomeric forms: the thione form and the thiol form. The specific form that predominates on the metal surface can influence the bonding mechanism and the overall protective properties of the resulting film.[6][7][17]
Core Electrochemical Techniques and Protocols
A multi-technique approach is essential for a comprehensive understanding of 2-MT's behavior on metal surfaces. The following sections detail the protocols for key electrochemical methods.
3.1. Cyclic Voltammetry (CV)
Cyclic Voltammetry is a powerful technique for probing the redox behavior of 2-MT and its interaction with the metal surface. It can provide information on adsorption/desorption processes, film formation, and the stability of the protective layer.[11][18][19][20]
Experimental Protocol:
-
Electrode Preparation:
-
Mechanically polish the working electrode (e.g., copper, gold, or platinum disk) with successively finer grades of alumina powder (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and sonicate in ethanol and then deionized water to remove any polishing residues.
-
For gold electrodes, a cleaning step in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by electrochemical cycling in sulfuric acid can be employed to ensure a clean surface.[21]
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell containing the working electrode, a reference electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl), and a counter electrode (e.g., platinum wire or mesh).[6][21]
-
The electrolyte should be deaerated by purging with high-purity nitrogen or argon for at least 30 minutes prior to the experiment to remove dissolved oxygen.
-
-
Data Acquisition:
-
Record a cyclic voltammogram of the bare electrode in the supporting electrolyte to establish the baseline electrochemical behavior.
-
Introduce 2-MT into the electrolyte at the desired concentration.
-
Record cyclic voltammograms over a potential range that covers the regions of interest for 2-MT adsorption, film formation, and any redox processes. The scan rate can be varied to study the kinetics of these processes.[19]
-
Data Interpretation:
-
Peak Analysis: The appearance of new peaks or the suppression of existing peaks in the presence of 2-MT can indicate adsorption and film formation. The peak potentials and currents provide information about the thermodynamics and kinetics of these processes.
-
Charge Integration: The charge associated with specific peaks can be used to quantify the amount of adsorbed 2-MT.
Diagram: Cyclic Voltammetry Workflow
Caption: Workflow for a typical Cyclic Voltammetry experiment.
3.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the properties of the protective film formed by 2-MT, including its resistance, capacitance, and thickness.[22][23]
Experimental Protocol:
-
Electrode and Cell Preparation: Follow the same procedures as for Cyclic Voltammetry.
-
Data Acquisition:
-
Data Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.
-
Equivalent Circuit Modeling: The experimental data is fitted to an appropriate equivalent electrical circuit (EEC) to extract quantitative parameters.[6] A common EEC for a corrosion process includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). The formation of a protective film is often modeled by adding a film resistance (Rf) and a film capacitance (Cf) to the circuit.
-
Key Parameters from EIS:
-
Charge Transfer Resistance (Rct): Inversely proportional to the corrosion rate. An increase in Rct in the presence of 2-MT indicates effective corrosion inhibition.[22]
-
Double-Layer Capacitance (Cdl): Related to the adsorption of ions and molecules at the electrode surface. A decrease in Cdl upon addition of 2-MT suggests the displacement of water molecules and the formation of a protective film.[22]
Table: Typical EIS Parameters for a Metal in a Corrosive Medium with and without 2-MT
| Parameter | Without 2-MT | With 2-MT | Interpretation |
| Rct (Ω·cm²) | Low | High | Increased resistance to charge transfer, indicating corrosion inhibition. |
| Cdl (µF·cm⁻²) | High | Low | Formation of a dielectric film on the metal surface. |
| Rf (Ω·cm²) | - | Present | Resistance of the protective 2-MT film. |
| Cf (µF·cm⁻²) | - | Present | Capacitance of the protective 2-MT film. |
Diagram: EIS Data Analysis Workflow
Caption: Workflow for analyzing Electrochemical Impedance Spectroscopy data.
3.3. Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a highly sensitive vibrational spectroscopy technique that can provide detailed information about the molecular structure and orientation of 2-MT adsorbed on plasmonically active metal surfaces like gold and silver.[24][25][26][27]
Experimental Protocol:
-
SERS Substrate Preparation:
-
Use commercially available SERS substrates or prepare them in-house. A common method involves the electrochemical roughening of a gold or silver electrode or the deposition of gold or silver nanoparticles on a surface.[27]
-
-
Spectroelectrochemical Cell:
-
Utilize a spectroelectrochemical cell that allows for simultaneous electrochemical control and Raman spectroscopic measurements.
-
-
Data Acquisition:
-
Acquire a SERS spectrum of the bare substrate in the electrolyte as a background.
-
Introduce 2-MT into the cell and acquire SERS spectra at different applied potentials.
-
Data Interpretation:
-
Vibrational Band Analysis: The positions and intensities of the vibrational bands in the SERS spectrum provide a fingerprint of the adsorbed 2-MT molecule. Changes in the spectra as a function of potential can reveal information about the adsorption mechanism, molecular orientation, and chemical transformations at the surface.[24] For example, the interaction of the exocyclic sulfur atom with the metal surface can be identified by shifts in specific vibrational modes.[24][28]
Applications in Drug Development and Beyond
The study of 2-MT and its derivatives on metal surfaces has implications beyond corrosion science.
-
Biosensors: The ability of 2-MT to form well-defined self-assembled monolayers on gold surfaces makes it a suitable platform for the development of electrochemical biosensors.[11] The thiazole ring can be further functionalized with biorecognition elements for the detection of specific analytes.
-
Drug Delivery: Understanding the interaction of thiazole-containing drugs with metallic implants is crucial for ensuring their biocompatibility and preventing adverse reactions.
-
Pharmacological Activity: Many derivatives of 2-mercaptobenzothiazole exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] Electrochemical studies can provide insights into the redox mechanisms that may be involved in their pharmacological action.
Conclusion
The electrochemical investigation of this compound on metal surfaces is a rich and multifaceted field of research. By employing a combination of powerful techniques such as Cyclic Voltammetry, Electrochemical Impedance Spectroscopy, and Surface-Enhanced Raman Spectroscopy, researchers can gain a detailed understanding of the adsorption, film formation, and corrosion inhibition mechanisms of this important molecule. The protocols and insights provided in this guide are intended to equip scientists and professionals with the necessary tools to advance their research in corrosion science, materials science, and drug development.
References
-
Adsorption of 2-mercaptobenzothiazole on copper surface from phosphate solutions. (2012). Applied Surface Science, 258(18), 6807-6813. [Link]
-
Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy. (2025). npj Materials Degradation, 9(1), 100. [Link]
-
Investigation on 2-mercaptobenzothiazole behavior as corrosion inhibitor for 316-stainless steel in acidic media. (2011). Pigment & Resin Technology, 40(4), 235-242. [Link]
-
Adsorption Kinetics of Benzothiazole and 2-Mercaptobenzothiazole on Microcrystalline Gold and Silver Surfaces. (2015). Journal of The Electrochemical Society, 162(8), H555-H562. [Link]
-
Electrochemical Characteristic of 2-Mercaptobenzothiazole Self-Assembled Monolayer on Gold. (2001). Analytical Sciences, 17(Supplement), i1331-i1334. [Link]
-
Investigation on 2-mercaptobenzothiazole behavior as corrosion inhibitor for 316-stainless steel in acidic media. (2011). ResearchGate. [Link]
-
Adsorption of 2-mercaptobenzthiazol on copper and MNZh-5-1 alloy and their protection from corrosion in aqueous solutions. (2020). Corrosion: Materials, Protection, 17(3), 11-20. [Link]
-
Inhibition Film Formed by 2-mercaptobenzothiazole on Copper Surface and Its Degradation Mechanism in Sodium Chloride Solution. (2016). International Journal of Electrochemical Science, 11, 10323-10336. [Link]
-
Investigation of the Inhibition Effect of 2-mercaptobenzothiazole on Mild Steel Corrosion in Hydrochloric Acid: Thermodynamic, Electrochemical, and Surface Analyses. (2014). ResearchGate. [Link]
-
Electrochemical and XPS study of 2-merсaptobenzothiazole nanolayers on zinc and copper surface. (2014). International Journal of Corrosion and Scale Inhibition, 3(2), 78-88. [Link]
-
Inhibition Film Formed by 2-mercaptobenzothiazole on Copper Surface and Its Degradation Mechanism in Sodium Chloride Solution. (2016). ResearchGate. [Link]
-
An electrochemical, long-term immersion, and XPS study of 2-mercaptobenzothiazole as a copper corrosion inhibitor in chloride solution. (2014). Corrosion Science, 83, 164-173. [Link]
-
Correlated ab Initio and Electroanalytical Study on Inhibition Behavior of 2-Mercaptobenzothiazole and Its Thiole–Thione Tautomerism Effect for the Corrosion of Steel (API 5L X52) in Sulphuric Acid Solution. (2017). ResearchGate. [Link]
-
Study of Adsorption/Desorption Effect of 2-Mercaptobenzothiazole as Sweet Corrosion Inhibitor on API-5L X60 Steel. (2021). Protection of Metals and Physical Chemistry of Surfaces, 57(1), 1-12. [Link]
-
Investigations on electrochemical oxidation of 2-mercaptobenzothiazole. (1989). Indian Journal of Chemistry, 28A, 676-679. [Link]
-
DFT investigation of 2-mercaptobenzothiazole adsorption on model oxidized copper surfaces and relationship with corrosion inhibition. (2020). ResearchGate. [Link]
-
A SERS spectroelectrochemical investigation of the interaction of 2-mercaptobenzothiazole with copper, silver and gold surfaces. (2000). Journal of Applied Electrochemistry, 30(11), 1209-1222. [Link]
-
Electrochemical Characteristic of 2-Mercaptobenzothiazole Self-Assembled Monolayer on Gold. (2001). J-Stage. [Link]
-
Use of an Evaporated Gold SERS Substrate to Detect 2-Mercaptobenzothiazole on Sulfide Mineral Surfaces. (2002). ResearchGate. [Link]
-
Adsorption and dissociation of 2-mercaptobenzothiazole on Cu (1 1 1): A DFT study. (2016). Computational and Theoretical Chemistry, 1079, 44-51. [Link]
-
Various Adsorption States of 2-Mercaptobenzimidazole on the Surfaces of Gold and Silver Studied by Surface Enhanced Raman Scattering. (1998). Langmuir, 14(10), 2795-2799. [Link]
-
Surface-Enhanced Raman Spectroscopy Chips Based on Silver Coated Gold Nanostars. (2020). Nanomaterials, 10(12), 2389. [Link]
-
Increasing gold nanostars SERS response with silver shells: a surface-based seed-growth approach. (2024). Nanotechnology, 35(19), 195603. [Link]
-
The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution. (2022). Scientific Reports, 12(1), 1-16. [Link]
-
Cyclic voltammetry. Cyclic voltammograms of platinum electrodes before... (n.d.). ResearchGate. [Link]
-
Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S. (2007). Materials Science, 13(1), 29-36. [Link]
-
Cyclic Voltammetry Study of Noble Metals and Their Alloys for Use in Implantable Electrodes. (2022). ACS Applied Materials & Interfaces, 14(38), 42965-42976. [Link]
-
Electrochemical characteristics of nanostructured platinum electrodes – a cyclic voltammetry study. (2014). RSC Advances, 4, 30343-30351. [Link]
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2014). Mini-Reviews in Medicinal Chemistry, 14(5), 430-444. [Link]
-
The Study of Thin Films by Electrochemical Impedance Spectroscopy. (2016). ResearchGate. [Link]
-
Examples of applications of 2-mercaptobenzothiazole. (n.d.). ResearchGate. [Link]
-
2-Mercaptobenzoxazole as a copper corrosion inhibitor in chloride solution: Electrochemistry, 3D-profilometry, and XPS surface analysis. (2014). Corrosion Science, 80, 82-90. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Mercaptothiazole Synthesis
Welcome to the technical support center for the synthesis of 2-Mercaptothiazole (also known as 2-thiazoline-2-thiol). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding and more effective problem-solving.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the prevalent industrial method involving the reaction of carbon disulfide with an amino-alcohol derivative.
Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?
A1: Persistently low yields often trace back to suboptimal reaction conditions. The synthesis is highly sensitive to several parameters that must be carefully controlled.
-
Temperature and Pressure: These are arguably the most critical factors. The reaction typically requires elevated temperatures and pressures to proceed efficiently. For analogous industrial processes, such as 2-Mercaptobenzothiazole synthesis, temperatures around 240-255°C and pressures up to 10 MPa have been shown to significantly improve yields, in some cases from 58% to over 82%.[1][2] Insufficient heat or pressure can lead to an incomplete reaction or slow reaction kinetics. Conversely, excessive temperature can promote the formation of undesirable by-products and decomposition.
-
Stoichiometry of Reactants: The molar ratio of your reactants is crucial. An excess of one reactant, such as carbon disulfide, may be necessary to drive the reaction to completion, but a significant imbalance can lead to the formation of side products. A systematic optimization of the reactant ratios is a standard step in process development.
-
Purity of Starting Materials: Impurities in your starting materials (e.g., aminoethanol, carbon disulfide) can inhibit the reaction or introduce competing side reactions. Always use reagents of appropriate purity and consider purification if you suspect contamination.
-
Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure maximum conversion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Extending the reaction time unnecessarily can lead to product degradation.
Q2: I'm observing significant byproduct formation, which complicates purification. How can I minimize this?
A2: Byproduct formation is a common challenge and is typically managed by precise control over the reaction environment. The mechanism of this compound synthesis involves several intermediates; deviations from the optimal pathway can lead to stable, unwanted side products.
-
Mechanism of Side Reactions: Many side reactions are temperature-dependent. For instance, at excessively high temperatures, intermediates can polymerize or decompose. High pressure can also sometimes favor the formation of certain byproducts.[1] Understanding the potential side-reaction pathways is key to mitigating them.
-
Controlled Heating Profile: Instead of rapidly heating to the final reaction temperature, employing a staged temperature profile can be beneficial. For example, holding the reaction at a lower temperature initially allows for the formation of key intermediates before a final, higher temperature drives the cyclization to the desired product.[3] This can prevent the buildup of reactants that might otherwise form byproducts at high temperatures.
-
Atmosphere Control: The reaction is often performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the thiol group and other sensitive functionalities.
Q3: My reaction fails to initiate or stalls before completion. What are the likely causes?
A3: A stalled or non-starting reaction points to fundamental issues with the reaction setup or reagents.
-
Catalyst (if applicable): While many syntheses are conducted without an explicit catalyst, some methods employ one.[4][5] If you are using a catalyst, its activity is paramount. Ensure it has not been poisoned by impurities in the reactants or solvent.
-
Water Content: The presence of excess water can interfere with the reaction, potentially by hydrolyzing intermediates. Ensure your reactants and solvent are sufficiently dry, unless water is part of the solvent system.
-
Mixing and Agitation: In a heterogeneous reaction mixture, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or preventing the bulk of the material from reacting. Ensure vigorous and consistent agitation throughout the reaction.
Q4: What are the most effective methods for purifying crude this compound?
A4: Proper purification is essential to obtain a high-purity final product. The choice of method depends on the nature of the impurities.
-
Acid-Base Extraction: This is a highly effective and common technique. This compound is acidic and will dissolve in an aqueous alkali solution (like sodium hydroxide) to form its salt.[6][7] Insoluble organic impurities can then be removed by filtration or extraction with an organic solvent. The aqueous solution is subsequently acidified with a non-oxidizing mineral acid (e.g., sulfuric or hydrochloric acid) to precipitate the purified this compound, which can be collected by filtration.[6][8]
-
Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent is critical. An ideal solvent will dissolve the crude product well at high temperatures but poorly at low temperatures.
-
Vaporization/Condensation: For industrial-scale purification, crude this compound can be purified by vaporization to remove non-volatile impurities, followed by condensation of the vapor to obtain a purified product.[9]
Troubleshooting Workflow & Parameter Optimization
When encountering low yield or purity, a systematic approach is more effective than random adjustments. The following workflow and data table provide a structured method for optimization.
Troubleshooting Decision Pathway
This diagram illustrates a logical sequence for diagnosing and resolving common synthesis problems.
Caption: A systematic workflow for troubleshooting this compound synthesis.
Table 1: Impact of Key Reaction Parameters on Yield and Purity
| Parameter | Typical Range | Effect of Low Value | Effect of High Value | Optimization Strategy |
| Temperature | 150 - 250 °C | Slow or incomplete reaction, low yield. | Increased byproduct formation, product decomposition, lower purity. | Perform small-scale reactions at 10°C intervals to find the optimal balance between reaction rate and purity.[3] |
| Pressure | Autogenous - 10 MPa | Reduced reaction rate, especially for volatile reactants. | Can favor certain side reactions; requires specialized equipment.[1] | Start with autogenous pressure and increase incrementally if yield is poor and temperature is optimized. |
| Reaction Time | 2 - 6 hours | Incomplete conversion, low yield. | Potential for product degradation or formation of secondary byproducts. | Monitor reaction progress via TLC/HPLC every hour to determine when the reaction plateaus. |
| CS₂ Molar Ratio | 1.2 - 2.0 (vs. amine) | Incomplete reaction of the amine starting material. | Can lead to sulfur-rich byproducts; increases cost. | Titrate the molar ratio in 0.1 increments to find the minimum excess needed for full conversion.[10] |
Key Experimental Protocols
These protocols provide a starting point for synthesis and purification. They should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on common synthesis routes.
-
Reactor Setup: To a high-pressure stainless steel autoclave, add 2-aminoethanol (1.0 mol).
-
Reagent Addition: Under an inert atmosphere (N₂), add carbon disulfide (1.5 mol). Seal the reactor.
-
Reaction: Begin vigorous stirring. Heat the reactor to an initial temperature of 150°C and hold for 1 hour. Then, ramp the temperature to 230-240°C and hold for 3-4 hours. The pressure will rise autogenously.[3]
-
Cooldown: After the reaction period, cool the reactor to room temperature. Carefully vent any excess pressure (note: H₂S gas may be produced).[11]
-
Isolation: Open the reactor and collect the crude product mixture. The crude product is now ready for purification.
Protocol 2: Purification by Acid-Base Extraction
This protocol is a reliable method for achieving high purity.
-
Dissolution in Base: Transfer the crude reaction mixture to a beaker and slowly add a 10% aqueous sodium hydroxide solution with stirring until all the solid material dissolves, forming the sodium salt of this compound.[6]
-
Removal of Insolubles: If any insoluble impurities remain, remove them by vacuum filtration.
-
Precipitation: Transfer the filtrate to a clean vessel. While stirring vigorously, slowly add 20% sulfuric acid until the pH of the solution is acidic (pH ~2-3). The purified this compound will precipitate as a pale yellow solid.[6]
-
Collection and Washing: Collect the solid product by vacuum filtration. Wash the filter cake several times with deionized water until the washings are near neutral pH.[6]
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected melting point is in the range of 100-105°C.[12]
Synthesis Reaction Pathway
The following diagram outlines the fundamental chemical transformation in the synthesis of this compound from 2-aminoethanol and carbon disulfide.
Caption: Simplified reaction pathway for this compound synthesis.
References
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (n.d.). MDPI. [Link]
- US4343946A - Purification of 2-mercaptobenzothiazole. (n.d.).
- US3681371A - Process for purification of crude 2-mercaptobenzothiazole. (n.d.).
-
2-MERCAPTOBENZOTHIAZOLE. (n.d.). IARC Publications. [Link]
-
Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. (2021). Baghdad Science Journal. [Link]
-
(PDF) A new purification method for 2-Mercaptobenzothiazole and its application as vulcanization accelerator. (2023). ResearchGate. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). NIH. [Link]
- US5367082A - Process for the preparation of 2-mercaptobenzothiazole. (n.d.).
- US6222041B1 - Method for the production of 2-mercaptobenzothiazole. (n.d.).
-
Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. (n.d.). Organic Chemistry Portal. [Link]
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
(PDF) Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2025). ResearchGate. [Link]
-
2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications | Request PDF. (2025). ResearchGate. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]
-
Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024). MDPI. [Link]
-
Mercaptobenzothiazole. (n.d.). Wikipedia. [Link]
-
Overview of the Chemistry of 2-Thiazolines. (n.d.). ACS Publications. [Link]
-
Synthesis of Complex Thiazoline-Containing Peptides by Cyclodesulfhydration of N-Thioacyl-2-Mercaptoethylamine Derivativ. (n.d.). Wiley Online Library. [Link]
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4343946A - Purification of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. US3681371A - Process for purification of crude 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 10. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 11. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 12. 2-チアゾリン-2-チオール 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: 2-Mercaptobenzothiazole (MBT) Synthesis
Introduction: The synthesis of 2-Mercaptobenzothiazole (MBT), a critical accelerator in rubber vulcanization and a versatile reagent in organic synthesis, is a well-established industrial process.[1][2] However, achieving high purity is paramount for its application in sensitive fields like drug development and advanced materials. The high-temperature and high-pressure conditions of the common industrial route—reacting aniline, carbon disulfide, and sulfur—can lead to a complex mixture of byproducts.[3][4][5] This guide provides researchers, scientists, and process chemists with a comprehensive troubleshooting resource, structured in a question-and-answer format, to identify and mitigate the formation of common impurities during MBT synthesis.
Section 1: Frequently Asked Questions (FAQs) on MBT Byproducts
Q1: What are the most common byproducts encountered in the industrial synthesis of 2-Mercaptobenzothiazole (MBT)?
A1: The industrial synthesis of MBT, typically reacting aniline, carbon disulfide (CS₂), and sulfur under heat and pressure, can generate several byproducts.[4][6] The most frequently identified impurities include:
-
Benzothiazole: Arises from the thermal degradation of MBT, especially in the presence of sulfur.[3][6]
-
Unreacted Starting Materials: Residual aniline, carbon disulfide, and elemental sulfur are common impurities if the reaction does not go to completion.[3]
-
Thiocarbanilide: This is a key intermediate that can persist if reaction conditions are not optimized. It exists in equilibrium and can decompose back to aniline and CS₂.[7]
-
2,2'-Dithiobis(benzothiazole) (MBTS): The primary oxidation product of MBT.[8]
-
Sulfurous Resins and Polymers: Amorphous, sulfur-rich materials that are often difficult to characterize.[6]
-
Hydrogen Sulfide (H₂S): A gaseous byproduct of the main reaction.[1][9]
A summary of these common byproducts and their typical causes is presented in Table 1.
Table 1: Common Byproducts in 2-Mercaptobenzothiazole (MBT) Synthesis
| Byproduct Name | Chemical Formula | Common Causes of Formation |
|---|---|---|
| Benzothiazole | C₇H₅NS | High reaction temperatures, prolonged reaction times, excess sulfur.[3] |
| Thiocarbanilide | C₁₃H₁₂N₂S | Incomplete reaction; suboptimal temperature profile for conversion.[7] |
| 2,2'-Dithiobis(benzothiazole) (MBTS) | C₁₄H₈N₂S₄ | Oxidation of the MBT product during reaction or workup.[8] |
| Aniline (Starting Material) | C₆H₅NH₂ | Incomplete conversion, unfavorable reaction equilibrium.[3] |
| Carbon Disulfide (Starting Material) | CS₂ | Incomplete conversion, excess reagent used.[3] |
| Elemental Sulfur | S₈ | Incomplete conversion, excess reagent used.[3] |
Q2: How do reaction conditions (temperature, pressure, stoichiometry) influence byproduct formation?
A2: Reaction conditions are the most critical factor in controlling the purity of MBT.
-
Temperature: High temperatures (>250-275 °C) can accelerate the decomposition of MBT into benzothiazole.[3][7] Conversely, temperatures that are too low may lead to incomplete conversion of the thiocarbanilide intermediate.[7] A carefully controlled temperature profile is often required for optimal results.[7] For instance, one patented process involves heating to ≤150°C to form the intermediate, then to 150-170°C for a second stage, and finally to a higher temperature for the final cyclization.[7]
-
Pressure: High pressure generally favors the synthesis of MBT but can also promote side reactions that produce benzothiazole if the temperature and pressure exceed optimal conditions.[3] The reaction is typically carried out under autogenous pressure generated by the volatile reactants and the H₂S byproduct.[9]
-
Stoichiometry: The molar ratio of reactants is crucial. An excess of sulfur can increase the rate of thermal degradation of MBT to benzothiazole.[3] The feed molar ratio of aniline, carbon disulfide, and sulfur is carefully optimized in industrial processes to maximize yield and purity.[9]
Q3: I've seen MBT drawn in two forms. What is the difference between the thiol and thione tautomers?
A3: 2-Mercaptobenzothiazole can exist in two tautomeric forms: the thiol form and the thione form (benzothiazoline-2-thione).[3][10] In the thiol form, a hydrogen atom is attached to the exocyclic sulfur atom, featuring a C=N double bond within the ring. In the thione form, the hydrogen is bonded to the nitrogen atom, and there is a C=S double bond. Experimental and computational studies have shown that the thione form is strongly favored and more stable in both the liquid and gas phases at room temperature.[3][10] While this tautomerism is a fundamental property of the molecule, the thione form is considered one of the "byproducts" or isomers present in the final product mixture.[3]
Section 2: In-Depth Troubleshooting Guide
Problem: My final product contains a significant amount of Benzothiazole. What is the cause and how can I prevent it?
Causality: The presence of benzothiazole (C₇H₅NS) is a clear indicator of product degradation. The mechanism involves the thermal decomposition of the desired 2-Mercaptobenzothiazole, a reaction that is promoted by high temperatures and the presence of elemental sulfur.[3] If your reaction temperature exceeds the optimal range (e.g., >275°C) or is held at a high temperature for too long, this side reaction becomes significant.[3][7]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Carefully review your reaction temperature profile. The final cyclization step to form MBT should be hot enough for the reaction to proceed but not so high as to cause degradation. Aim for a temperature range of 220-275°C.[7] Consider reducing the final temperature or shortening the reaction time.
-
Control Stoichiometry: Avoid using a large excess of sulfur, as this can facilitate the degradation pathway.[3] Fine-tune the molar ratios of your starting materials based on small-scale optimization runs.
-
Implement a Programmed Temperature Ramp: Instead of heating directly to the final temperature, use a staged heating profile. An initial lower temperature stage (e.g., 140-150°C) allows for the formation of the thiocarbanilide intermediate while minimizing its decomposition.[7] A subsequent ramp to the final reaction temperature drives the cyclization.
The diagram below illustrates the main synthesis pathway and the competing degradation reaction.
Caption: Main synthesis pathway of MBT and the degradation side reaction leading to Benzothiazole.
Problem: My purified MBT shows signs of oxidation after workup and storage. What is this impurity and how can I detect it?
Causality: The thiol group (or its thione tautomer) in MBT is susceptible to oxidation. The most common oxidation product is 2,2'-dithiobis(benzothiazole), also known as MBTS, which is formed by the coupling of two MBT molecules via a disulfide bond. This can happen during the reaction if oxidizing agents are present or, more commonly, during workup and storage upon exposure to air. MBTS itself is used as a rubber vulcanization accelerator.[8]
Troubleshooting & Detection:
-
Inert Atmosphere: During the workup, especially the final precipitation and drying steps, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Storage: Store the purified MBT in a tightly sealed container, away from light and heat, to slow down potential oxidation.
-
Analytical Detection: The best method for detecting both MBT and MBTS simultaneously is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8] A C18 column with a mobile phase of acetonitrile, tetrahydrofuran (THF), and a buffer can effectively separate MBT from the more nonpolar MBTS.[8] MBTS will have a longer retention time than MBT.
Section 3: Analytical Protocols for Byproduct Identification
A robust analytical workflow is essential for identifying and quantifying impurities.
Caption: General analytical workflow for the identification of byproducts in crude MBT samples.
Protocol 1: General Purity Assessment by Reverse-Phase HPLC
This method is adapted from established procedures for analyzing MBT and its common non-volatile byproducts like MBTS.[8]
Objective: To separate and quantify MBT, unreacted thiocarbanilide, and the oxidation byproduct MBTS.
Methodology:
-
Standard Preparation: Prepare individual stock solutions (e.g., 1 mg/mL) of pure MBT, MBTS, and any other suspected byproducts in tetrahydrofuran (THF) or acetonitrile.
-
Sample Preparation: Accurately weigh ~10 mg of the crude reaction mixture and dissolve it in 10 mL of THF. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of Tetrahydrofuran:Acetonitrile:Buffer (e.g., 40:40:20 v/v). The buffer can be prepared by dissolving 1.42 g of Na₂HPO₄ in 1 L of water, with the final mobile phase pH adjusted to 4.0 with phosphoric acid.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detector at 240 nm.[8]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Run the standards to determine their retention times. Inject the prepared sample. Identify peaks by comparing retention times and quantify using a calibration curve. Typically, the elution order will be MBT followed by the more nonpolar MBTS.
Table 2: HPLC Troubleshooting for MBT Analysis
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Peak Tailing (for MBT) | The slightly acidic nature of MBT interacting with residual silanols on the column. | Use a well-endcapped C18 column. Ensure the mobile phase pH is controlled and slightly acidic (e.g., pH 4.0) to keep MBT protonated.[8] |
| Poor Resolution | Inappropriate mobile phase composition. | Adjust the ratio of organic solvents (THF/Acetonitrile) to buffer. Increasing the organic content will decrease retention times. |
| Ghost Peaks | Contamination in the solvent or carryover from a previous injection. | Use high-purity HPLC-grade solvents. Run a blank gradient after each sample injection. |
Protocol 2: Identification of Volatile Byproducts by GC-MS
Objective: To identify volatile impurities such as residual aniline and the degradation product benzothiazole.
Methodology:
-
Sample Preparation: Dissolve a known amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate. Filter if necessary.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan from m/z 40 to 400.
-
-
Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST/Wiley). The presence of a molecular ion at m/z 93 indicates aniline, while a peak with a molecular ion at m/z 135 suggests benzothiazole.
References
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (MDPI) [Link]
-
Mercaptobenzothiazole - Wikipedia. (Wikipedia) [Link]
-
2- Mercapto- benzothiazole (MBT). (Danish Environmental Protection Agency) [Link]
-
2-Mercaptobenzothiazole and Its Derivatives Syntheses, Reactions and Applications. (Scribd) [Link]
-
Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. (Organic Chemistry Portal) [Link]
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (National Institutes of Health) [Link]
-
2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (ResearchGate) [Link]
- Method for the production of 2-mercaptobenzothiazole.
- Process for the preparation of 2-mercaptobenzothiazole.
-
2-MERCAPTOBENZOTHIAZOLE. (IARC Publications) [Link]
-
Purification of 2-mercaptobenzothiazole by solvent extraction. (ResearchGate) [Link]
-
Purification of High-Purity 2-Mercaptobenzothiazole by Two-Steps. (ResearchGate) [Link]
-
Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (MDPI) [Link]
- Purification of 2-mercaptobenzothiazole.
-
Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. (Indian Journal of Pharmaceutical Sciences) [Link]
-
Exposure Data - Some Industrial Chemicals. (National Center for Biotechnology Information) [Link]
Sources
- 1. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Exposure Data - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. www2.mst.dk [www2.mst.dk]
- 7. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Mercaptothiazole (2-MT) Solutions
An In-Depth Technical Guide for Researchers
Welcome to the technical support center for 2-Mercaptothiazole (also known as 2-Benzothiazolethiol). This guide is designed for researchers, scientists, and drug development professionals who utilize 2-MT in their experiments. We will address common questions and troubleshooting scenarios related to the stability of 2-MT solutions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solution stability a concern?
This compound (2-MT) is a heterocyclic organic compound widely used in various industrial and pharmaceutical applications. Structurally, it's important to note that while the name implies a "mercapto" (thiol) group, it exists predominantly in its more stable tautomeric thione form, 3H-1,3-benzothiazole-2-thione.[1][2][3] This thione-thiol equilibrium is critical to its reactivity.
The stability of 2-MT solutions is a primary concern because the molecule is susceptible to degradation, primarily through oxidation.[4][5] Degradation leads to a decrease in the concentration of the active compound and the formation of impurities, which can compromise experimental results, lead to inconsistent bioactivity, and complicate analytical interpretations.
Q2: What is the primary degradation pathway for 2-MT in solution?
The most common degradation pathway for 2-MT in solution is oxidative dimerization. The thiol/thione moiety is readily oxidized, especially in the presence of atmospheric oxygen, metal ions, or other oxidizing agents.[4][5] This reaction forms 2,2'-dithiobis(benzothiazole), commonly referred to as MBTS.[4][5][6]
This process is a significant concern because the formation of the disulfide dimer (MBTS) effectively removes the active 2-MT from the solution, leading to a loss of potency. While other degradation pathways like hydrolysis to 2-hydroxybenzothiazole exist, they typically require harsh conditions such as high temperatures and pressures and are less common under standard laboratory settings.[7]
Caption: Oxidative degradation of 2-MT to its disulfide dimer, MBTS.
Q3: How do pH, solvent, and temperature affect the stability of 2-MT solutions?
The stability of a 2-MT solution is a multifactorial issue. pH, solvent choice, and temperature are critical variables that must be controlled.[8]
-
pH: The pH of the solution significantly influences stability. At a pH greater than 7, 2-MT deprotonates to form the thiolate anion, which is more susceptible to oxidation.[1] Therefore, solutions prepared in alkaline buffers will degrade more rapidly than those in neutral or slightly acidic conditions. The solubility of 2-MT is also pH-dependent, increasing significantly at higher pH values.[9]
-
Solvent: Due to its low water solubility, organic solvents are often required.[1]
-
Recommended: Acetone, ethyl acetate, and dichloromethane are good choices for dissolving 2-MT.[1] For analytical purposes, acetonitrile is commonly used.[10]
-
To Avoid: Avoid solvents that may contain peroxide impurities (e.g., aged ethers) or are prone to generating radicals, as these can accelerate oxidation.
-
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.[8] It is recommended to store stock solutions at refrigerated temperatures (2-8°C) to minimize degradation.[10][11] For solid 2-MT, storage below 30°C is advised.[1]
| Parameter | Recommendation for Maximizing Stability | Rationale |
| pH | Maintain pH below 7 where possible. | The protonated thione form is less susceptible to oxidation than the deprotonated thiolate form which is prevalent at pH > 7.[1] |
| Solvent | Use high-purity, aprotic solvents like acetonitrile, acetone, or ethyl acetate. | Minimizes solvent-mediated degradation and ensures good solubility.[1] |
| Temperature | Store solutions at 2-8°C. Prepare fresh for use. | Reduces the kinetic rate of degradation reactions.[8][10] |
| Light | Protect solutions from light using amber vials or by wrapping containers in foil. | Prevents potential photodegradation.[8][12] |
| Atmosphere | Prepare solutions and store them under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to atmospheric oxygen, a key driver of oxidative dimerization.[1][4] |
Troubleshooting Guide
Scenario 1: I see a new, less polar peak appearing in my HPLC analysis over time, and the area of my 2-MT peak is decreasing.
-
Probable Cause: This is a classic sign of 2-MT oxidation. The new, less polar peak is likely the disulfide dimer, MBTS.
-
Diagnostic Steps:
-
Confirm Identity: If you have an analytical standard for MBTS, inject it to confirm the retention time of the new peak. Alternatively, LC-MS analysis can be used to confirm the mass of the impurity, which should correspond to the MBTS dimer.[13]
-
Review Storage Conditions: Check if your solution was properly protected from light and air. Was the container sealed tightly? Was it stored at the correct temperature?
-
-
Corrective Actions:
-
Prepare Fresh Solutions: It is best practice to prepare 2-MT solutions fresh, especially for quantitative experiments. Acetonitrile solutions stored at 4°C are reported to be stable for approximately four weeks.[10]
-
Inert Atmosphere: When preparing stock solutions for long-term storage, degas the solvent with nitrogen or argon and store the vial under an inert atmosphere.
-
Use Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but this must be validated to ensure it does not interfere with your downstream assay.
-
Scenario 2: My 2-MT solution appears cloudy or has formed a precipitate.
-
Probable Cause: This could be due to several factors:
-
Poor Solubility: The concentration of 2-MT may have exceeded its solubility limit in the chosen solvent, especially if the temperature has fluctuated.
-
Degradation: The degradation product (MBTS) may have different solubility characteristics than the parent 2-MT, causing it to precipitate.
-
pH Shift: If you are using an aqueous buffer, a shift in pH could dramatically decrease the solubility of 2-MT.[9]
-
-
Diagnostic Steps:
-
Check Solubility Data: Verify that your solution concentration is within the known solubility limits for the solvent and temperature. 2-MT is poorly soluble in water but dissolves in alkaline solutions.[1][2]
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like HPLC or MS to determine if it is undissolved 2-MT or a degradation product.
-
-
Corrective Actions:
-
Solvent System: You may need to use a different solvent or a co-solvent system to improve solubility.
-
pH Adjustment: For aqueous systems, carefully controlling the pH is crucial. Remember that increasing pH to improve solubility will also increase the rate of degradation.
-
Filtration: Before use, filter the solution through a compatible 0.22 µm filter to remove any particulate matter.
-
Experimental Protocol: Stability Assessment of 2-MT in Solution
This protocol outlines a typical workflow for evaluating the stability of a newly prepared 2-MT solution.
Caption: Workflow for conducting a stability study of 2-MT solutions.
References
- 1. atamankimya.com [atamankimya.com]
- 2. www2.mst.dk [www2.mst.dk]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. series.publisso.de [series.publisso.de]
- 11. dormer.com [dormer.com]
- 12. d-nb.info [d-nb.info]
- 13. pqri.org [pqri.org]
2-Mercaptobenzothiazole (MBT) Production: Technical Support & Troubleshooting Center
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the industrial production of 2-Mercaptobenzothiazole (MBT). This guide is designed for researchers, chemists, and production managers encountering challenges in the synthesis, purification, and handling of MBT. Our goal is to provide actionable, science-backed solutions to common and complex problems, ensuring process efficiency, product quality, and operational safety.
Section 1: Synthesis & Reaction Troubleshooting
The predominant industrial synthesis of MBT involves the high-pressure, high-temperature reaction of aniline, carbon disulfide (CS₂), and sulfur.[1] This process, while established, is sensitive to subtle variations in conditions that can drastically affect yield and purity.
Question: We are experiencing significantly lower-than-expected yields of MBT (<75%). What are the primary causes and how can we troubleshoot this?
Answer: Low yield is a multifaceted issue often rooted in reaction kinetics, stoichiometry, and thermal control. Here are the primary causal factors and corresponding solutions:
-
Causality 1: Suboptimal Reaction Conditions: The synthesis of MBT is highly dependent on temperature and pressure. The reaction is typically conducted at temperatures between 220-250°C with pressures reaching up to 10 MPa due to the formation of hydrogen sulfide (H₂S) gas.[2][3] Deviations from the optimal range can either slow the reaction rate or promote the formation of unwanted byproducts.
-
Solution: Implement a staged heating profile. A multi-step temperature ramp can improve yield by controlling the formation of key intermediates.[4] For example, an initial phase at a lower temperature (~150-170°C) can facilitate the formation of thiocarbanilide, which then cyclizes to MBT at a higher temperature (220-275°C).[4] Continuous monitoring and control of autoclave pressure are critical to ensure the reaction proceeds to completion. Studies have shown that optimizing temperature and pressure to around 240°C and 10 MPa can increase yields from 58% to over 82%.[5]
-
-
Causality 2: Incorrect Stoichiometry & Side Reactions: The molar ratio of reactants is crucial. An excess or deficiency of sulfur or CS₂ can lead to the formation of impurities like sulfurous resins, benzothiazole, and dimercaptobenzothiazole.[6] An incorrect feed ratio directly impacts product quality and yield.[5]
-
Solution: Precise stoichiometric control is paramount. An optimized mass ratio of Sulfur:CS₂:Aniline has been identified as approximately 6:17:20 to maximize the yield of MBT while minimizing byproducts.[5] Ensure that raw materials are of high purity, as contaminants can interfere with the reaction.
-
-
Causality 3: Inefficient Mixing: In a batch reactor, poor agitation can lead to localized temperature gradients and concentration imbalances, hindering the reaction.
-
Solution: Verify the efficiency of the reactor's agitation system. For industrial-scale production, robust mixing ensures uniform heat and mass transfer, which is critical for achieving consistent, high yields.
-
Troubleshooting Workflow: Diagnosing Low MBT Yield
Below is a logical workflow to systematically identify the root cause of low product yield.
Caption: A step-by-step decision diagram for troubleshooting low MBT yields.
Section 2: Purification & Quality Control FAQs
Crude MBT from the primary synthesis typically has a purity of 80-90% and requires purification to meet commercial specifications (often >98%).[7][8]
Question: What is the most effective industrial method for purifying crude MBT?
Answer: The most common and effective industrial purification method is an acid-base treatment.[7] This process leverages the weakly acidic nature of the mercapto group on the MBT molecule.
Protocol: Alkali Washing and Acid Precipitation
-
Dissolution: The crude MBT is treated with an aqueous alkali metal hydroxide solution (e.g., 5-8% sodium hydroxide) at 70-90°C with vigorous agitation.[7] This converts the water-insoluble MBT into its highly soluble sodium salt (sodium 2-mercaptobenzothiazolate). Many organic, resinous impurities remain undissolved.
-
Filtration: The hot solution is filtered to remove the insoluble impurities. This step is critical for the final purity of the product.
-
Precipitation: The clear, dark red filtrate is then carefully acidified with a non-oxidizing mineral acid, such as sulfuric or hydrochloric acid. The acidification must be controlled to keep the temperature below 35°C to prevent degradation.[7] This re-protonates the salt, causing the purified MBT to precipitate out of the solution.
-
Isolation & Drying: The precipitated MBT is filtered, washed with water to remove residual salts, and dried. This process can achieve purities of 95-98.5% with yields of 98-100% for the purification step itself.[7]
Alternative methods like solvent crystallization using solvents such as toluene or ethanol/benzene mixtures exist but are often more costly on an industrial scale.[9][10]
Question: Our final MBT product is off-color (dark yellow or brownish). What causes this discoloration?
Answer: Discoloration is almost always due to the presence of residual impurities, often oxidation products or sulfurous resins that were not fully removed during purification.
-
Cause: Incomplete removal of resinous byproducts during the alkali wash step. If the filtration is not efficient or if the temperature during dissolution is too low, some impurities may carry over.
-
Solution: Ensure the alkali treatment is performed within the optimal temperature range (70-90°C) with sufficient agitation time (0.5-4 hours) to fully dissolve the MBT salt.[7] Employ a fine filter press to ensure complete removal of solid impurities before acidification.
Comparative Data: Purification Methods
| Purification Method | Typical Solvents/Reagents | Achievable Purity | Advantages | Disadvantages |
| Alkali Wash / Acid Precipitation | NaOH, H₂SO₄/HCl, Water | 95 - 98.5%[7] | High yield, cost-effective, scalable | Generates saline wastewater |
| Solvent Crystallization | Toluene, Ethanol, Benzene | >99%[10] | Very high purity achievable | Higher solvent cost, solvent recovery needed |
| Solvent Extraction | Toluene, Nitrobenzene | >99%[10] | Effective for specific impurities | Use of hazardous solvents, higher operational cost |
Section 3: Safety & Environmental FAQs
The MBT production process involves hazardous materials and generates significant waste streams that require careful management.
Question: What are the primary safety hazards associated with the raw materials for MBT synthesis?
Answer: The key hazards are associated with aniline and carbon disulfide (CS₂).
-
Aniline (C₆H₅NH₂): Aniline is toxic and readily absorbed through the skin. It is also a suspected carcinogen. Proper personal protective equipment (PPE), including chemical-resistant gloves and clothing, is mandatory. All handling should occur in well-ventilated areas.
-
Carbon Disulfide (CS₂): CS₂ is extremely flammable and has a very low autoignition temperature. It is also highly volatile and toxic. Strict fire prevention measures, including spark-proof tools and intrinsically safe electrical equipment, are essential. It poses significant reproductive health risks.
-
Hydrogen Sulfide (H₂S): This is a toxic and flammable gas produced as a byproduct of the main reaction.[5] It must be scrubbed from the reactor off-gas, typically using a sodium hydroxide solution, before venting.[5]
Question: What are the main environmental challenges in MBT production?
Answer: The primary environmental concern is the management of wastewater.
-
Wastewater from Purification: The acid-base purification method generates a large volume of saline wastewater containing residual organic compounds. This water must be treated to reduce its chemical oxygen demand (COD) and toxicity before discharge.
-
Waste Treatment: Modern facilities are moving towards "greener" synthesis and purification processes to minimize waste. For example, using CO₂ for the precipitation step instead of strong mineral acids can result in byproducts that are easier to treat.[11] Additionally, Mechanical Biological Treatment (MBT) systems, while more commonly associated with municipal waste, offer principles that can be adapted for treating industrial organic sludge and wastewater, reducing the final volume sent to landfill.[12][13]
MBT Synthesis Pathway and Key Hazards
The following diagram illustrates the primary synthesis route and highlights associated hazards.
Caption: Core reaction scheme for MBT synthesis highlighting key inputs and outputs.
References
-
Wang, P., et al. (2021). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes. [Link]
-
Wang, F., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. [Link]
- US Patent 4343946A. (1982). Purification of 2-mercaptobenzothiazole.
-
Saczewski, F., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. [Link]
-
ResearchGate. (2023). Purification of High-Purity 2-Mercaptobenzothiazole by Two-Steps. [Link]
- CN Patent 110845440A. (2020). Method for preparing 2-mercaptobenzothiazole.
-
Liang, E., & Yuan, Z. (2022). Industrial processes for MBT synthesis. ResearchGate. [Link]
- CS Patent 221042B1. (1983). Method of purification of 2-mercaptobenzothiazole.
- CA Patent 2070737A1. (1992). Process for the purification of crude 2-mercaptobenzo-thiazole.
- US Patent 6222041B1. (2001). Method for the production of 2-mercaptobenzothiazole.
-
Request PDF. (2023). Purification of 2-mercaptobenzothiazole by solvent extraction. ResearchGate. [Link]
-
Xu, S., et al. (2022). Mathematical Modeling for the Industrial 2-Mercaptobenzothiazole Batch Production Process. PMC. [Link]
-
MBT Waste. (n.d.). The Mechanical Biological Treatment of Residual Waste. [Link]
-
Xu, S., et al. (2022). Mathematical Modeling for the Industrial 2-Mercaptobenzothiazole Batch Production Process. ACS Omega. [Link]
-
ResearchGate. (2023). A new purification method for 2-Mercaptobenzothiazole and its application as vulcanization accelerator. [Link]
-
Cognitive Market Research. (2025). 2 Mercaptobenzothiazole MBT Market Analysis 2025. [Link]
-
Opran, A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]
-
Aggarwal, N., et al. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC. [Link]
-
Request PDF. (2023). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. ResearchGate. [Link]
-
ResearchGate. (n.d.). The main aniline method reaction. [Link]
-
Danish Environmental Protection Agency. (2014). 2-Mercapto-benzothiazole (MBT). [Link]
-
ResearchGate. (2022). Mathematical Modeling for the Industrial 2-Mercaptobenzothiazole Batch Production Process. [Link]
-
ResearchGate. (n.d.). Main parameters of the MBT plant under investigation. [Link]
-
Endorsed. (n.d.). Environmental Issues in Manufacturing Technology: Embracing Sustainable Work Practices. [Link]
-
UNEP. (2020). Mechanical-Biological Treatment (MBT). [Link]
-
EHS Today. (2018). Ensuring Ergonomics in Manufacturing Plants. [Link]
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- 4. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
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- 7. US4343946A - Purification of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 8. CA2070737A1 - Process for the purification of crude 2-mercaptobenzo-thiazole - Google Patents [patents.google.com]
- 9. CS221042B1 - Method of purification of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
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- 12. blog.anaerobic-digestion.com [blog.anaerobic-digestion.com]
- 13. www-cycle.nies.go.jp [www-cycle.nies.go.jp]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-Mercaptothiazole

Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak asymmetry, specifically peak tailing, during the chromatographic analysis of 2-Mercaptothiazole. Here, we will explore the common causes of this issue and provide systematic troubleshooting strategies to restore peak symmetry and ensure accurate, reproducible results.
I. Understanding the Problem: Why Does this compound Exhibit Peak Tailing?
Peak tailing is a common chromatographic problem where the peak's trailing edge is drawn out, deviating from the ideal symmetrical Gaussian shape.[1] This phenomenon can compromise the accuracy of integration and reduce the resolution between adjacent peaks.[2][3] For a compound like this compound, peak tailing is often attributed to a combination of its chemical properties and interactions within the HPLC system.
With a pKa of approximately 7.0, this compound can exist in both ionized and non-ionized forms depending on the mobile phase pH.[4][5][6] This dual state can lead to complex retention behavior and peak distortion.[2] Furthermore, its structure contains functional groups that can engage in secondary interactions with the stationary phase, a primary cause of peak tailing.[7][8]
II. Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing
This section provides a step-by-step guide to diagnose and resolve peak tailing in your this compound analysis. It's recommended to address these issues in the order presented, as they progress from simpler to more complex solutions.
Step 1: Evaluate and Optimize the Mobile Phase
The mobile phase composition, particularly its pH and buffer strength, is a critical factor influencing the peak shape of ionizable compounds.[2][8]
1.1. Mobile Phase pH Adjustment
Problem: The mobile phase pH is close to the pKa of this compound (~7.0), causing the compound to exist in both protonated and deprotonated forms, leading to peak tailing.[2]
Causality: When the mobile phase pH is near the analyte's pKa, a mixed population of ionized and neutral molecules exists. These forms have different affinities for the stationary phase, resulting in a broadened and tailing peak.
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[9]
-
Low pH Approach (pH 2.5-3.0): At a low pH, the silanol groups on the silica-based stationary phase are protonated (Si-OH), minimizing their ability to interact with the analyte.[1][7][10] This is often the most effective strategy for improving the peak shape of basic or ionizable compounds.
-
High pH Approach (pH > 9): At a high pH, this compound will be fully deprotonated. This can also lead to improved peak shape, but requires a pH-stable column.
Protocol: Preparing a pH-Adjusted Mobile Phase
-
Buffer Selection: Choose a buffer with a pKa close to the desired mobile phase pH. For a pH of 3.0, a formate buffer (e.g., 0.1% formic acid) is a good choice. For a pH of 7.0, a phosphate buffer is suitable.
-
Preparation: Dissolve the buffer salt in the aqueous portion of the mobile phase.
-
pH Adjustment: Use a calibrated pH meter to adjust the pH of the aqueous phase using an appropriate acid (e.g., formic acid) or base (e.g., ammonium hydroxide) before adding the organic modifier.
-
Final Mixture: Combine the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol).
1.2. Buffer Concentration
Problem: Insufficient buffer capacity allows for localized pH shifts as the sample plug travels through the column, leading to peak distortion.
Causality: A buffer's role is to resist pH changes. If the concentration is too low, it can be overwhelmed by the sample's own pH or by interactions with the stationary phase.
Solution: Increase the buffer concentration. A typical starting point is 10-20 mM, but increasing it to 25-50 mM can improve peak shape by enhancing the ionic strength of the mobile phase and masking residual silanol interactions.[10][11][12]
1.3. Use of Mobile Phase Additives
Problem: Strong interactions between this compound and active sites on the stationary phase cause peak tailing.
Causality: Residual silanol groups on the silica surface can act as secondary retention sites for polar and basic analytes.
Solution: Introduce a competing agent into the mobile phase.
-
Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.05-0.1%).[10] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[13] Be aware that TEA can shorten column lifetime.[13]
Step 2: Column Selection and Condition
The choice and health of your HPLC column are paramount for achieving symmetrical peaks.[14]
2.1. Column Chemistry
Problem: The stationary phase has a high number of accessible, acidic silanol groups that interact strongly with this compound.[1]
Causality: Traditional silica-based columns (Type A silica) can have a significant number of unreacted silanol groups. These sites can lead to strong secondary interactions with polar and basic analytes.[1]
Solution: Select a column designed to minimize silanol interactions.
-
End-Capped Columns: Choose a column that has been "end-capped." This process chemically derivatizes most of the residual silanol groups, making them less active.[7][8]
-
Type B Silica Columns: Modern columns are often packed with high-purity, "Type B" silica, which has fewer metallic impurities and less acidic silanol groups, resulting in better peak shapes for basic compounds.[1]
-
Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain, which can help to shield the analyte from residual silanol groups.[2]
Table 1: HPLC Column Selection Guide for this compound
| Column Type | Key Feature | Advantage for this compound Analysis |
| C18, End-Capped, Type B Silica | Reduced silanol activity | Minimizes secondary interactions, leading to improved peak symmetry.[1][10] |
| Polar-Embedded Phase | Shielding of residual silanols | Offers alternative selectivity and can improve peak shape for basic compounds.[2][15] |
| Phenyl Phase | Pi-pi interaction capabilities | Can provide different selectivity compared to C18 phases. |
2.2. Column Contamination and Voids
Problem: The column is contaminated or has developed a void at the inlet.
Causality: Contamination can create new active sites for secondary interactions. A void in the packing material disrupts the flow path, leading to band broadening and peak tailing.[8][11]
Solution:
-
Column Washing: Flush the column with a series of strong solvents to remove contaminants.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained impurities in the sample.[11]
-
Column Replacement: If the peak shape does not improve after washing, the column may be irreversibly damaged and should be replaced.[8][11]
Step 3: Sample Preparation and Injection
The composition of the sample solvent and the injection volume can significantly impact peak shape.[16][17]
3.1. Sample Solvent Strength
Problem: The sample is dissolved in a solvent that is much stronger than the mobile phase.
Causality: If the sample solvent has a higher elution strength than the mobile phase, the analyte band can spread and become distorted as it enters the column.[16][18]
Solution: Dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[11][19] This will ensure that the analyte band is focused at the head of the column, leading to sharper, more symmetrical peaks.
3.2. Sample Overload
Problem: Too much sample is being injected onto the column.
Causality: Injecting a high concentration or a large volume of the sample can saturate the stationary phase, leading to peak broadening and tailing.[8][12]
Solution:
-
Reduce Injection Volume: Try injecting a smaller volume of the sample.
-
Dilute the Sample: Dilute the sample and reinject. If the peak shape improves, the original issue was likely mass overload.[8][12]
Step 4: System and Extra-Column Effects
Issues outside of the column can also contribute to peak tailing.
4.1. Extra-Column Volume
Problem: Excessive volume in the tubing and connections between the injector and the detector.
Causality: This "dead volume" allows the analyte band to spread before and after it passes through the column, leading to broader and more tailing peaks.[2]
Solution:
-
Minimize Tubing Length: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the various components of the HPLC system.[2]
-
Check Fittings: Ensure all fittings are properly connected and not contributing to dead volume.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
III. Frequently Asked Questions (FAQs)
Q1: What is an acceptable tailing factor?
A1: The tailing factor (Tf), also known as the asymmetry factor, is a quantitative measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak. In general, a tailing factor between 0.9 and 1.2 is considered acceptable for most applications. However, for high-precision quantitative analysis, a value closer to 1.0 is desirable. A value greater than 1.5 often indicates a significant issue that needs to be addressed.
Q2: Can metal chelation cause peak tailing for this compound?
A2: Yes, metal chelation can be a contributing factor to peak tailing.[10] this compound has the potential to chelate with metal ions. If there are trace metal impurities on the silica surface of the column or in the HPLC system (e.g., from stainless steel frits or tubing), the analyte can form complexes with these metals, leading to secondary retention and peak tailing.[10][20] Using a column with low metal content and ensuring a clean system can help mitigate this issue.
Q3: Does the organic modifier (acetonitrile vs. methanol) affect peak tailing?
A3: Yes, the choice of organic modifier can influence peak shape. Acetonitrile and methanol have different properties, including viscosity and their ability to engage in hydrogen bonding. These differences can affect the interactions between the analyte, the mobile phase, and the stationary phase. It is often worthwhile to evaluate both solvents during method development to see which one provides better peak symmetry for your specific application.
Q4: My peak tailing issue appeared suddenly. What should I check first?
A4: If peak tailing appears suddenly in a previously robust method, the most likely culprits are related to column health or system issues. Start by checking for a void in the column or a partially blocked inlet frit.[7][8] A sudden increase in backpressure can also be an indicator of a blockage. If the column seems fine, inspect all tubing and fittings for leaks or improper connections that could introduce dead volume. Also, consider the possibility of sample matrix effects if you have recently changed your sample source or preparation method.
Q5: Can I use a polymer-based column to avoid silanol interactions?
A5: Yes, using a polymer-based column is an excellent strategy to eliminate issues related to silanol interactions.[21] These columns are made from polymeric materials (e.g., polystyrene-divinylbenzene) and do not have silanol groups. They are also stable over a wider pH range compared to silica-based columns.[21] This can be particularly advantageous when analyzing basic compounds like this compound.
IV. References
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12). Available from: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available from: [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. Available from: [Link]
-
Effects of Sample Solvents on Peak Shape - Shimadzu. Available from: [Link]
-
Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed. Available from: [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025-10-28). Available from: [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025-06-09). Available from: [Link]
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions - uHPLCs. (2025-04-19). Available from: [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available from: [Link]
-
01-00269-EN Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Available from: [Link]
-
A Comprehensive Guide to Selecting HPLC Columns - uHPLCs. (2024-11-25). Available from: [Link]
-
Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions | Request PDF - ResearchGate. (2025-08-05). Available from: [Link]
-
2-MERCAPTOBENZOTHIAZOLE - IARC Publications. Available from: [Link]
-
Sample Diluent Effects in HPLC - Element Lab Solutions. Available from: [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021-10-15). Available from: [Link]
-
2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem. Available from: [Link]
-
Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022-06-01). Available from: [Link]
-
2- Mercapto- benzothiazole (MBT) - Miljøstyrelsen. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available from: [Link]
-
HPLC Column Selection Guide to Help You Achieve the Best Separation. Available from: [Link]
-
HPLC Column Selection: Core to Method Development (Part I) – Welch Materials, Inc. (2025-11-05). Available from: [Link]
-
HPLC Buffer Mobile Phase Considerations | Guide - SCION Instruments. Available from: [Link]
-
The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree? (2013-10-10). Available from: [Link]
-
How to Fix Asymmetrical Chromatography Peaks. (2023-04-04). Available from: [Link]
-
Complementary mobile-phase optimisation for resolution enhancement in high-performance liquid chromatography | Request PDF - ResearchGate. (2025-08-05). Available from: [Link]
-
How can I prevent peak tailing in HPLC? - ResearchGate. (2013-11-27). Available from: [Link]
-
Improving of a Peak Shape of the Charged Compounds - SIELC Technologies. Available from: [Link]
-
Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application | Agilent. Available from: [Link]
-
The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube. (2025-07-29). Available from: [Link]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. (2022-06-01). Available from: [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv. (2025-06-18). Available from: [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available from: [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek® Corporation. (2019-12-06). Available from: [Link]
-
A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC - NIH. (2014-11-10). Available from: [Link]
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method - MDPI. (2022-01-10). Available from: [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. benchchem.com [benchchem.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. www2.mst.dk [www2.mst.dk]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. gmpinsiders.com [gmpinsiders.com]
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- 10. chromatographyonline.com [chromatographyonline.com]
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- 16. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 20. silcotek.com [silcotek.com]
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minimizing interference in electrochemical sensing of 2-Mercaptothiazole
Welcome to the technical support center for the electrochemical sensing of 2-Mercaptothiazole (2-MBT). This resource, designed for researchers and professionals in analytical chemistry and drug development, provides expert guidance to navigate the complexities of 2-MBT analysis. Here you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common experimental hurdles and ensure the integrity of your results.
Troubleshooting Guide: Isolating and Optimizing Your 2-MBT Signal
This guide addresses specific issues you may encounter during the electrochemical analysis of this compound. Each entry explains the underlying electrochemical principles and provides actionable protocols to resolve the problem.
Issue 1: My 2-MBT voltammetric peak is broad, poorly defined, or appears as multiple peaks.
Question: I'm performing cyclic voltammetry on a 2-MBT sample, but instead of a sharp, single oxidation peak, I'm seeing a broad wave or two separate, ill-defined peaks. What's causing this and how can I resolve it?
Answer: This is a common and important observation rooted in the complex electrochemical behavior of 2-MBT at the electrode surface. The oxidation of 2-MBT is not a simple, single-electron transfer. It occurs in a multi-step process, which can result in complex voltammetric profiles.
-
Causality Explained: The electro-oxidation of 2-MBT at a pyrolytic graphite electrode proceeds in two main steps. First, the 2-MBT anion is oxidized to form a disulfide, 2,2'-dithiobis(benzothiazole). This corresponds to the first, less positive oxidation peak (Peak Ia). This disulfide can then undergo further oxidation, followed by a desulfurization reaction, to yield 2,2'-thiobis(benzothiazole) (a monosulfide) and elemental sulfur. This second step corresponds to another oxidation peak (Peak IIa) at a more positive potential. The poor separation or broadening of these peaks can be influenced by factors like pH, scan rate, and the electrode material. The peak potential for the oxidation is notably pH-dependent, shifting to more negative potentials as the pH increases up to about 7.5, after which it becomes pH-independent.
Troubleshooting Protocol:
-
Optimize pH of Supporting Electrolyte:
-
Action: Systematically vary the pH of your supporting electrolyte (e.g., phosphate buffer) within a range of 2.3 to 10.3.
-
Rationale: The separation and definition of the two oxidation peaks are highly dependent on pH. By adjusting the pH, you can often find a value that provides better resolution between the initial oxidation to disulfide and the subsequent oxidation steps.
-
-
Adjust the Voltammetric Scan Rate:
-
Action: Perform cyclic voltammetry at various scan rates (e.g., from 20 mV/s to 200 mV/s).
-
Rationale: Lowering the scan rate can sometimes improve the resolution of closely spaced peaks that involve chemical steps following the electron transfer (an EC' mechanism). Conversely, if you are interested in the initial electron transfer, higher scan rates may emphasize the first peak before subsequent reactions can occur.
-
-
Switch to a Pulse Technique:
-
Action: Employ Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) instead of Cyclic Voltammetry (CV).
-
Rationale: DPV and SWV are designed to minimize background charging currents and can offer significantly better resolution and sensitivity for analytes with complex redox mechanisms.[1] These techniques often yield well-defined, symmetrical peaks that are easier to quantify.
-
Issue 2: My signal is decreasing with repeated measurements on the same electrode.
Question: When I run consecutive scans of my 2-MBT sample, the peak current progressively decreases. Is my electrode dying?
Answer: It is unlikely your electrode is "dying," but it is very likely experiencing surface fouling . This is a frequent issue when working with thiol-containing compounds like 2-MBT, whose oxidation products can adsorb onto or passivate the electrode surface.
-
Causality Explained: The electro-oxidation of 2-MBT produces species like elemental sulfur and the monosulfide derivative, 2,2'-thiobis(benzothiazole). These products, along with the intermediate disulfide, can adsorb onto the active sites of your working electrode. This adsorbed layer blocks or slows down the electron transfer for subsequent 2-MBT molecules in the solution, leading to a decrease in the measured current in successive scans.[2] This phenomenon is also referred to as electrode passivation.
Troubleshooting Protocol:
-
Implement an Electrode Polishing Regimen:
-
Action: Between each measurement (or after a set number of scans), polish the working electrode (e.g., glassy carbon) with an alumina slurry on a polishing pad, followed by thorough rinsing with deionized water and sonication.
-
Rationale: Mechanical polishing is the most effective way to remove adsorbed fouling layers and restore a clean, active electrode surface.
-
-
Utilize Electrochemical Cleaning:
-
Action: After polishing and rinsing, perform several cleaning cycles in the supporting electrolyte (without the analyte) by scanning across a wide potential range.
-
Rationale: This can help to electrochemically desorb or oxidize/reduce any remaining trace adsorbates that were not removed by mechanical polishing.
-
-
Employ Pulse Voltammetric Techniques:
-
Action: Switch from CV to DPV or SWV for your quantitative measurements.
-
Rationale: Pulse techniques apply the potential in discrete steps and measure the current at a point where the contribution from surface-adsorbed species is minimized compared to the faradaic current from the analyte in solution.[1] This makes them inherently less susceptible to the effects of fouling than continuous sweep methods like CV.
-
-
Consider Electrode Modification:
-
Action: Modify the electrode with materials that resist fouling. For instance, creating a self-assembled monolayer (SAM) of a different thiol can sometimes present a more robust surface.
-
Rationale: A well-chosen surface modification can prevent the direct interaction of fouling products with the underlying electrode material, thus preserving its activity over time.
-
Issue 3: I suspect interference from other compounds in my sample.
Question: My sample contains other structurally similar compounds, and I'm not sure if the peak I'm seeing is purely from 2-MBT. How can I check for and eliminate interference?
Answer: This is a critical challenge in analytical chemistry, as selectivity is paramount for accurate quantification. Interference can arise from compounds that are electroactive in the same potential window as 2-MBT. A prime example of a potential interferent is 2-mercaptobenzoxazole (MBO) , which has a very similar structure.[3]
-
Causality Explained: Electrochemical interference occurs when another species in the sample is oxidized or reduced at a potential close to that of the analyte, resulting in overlapping voltammetric peaks.[3] Because of their structural similarity, MBO and 2-MBT can have very close oxidation potentials, leading to seriously overlapped voltammograms that are difficult to resolve and quantify individually.[3][4] Other thiol-containing compounds or easily oxidizable species in complex matrices like industrial wastewater can also interfere.[5][6]
Workflow for Diagnosing and Mitigating Interference
Caption: Workflow for identifying and resolving electrochemical interference.
Troubleshooting Protocol:
-
Optimize the Supporting Electrolyte pH:
-
Action: As detailed in Issue 1, vary the pH of your buffer.
-
Rationale: Different molecules can exhibit different shifts in their peak potentials as a function of pH. It may be possible to find a specific pH where the oxidation potentials of 2-MBT and the interfering species are sufficiently separated for individual quantification. For example, studies on disinfectants including 2-MBT found that a pH of 9.9 provided the best separation of oxidation peaks for different compounds.[4]
-
-
Employ Advanced Voltammetric Techniques and Data Analysis:
-
Action: Use Square Wave Voltammetry (SWV) for its excellent peak resolution. If peaks still overlap, consider using chemometric methods like Partial Least Squares (PLS) regression.
-
Rationale: SWV can often resolve signals that are overlapped in CV.[7] For severely overlapping signals, as demonstrated for 2-MBT and MBO, PLS can be applied to the voltammetric data to mathematically deconvolve the signals and allow for simultaneous determination without a pre-separation step.[3]
-
-
Utilize a Chemically Modified Electrode (CME):
-
Action: Modify the working electrode with a material that selectively interacts with 2-MBT. Materials like graphitic carbon nitride (g-C3N4) nanosheets or cobalt phthalocyanine have been shown to enhance sensitivity and selectivity.[7][8]
-
Rationale: A modifying layer can enhance the electrochemical response towards the target analyte through electrocatalysis or preconcentration effects. For example, a cobalt phthalocyanine-modified electrode acts as a catalyst for the electro-oxidation of 2-MBT, lowering the overpotential by 250-400 mV compared to an unmodified electrode.[8] This shift in potential can move the 2-MBT signal away from interferents. Similarly, g-C3N4 nanosheets improve the sensing interface, enhancing the signal for 2-MBT in water samples.[7]
-
-
Implement Sample Pretreatment:
-
Action: For complex samples like industrial wastewater, use a sample cleanup technique such as solid-phase extraction (SPE) prior to analysis.
-
Rationale: SPE can be used to selectively retain and elute the analyte of interest or, alternatively, to retain and remove interfering compounds from the sample matrix before the electrochemical measurement is performed.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental electrochemical reaction for 2-MBT sensing?
The electrochemical detection of 2-MBT is based on its oxidation. It's a two-step process at many electrode surfaces. The first step is the oxidation of two molecules of 2-MBT to form a disulfide bridge, creating 2,2'-dithiobis(benzothiazole). This disulfide can then be further oxidized at more positive potentials, which involves the cleavage of the disulfide bond and loss of a sulfur atom to form a monosulfide. The initial oxidation is the one most commonly used for quantification.
Q2: Which working electrode material is best for 2-MBT detection?
Glassy carbon electrodes (GCE) and pyrolytic graphite electrodes (PGE) are commonly used and effective for studying the electro-oxidation of 2-MBT. However, bare electrodes can be prone to fouling and may lack selectivity.[2] For improved performance, especially in complex samples, chemically modified electrodes are recommended. For example, modifying a carbon paste electrode with g-C3N4 nanosheets has been shown to be effective for detecting 2-MBT in water samples.[7]
Q3: What are the optimal pH and potential window for 2-MBT analysis?
The optimal conditions are application-dependent. The oxidation potential of 2-MBT is pH-dependent, generally shifting to lower potentials as pH increases. A broad pH range from acidic to alkaline (2.3-10.3) has been investigated. For resolving 2-MBT from other compounds, a more alkaline pH (e.g., 9.9) has been found to provide good peak separation.[4] The potential window should be set to bracket the oxidation peak(s) of interest. For SWASV on a g-C3N4 modified electrode, a scan from -0.6 V to 0.2 V has been used after an accumulation step at -0.4 V.[7] It is always best to determine the optimal pH and potential window empirically for your specific electrode and sample matrix by running a series of cyclic voltammograms.
Q4: Can I detect 2-MBT in industrial wastewater samples?
Yes, electrochemical methods are well-suited for analyzing environmental and industrial samples.[6][10] However, wastewater is a complex matrix that may contain numerous organic and inorganic interferents.[6] Therefore, direct measurement is often not possible. A sample pretreatment step, such as filtration followed by solid-phase extraction (SPE), is highly recommended to remove particulate matter and interfering substances.[9] The use of a chemically modified electrode to enhance selectivity is also strongly advised for such applications.[7]
References
- Goyal, R. N., & Kumar, A. (1992). Investigations on electrochemical oxidation of 2-mercaptobenzothiazole. Indian Journal of Chemistry - Section A, 31(4), 237-241.
- Zhang, W., et al. (2004). Electrochemical Characteristic of 2-Mercaptobenzothiazole Self-Assembled Monolayer on Gold. Analytical Sciences, 20(9), 1343-1346.
- Goudarzi, M., et al. (2021). G-C3N4 nanosheets-based sensing interface for square-wave anodic stripping voltammetric detection of 2-mercaptobenzothiazole in water samples. International Journal of Environmental Analytical Chemistry, 1-14.
- Parham, H., Aibaghi, B., & Ghasemi, J. (2008). Simultaneous square wave voltammetric determination of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by partial least squares method in water samples.
- Inch, T. D., et al. (1973). Studies of the Electrochemical Detection of Thiols. Part 2. An Investigation of the Reactions Occurring in NAIAD, and the Effect.
- Sopha, H., et al. (2010). Differential pulse voltammetry in analysis of disinfectants — 2-mercaptobenzothiazole, 4-chloro-3-methylphenol, triclosan, chloramine-T. Deutsche Digitale Bibliothek.
-
Parham, H., Aibaghi, B., & Ghasemi, J. (2008). Simultaneous square wave voltammetric determination of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by partial least squares method in water samples. ResearchGate. Available at: [Link]
- Poole, L. B., & Karplus, P. A. (2013). Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids. FEBS Journal, 280(23), 6150-6161.
- Gholivand, M. B., & Khodadadian, M. (2006). Potentiometric Detection of 2‐Mercaptobenzimidazole and 2‐Mercaptobenzothiazole at Cobalt Phthalocyanine Modified Carbon‐Paste Electrode. Electroanalysis, 18(12), 1195-1201.
-
Rojas-Guzman, M. G., et al. (2022). 2-Mercaptobenzothiazole modified carbon paste electrode as a novel copper sensor: An electrochemical and computational study. ResearchGate. Available at: [Link]
- Gomez, A., & Badiei, Y. (2025). A green route to the degradation of 2-mercaptobenzothiazole (a potential carcinogen)
- Poole, L. B., & Karplus, P. A. (2013). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. PMC.
-
Taleat, Z., et al. (2016). Electrochemical Determination of Thiols: A Perspective. ResearchGate. Available at: [Link]
- Rojas-Guzman, M. G., et al. (2022). Selective detection of Cu2+ ions using a mercaptobenzothiazole disulphide modified carbon paste electrode and bismuth as adjuvant. RSC Publishing.
-
Li, J., et al. (2022). 2-mercaptobenzothiazole as a surface modifier to improve the electrochemical properties of Li1.2Ni0.2Mn0.6O2 cathode materials. ResearchGate. Available at: [Link]
-
Li, J., et al. (2016). Inhibition Film Formed by 2-mercaptobenzothiazole on Copper Surface and Its Degradation Mechanism in Sodium Chloride Solution. ResearchGate. Available at: [Link]
- Li, J., et al. (2016). Inhibition Film Formed by 2-mercaptobenzothiazole on Copper Surface and Its Degradation Mechanism in Sodium Chloride Solution. International Journal of Electrochemical Science, 11, 10690-10705.
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Kiely, J., et al. (2009). Electroanalytical exploitation of quinone-thiol interactions: Application to the selective determination of cysteine. ResearchGate. Available at: [Link]
- Rojas-Guzman, M. G., et al. (2022). Selective detection of Cu 2+ ions using a mercaptobenzothiazole disulphide modified carbon paste electrode and bismuth as adjuvant: a theoretical and electrochemical study. RSC Publishing.
- Sebei, A., et al. (2023).
-
Pine Research Instrumentation. (2024). Differential Pulse Voltammetry (DPV). Available at: [Link]
- Garg, V., et al. (2025). Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy. PMC.
- Parham, H., & Zargar, B. (2007). Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Asian Journal of Chemistry, 19(4), 2663-2670.
- Garg, V., et al. (2025). Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy. PubMed.
-
Chmielewski, P. J., & Przywarska-Boniecka, H. (1998). Catalyzed oxidation of 2-mercaptobenzothiazole to 2-hydroxybenzothiazole. ResearchGate. Available at: [Link]
- Yu, C., et al. (2022). Electrochemical behavior of chalcocite exposed to 2-mercaptobenzothiazole aqueous solution. The University of Queensland.
- Garg, V., et al. (2023).
-
Antonijevic, M. M., & Radovanovic, M. B. (2014). XPS study of adsorption of 2-mercaptobenzothiazole on a brass surface. ResearchGate. Available at: [Link]
-
Zhang, W., et al. (2004). Electrochemical Characteristic of 2Mercaptobenzothiazole Self-Assembled Monolayer on Gold. ResearchGate. Available at: [Link]
-
Rehorek, A., & Plhalova, L. (2002). Removal of 2-Mercaptobenzothiazole from Synthetic Wastewater. ResearchGate. Available at: [Link]
-
MDPI. (2024). Electrochemical (Bio-) Sensors in Biological Applications—2nd Edition. Available at: [Link]
-
Sebei, A., et al. (2023). Electrochemical sensing technologies for wastewater monitoring. ResearchGate. Available at: [Link]
- Finšgar, M., & Merl, D. K. (2014). An electrochemical, long-term immersion, and XPS study of 2-mercaptobenzothiazole as a copper corrosion inhibitor in chloride solution. OSTI.GOV.
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Technical Support Center: Environmental Degradation of 2-Mercaptobenzothiazole (2-MBT)
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the environmental fate of 2-Mercaptobenzothiazole (2-MBT). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the environmental degradation of 2-MBT.
FAQ 1: What are the primary degradation pathways for 2-MBT in the environment?
2-Mercaptobenzothiazole (2-MBT) is a xenobiotic compound that can persist in the environment.[1] Its degradation proceeds through two main routes: biotic and abiotic pathways.
-
Biotic Degradation: This involves microbial transformation. Several bacterial strains, including species of Alcaligenes, Rhodococcus, and Pseudomonas, have been shown to degrade 2-MBT.[2][3][4] These microorganisms can utilize 2-MBT as a source of carbon and energy, breaking it down into less complex molecules.[2][4]
-
Abiotic Degradation: This occurs through chemical and physical processes, primarily:
-
Photodegradation: Exposure to sunlight can break down 2-MBT in aqueous environments.[5][6] The rate and products of photodegradation can be influenced by the presence of other substances in the water that act as photosensitizers.[6]
-
Advanced Oxidation Processes (AOPs): Techniques like ozonation, Fenton processes, and gamma irradiation can effectively degrade 2-MBT.[7][8][9][10] These methods rely on the generation of highly reactive species, such as hydroxyl radicals, that oxidize the 2-MBT molecule.[8][10]
-
FAQ 2: What are the common degradation products of 2-MBT?
The degradation of 2-MBT leads to the formation of several intermediate and final products. The specific products depend on the degradation pathway.
| Degradation Pathway | Common Degradation Products | References |
| Biotic Degradation | Benzothiazole (BT), 2-Hydroxybenzothiazole (OBT), Benzothiazole sulfonic acid (BTSA), 2-Methylthiobenzothiazole (MTBT) | [3][11] |
| Photodegradation | Benzothiazole (BT), 2-Hydroxybenzothiazole (OBT), 2,2'-dithiobis-benzothiazole (MBTS) | [5][11][12] |
| Ozonation | Benzothiazole (BT), 2-Hydroxybenzothiazole (OBT) | [8][13][14] |
| Gamma Irradiation | Benzothiazole (BT), 2-Hydroxybenzothiazole (OBT), Sulfate ions | [9] |
It is important to note that some of these degradation products can also be persistent and may have their own toxicological profiles.[3]
FAQ 3: What factors can influence the rate of 2-MBT degradation?
Several environmental factors can significantly impact the degradation rate of 2-MBT:
-
For Biotic Degradation:
-
Microbial Population: The presence of adapted microbial consortia is crucial.[15]
-
Oxygen Availability: Degradation can occur under aerobic, microaerobic, and anaerobic conditions, but the pathways and efficiency may differ.[2][11]
-
Nutrient Availability: The presence of other carbon and nitrogen sources can affect microbial activity.
-
Temperature and pH: Like most biological processes, microbial degradation of 2-MBT is sensitive to temperature and pH.[16]
-
-
For Abiotic Degradation:
-
Light Intensity: For photodegradation, the intensity and wavelength of light are key factors.
-
Water Chemistry: The presence of dissolved organic matter and inorganic ions can influence photodegradation and AOPs.[6]
-
Oxidant Concentration: In AOPs, the concentration of oxidants like ozone or hydrogen peroxide is a critical parameter.[10]
-
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental investigation of 2-MBT degradation.
Troubleshooting Guide 1: Slow or No Degradation in Microbial Cultures
Problem: You have inoculated a microbial culture with 2-MBT, but you observe little to no degradation over time.
Possible Causes and Solutions:
-
Inappropriate Microbial Strain: The selected microbial culture may not have the necessary enzymatic machinery to degrade 2-MBT.
-
Toxicity of 2-MBT: High concentrations of 2-MBT can be toxic to microorganisms, inhibiting their growth and metabolic activity.[3][17]
-
Solution: Start with a lower concentration of 2-MBT (e.g., 50 mg/L) and gradually increase it as the culture adapts.[2] Monitor cell viability and growth alongside 2-MBT concentration.
-
-
Suboptimal Culture Conditions: Incorrect pH, temperature, or nutrient levels can hinder microbial activity.
-
Solution: Optimize the culture medium and incubation conditions based on the requirements of the specific microbial strain. Ensure adequate aeration for aerobic degradation.
-
-
Inhibitory Degradation Products: Some degradation intermediates of 2-MBT can also be toxic to bacteria.[3]
-
Solution: Monitor the formation of intermediates using analytical techniques like HPLC or LC-MS/MS. If inhibitory products accumulate, consider using a mixed microbial consortium that can degrade a wider range of compounds.
-
Experimental Protocol: Acclimation of a Microbial Consortium for 2-MBT Degradation
-
Source: Collect an environmental sample (e.g., industrial wastewater sludge) likely to contain 2-MBT-degrading microorganisms.
-
Enrichment: In a flask, add a minimal salts medium and the environmental sample. Add a low concentration of 2-MBT (e.g., 10 mg/L) as the sole carbon source.
-
Incubation: Incubate under appropriate conditions (e.g., 30°C, 150 rpm).
-
Monitoring: Regularly measure the concentration of 2-MBT.
-
Sub-culturing: Once significant degradation is observed, transfer an aliquot of the culture to a fresh medium with a slightly higher concentration of 2-MBT.
-
Repeat: Repeat the sub-culturing process, gradually increasing the 2-MBT concentration. This will select for a microbial consortium highly efficient in degrading 2-MBT.[15]
Troubleshooting Guide 2: Unexpected Peaks in Analytical Chromatograms
Problem: When analyzing samples from your degradation experiment using HPLC or LC-MS, you observe unexpected peaks in the chromatogram.
Possible Causes and Solutions:
-
Formation of Degradation Intermediates: The unexpected peaks are likely degradation products of 2-MBT.
-
Contamination: The peaks could be due to contamination from your experimental setup or reagents.
-
Solution: Run a blank sample (containing all components except 2-MBT) to check for contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents and reagents.
-
-
Matrix Effects: Components in your sample matrix (e.g., soil extract, wastewater) can interfere with the analysis.
Experimental Workflow: Identification of Unknown Peaks using LC-MS/MS
Caption: Workflow for identifying unknown chromatographic peaks.
Section 3: Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways of 2-MBT.
Biotic Degradation Pathway of 2-MBT
Caption: Proposed biotic degradation pathway of 2-MBT.
Abiotic Degradation Pathway (Photodegradation & Ozonation)
Caption: Simplified abiotic degradation pathways of 2-MBT.
References
-
Umamaheswari, S., & Rajaram, R. (2017). Microaerobic degradation of 2-Mercaptobenzothiazole present in industrial wastewater. Journal of Environmental Management, 197, 332-339. [Link]
-
Eawag-BBD. (2006). 2-Mercaptobenzothiazole Degradation Pathway. Eawag-Biocatalysis/Biodegradation Database. [Link]
-
American Chemical Society. (2025). A green route to the degradation of 2-mercaptobenzothiazole (a potential carcinogen) using a water oxidation catalyst. ACS Fall 2025. [Link]
-
Al-Shayb, M. A., Al-Hussaini, A. S., Al-Otaibi, M. S., Al-Qahtani, S. D., & Al-Amri, J. F. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International Journal of Molecular Sciences, 22(9), 4683. [Link]
-
Fiehn, O., Reemtsma, T., & Jekel, M. (1998). Microbial and photolytic degradation of benzothiazoles in water and wastewater. Water Research, 32(10), 2935-2943. [Link]
-
ResearchGate. (n.d.). Microaerobic degradation of 2-Mercaptobenzothiazole present in Industrial Wastewater. ResearchGate. [Link]
-
Vargová, M., Húšťavová, V., & Mrafková, L. (2013). Removal of the 2-Mercaptobenotiazole from Model Wastewater by Ozonation. International Journal of Photoenergy, 2013, 1-7. [Link]
-
De Wever, H., De Moor, K., & Verachtert, H. (1994). Toxicity of 2-mercaptobenzothiazole towards bacterial growth and respiration. Applied Microbiology and Biotechnology, 42(4), 631-635. [Link]
-
ResearchGate. (n.d.). Removal of the 2-Mercaptobenotiazole from Model Wastewater by Ozonation. ResearchGate. [Link]
-
Redox. (2022). Safety Data Sheet 2-Mercaptobenzothiazole. [Link]
-
Government of Canada. (2021). Risk Management Scope for 2-Mercaptobenzothiazole (MBT) and its Precursors. [Link]
-
ResearchGate. (n.d.). Degradation of 2-mercaptobenzothizaole in microbial electrolysis cells. ResearchGate. [Link]
-
ResearchGate. (n.d.). Degradation of 2-mercaptobenzothiazole in aqueous solution by gamma irradiation. ResearchGate. [Link]
-
ResearchGate. (n.d.). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. ResearchGate. [Link]
-
ResearchGate. (n.d.). Ozonation of synthetic wastewater containing 2-mercaptobenzothiazole. ResearchGate. [Link]
-
ResearchGate. (n.d.). Human health risk assessment of 2-mercaptobenzothiazole in drinking water. ResearchGate. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2001). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. [Link]
-
IARC Publications. (2016). 2-MERCAPTOBENZOTHIAZOLE. [Link]
-
ResearchGate. (n.d.). Oxidation of benzothiazole, 2-mercaptobenzothiazole and 2-hydroxybenzothiazole in aqueous solution by means of H2O2/UV or photoassisted Fenton systems. ResearchGate. [Link]
-
Serdechnova, M., et al. (2014). Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. RSC Publishing. [Link]
-
San-Martín, I., et al. (2020). DEGRADATION OF 2-MERCAPTOBENZOTHIZAOLE IN MICROBIAL ELECTROLYSIS CELLS. arXiv. [Link]
-
UNITesi. (n.d.). Studies on direct and indirect photodegradation of 2-Mercaptobenzothiazole. [Link]
-
American Association of Pharmaceutical Scientists. (2010). Analysis of Mercaptobenzothiazole (MBT) Compounds from Sulfur Cured Rubber by a Liquid Chromatography. [Link]
-
Asian Publication Corporation. (2014). Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. [Link]
-
Publisso. (2020). Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS. [Link]
-
ResearchGate. (n.d.). Photolysis of 2-mercaptobenzothiazole in aqueous medium: Laboratory and field experiments. ResearchGate. [Link]
-
ResearchGate. (n.d.). Removal of 2-Mercaptobenzothiazole from Synthetic Wastewater. ResearchGate. [Link]
-
ElectronicsAndBooks. (2010). Homogeneous photodegradation study of 2-mercaptobenzothiazole photocatalysed by sodium decatungstate salts. [Link]
-
MDPI. (2020). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. [Link]
-
MDPI. (2023). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. [Link]
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Technical Support Center: Addressing Solubility Challenges of 2-Mercaptothiazole
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Welcome to the technical support center for 2-Mercaptothiazole (2-MT). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges encountered when working with this compound in aqueous media. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can not only solve immediate issues but also proactively design more robust experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in neutral water?
A1: this compound's limited aqueous solubility stems from its molecular structure. It exists in tautomeric forms, primarily the thione form in the solid state and in solution. The molecule possesses a non-polar benzothiazole ring system which dominates its character, making it hydrophobic. While it has a thiol (-SH) group capable of hydrogen bonding, this is not sufficient to overcome the hydrophobicity of the larger ring structure, leading to poor interaction with polar water molecules. It is considered insoluble or sparingly soluble in water.[1][2][3]
Q2: What is the single most effective method to increase this compound's solubility in an aqueous solution?
A2: The most direct and effective method is pH adjustment. This compound is a weak acid. By raising the pH of the aqueous medium to a value above its pKa (approximately 7.0), the thiol group deprotonates to form the much more polar and, therefore, more water-soluble thiolate anion.[4][5][6] Dissolving 2-MT in a dilute alkaline solution, such as dilute sodium hydroxide, is a common practice.[1][7]
Q3: I see different pKa values cited for 2-Mercaptobenzothiazole, a closely related compound. What is the correct pKa for this compound and why does it matter?
A3: The pKa of 2-Mercaptobenzothiazole is reported to be around 7.0.[4][5][6] While this compound itself is a smaller molecule, its acidity is governed by the same thiol group attached to a thiazole ring, and its pKa is expected to be in a similar range. The pKa is critically important because it is the pH at which the compound is 50% in its neutral (less soluble) form and 50% in its ionized (more soluble) form. To ensure complete dissolution, the pH of your solution should be at least 1.5 to 2 units above the pKa. For 2-MT, aiming for a pH of 8.5 to 9.0 is a reliable strategy for achieving significant solubility enhancement.[8]
Q4: Can I use organic co-solvents to prepare a stock solution for my aqueous experiments?
A4: Yes, using a water-miscible organic co-solvent is a widely accepted and effective technique.[9][10] Solvents like Dimethyl Sulfoxide (DMSO) and ethanol can dissolve this compound at high concentrations.[11] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous buffer or media. However, you must be cautious about the final concentration of the organic solvent in your experiment, as it can affect biological systems (e.g., cell viability) or interfere with assays. Always run appropriate vehicle controls.
Troubleshooting Guides
Problem 1: My this compound powder is not dissolving in my neutral phosphate-buffered saline (PBS, pH 7.4).
Root Cause Analysis: At a pH of 7.4, which is very close to the pKa of this compound, a significant portion of the compound remains in its protonated, neutral form. This form has very low intrinsic solubility in water, leading to the observed insolubility.
Solution: pH-Adjusted Dissolution Protocol
This protocol leverages the acidic nature of 2-MT to achieve solubility by converting it to its highly soluble anionic (thiolate) form.
Step-by-Step Methodology:
-
Initial Slurry Preparation: Weigh the required amount of this compound powder and add it to a slightly smaller volume of your desired aqueous buffer (e.g., add powder to 80% of the final volume of PBS). This will form a slurry.
-
Basification: While stirring the slurry, add a small amount of a concentrated base, such as 1 M Sodium Hydroxide (NaOH), dropwise.
-
Monitor Dissolution: Continue adding the base and stirring until all the solid material has completely dissolved. The solution should become clear.
-
pH Measurement and Adjustment: Use a calibrated pH meter to measure the pH of the solution. The pH will likely be above 9.0.
-
Final pH and Volume Adjustment: Carefully add a dilute acid, such as 0.1 M Hydrochloric Acid (HCl), to bring the pH down to your desired final value (e.g., 8.0-8.5), ensuring it remains well above the pKa. Be careful not to lower the pH too much, as this will cause the compound to precipitate.
-
Final Volume: Add the remaining buffer to reach your final target volume and mix thoroughly.
Problem 2: I successfully dissolved this compound in a basic solution, but it precipitated when I added it to my cell culture medium.
Root Cause Analysis: Cell culture media are complex, buffered systems, typically maintained at a physiological pH of ~7.2-7.4. When you add your highly alkaline 2-MT stock solution, the buffering capacity of the medium neutralizes the excess base, causing the local and then bulk pH to drop below the pKa of 2-MT. This forces the soluble thiolate back into its insoluble neutral form, causing precipitation.
Solution: Strategic Solubilization Workflow
The key is to select a solubilization method that is compatible with the final experimental system. This workflow will guide you to the optimal choice.
Sources
- 1. 2-Mercaptobenzothiazole | 149-30-4 [chemicalbook.com]
- 2. 149-30-4 CAS | 2-MERCAPTOBENZOTHIAZOLE | Laboratory Chemicals | Article No. 04560 [lobachemie.com]
- 3. 2-Mercaptobenzothiazole CAS#: 149-30-4 [m.chemicalbook.com]
- 4. www2.mst.dk [www2.mst.dk]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. researchgate.net [researchgate.net]
- 7. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. ijpbr.in [ijpbr.in]
- 10. ijmsdr.org [ijmsdr.org]
- 11. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to 2-Mercaptobenzothiazole and its Derivatives as Vulcanization Accelerators
In the complex world of rubber vulcanization, the selection of an appropriate accelerator system is paramount to achieving the desired physical and performance characteristics of the final product. Among the myriad of available accelerators, 2-Mercaptobenzothiazole (MBT) and its derivatives have long been cornerstones of the rubber industry, offering a versatile range of curing profiles. This guide provides an in-depth comparative analysis of MBT and its key derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their performance, supported by experimental data and detailed protocols.
The Chemistry of Vulcanization and the Role of Thiazole Accelerators
Sulfur vulcanization, the process of forming cross-links between polymer chains, is inherently slow. Accelerators are chemical catalysts that significantly increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency.[1][2] Thiazole-based accelerators, with 2-Mercaptobenzothiazole (MBT) as the parent compound, are among the most widely used primary accelerators.[1]
The mechanism of action for thiazole accelerators is complex and involves several stages. In a typical formulation containing zinc oxide and a fatty acid (like stearic acid), the accelerator first reacts to form a zinc salt complex.[3][4] This complex then reacts with sulfur to create an active sulfurating agent.[3] This agent subsequently reacts with the rubber polymer, forming pendent accelerator groups that ultimately lead to the formation of sulfur cross-links. The general consensus is that these reactions can proceed through either ionic or free-radical pathways, depending on the specific conditions and co-reactants.[5]
A Comparative Analysis of Key 2-Mercaptobenzothiazole Derivatives
The derivatives of MBT are primarily synthesized by modifying the thiol group, leading to significant alterations in their vulcanization characteristics.[6] This allows for the tailoring of cure systems to meet specific processing and performance requirements. The most common derivatives include 2,2'-dithiobis(benzothiazole) (MBTS), zinc 2-mercaptobenzothiazole (ZMBT), and various sulfenamides like N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS).
Cure Characteristics: Scorch Safety and Cure Rate
A critical aspect of accelerator performance is the balance between scorch time and cure rate. Scorch time refers to the period before vulcanization begins, providing a window for processing the rubber compound without premature curing.[7][8] A longer scorch time is generally desirable for complex processing operations. Cure rate is the speed at which cross-linking occurs after the scorch period.
| Accelerator | Chemical Name | Scorch Safety | Cure Rate |
| MBT | 2-Mercaptobenzothiazole | Low | Fast |
| MBTS | 2,2'-dithiobis(benzothiazole) | Moderate | Moderately Fast |
| ZMBT | Zinc 2-mercaptobenzothiazole | High | Slow |
| CBS | N-cyclohexyl-2-benzothiazolesulfenamide | High (Delayed Action) | Fast |
| TBBS | N-tert-butyl-2-benzothiazolesulfenamide | Very High (Delayed Action) | Fast |
Analysis:
-
MBT offers a fast cure but has a significant drawback of low scorch safety, making it prone to premature vulcanization.[1]
-
MBTS , a disulfide derivative of MBT, provides a notable improvement in scorch safety compared to MBT, with a slightly slower cure rate.[1][9]
-
ZMBT exhibits excellent scorch safety but has a slower cure rate, making it suitable for applications where processing safety is the primary concern.[1][9]
-
Sulfenamides (CBS and TBBS) represent a significant advancement, offering a "delayed action" mechanism.[10] They provide excellent scorch safety, allowing for ample processing time, followed by a rapid cure rate once the vulcanization temperature is reached.[10] TBBS generally offers a longer scorch delay than CBS.[9][11]
Physical Properties of Vulcanizates
The choice of accelerator also influences the final physical properties of the vulcanized rubber. These properties are critical for the performance and durability of the rubber product.
| Accelerator | Tensile Strength | Modulus | Reversion Resistance |
| MBT | Good | High | Fair |
| MBTS | Good | High | Good |
| ZMBT | Moderate | Moderate | Good |
| CBS | Excellent | High | Good |
| TBBS | Excellent | High | Very Good |
Analysis:
-
MBT and MBTS generally produce vulcanizates with good tensile strength and high modulus.
-
ZMBT often results in vulcanizates with lower modulus and tensile strength compared to MBT and MBTS.
-
Sulfenamides (CBS and TBBS) are known for producing vulcanizates with excellent tensile strength and high modulus.[11] They also offer good to very good resistance to reversion, which is the loss of cross-links and physical properties upon overcuring.
Experimental Evaluation of Vulcanization Accelerators
To objectively compare the performance of these accelerators, standardized testing protocols are essential. The following section outlines the key experimental procedures for evaluating the cure characteristics and physical properties of rubber compounds.
Protocol for Determining Cure Characteristics using an Oscillating Disc Rheometer (ODR)
This protocol is based on ASTM D2084: Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter .[12][13]
Objective: To determine the vulcanization characteristics of a rubber compound, including minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
Materials and Equipment:
-
Oscillating Disc Rheometer (ODR)
-
Unvulcanized rubber compound
-
Sample cutter
Procedure:
-
Instrument Setup:
-
Set the test temperature to the desired vulcanization temperature (e.g., 160°C).
-
Set the oscillation frequency and amplitude as per the instrument specifications (typically 1.7 Hz and ±1° arc).
-
-
Sample Preparation:
-
Cut a sample of the unvulcanized rubber compound of sufficient volume to slightly overfill the die cavity. A typical sample volume is around 8-10 cm³.
-
-
Test Execution:
-
Place the sample in the pre-heated die cavity of the ODR.
-
Close the platens and immediately start the test.
-
The instrument will record the torque as a function of time.
-
Continue the test until the torque reaches a plateau or begins to decrease (reversion), indicating the completion of vulcanization.
-
-
Data Analysis:
-
From the resulting rheometer curve, determine the following parameters:
-
ML (Minimum Torque): The lowest torque value recorded, representing the viscosity of the uncured compound.
-
MH (Maximum Torque): The highest torque value achieved, which correlates with the stiffness and cross-link density of the fully cured rubber.
-
ts2 (Scorch Time): The time required for the torque to increase by 2 units above ML. This indicates the onset of vulcanization.
-
t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque development (ML + 0.9 * (MH - ML)). This is often considered the optimal cure time for achieving a good balance of properties.
-
-
Protocol for Evaluating Physical Properties of Vulcanized Rubber
These protocols are based on the respective ASTM standards.[14][15]
Objective: To measure the key physical properties of the vulcanized rubber to assess the performance of the accelerator.
Sample Preparation:
-
Vulcanize sheets of the rubber compound in a compression molding press at the determined optimum cure time (t90) and temperature.
-
Allow the vulcanized sheets to cool to room temperature for at least 24 hours before testing.
-
Cut test specimens from the sheets according to the dimensions specified in the respective ASTM standards.
Test Procedures:
-
Tensile Strength, Elongation, and Modulus (ASTM D412):
-
Use a universal testing machine (tensometer) equipped with appropriate grips.
-
Place the dumbbell-shaped test specimen in the grips.
-
Apply a constant rate of extension (typically 500 mm/min) until the specimen ruptures.
-
Record the force at rupture (to calculate tensile strength), the elongation at rupture, and the force at specific elongations (e.g., 100%, 300%) to determine the modulus.
-
-
Hardness (ASTM D2240):
-
Use a Durometer (Type A is common for most rubbers).
-
Place the vulcanized rubber sample on a flat, hard surface.
-
Press the Durometer indenter firmly and vertically onto the sample surface.
-
Read the hardness value from the dial within one second of firm contact.
-
-
Tear Strength (ASTM D624):
-
Use a universal testing machine with appropriate grips.
-
Use a die to cut a specific shape of the test specimen (e.g., angle, crescent, or trouser tear).
-
Mount the specimen in the grips and apply a constant rate of extension until it tears.
-
Record the maximum force required to propagate the tear.
-
-
Compression Set (ASTM D395):
-
Use cylindrical test specimens.
-
Measure the initial thickness of the specimen.
-
Place the specimen in a compression device and compress it to a specified percentage of its original height (typically 25%).
-
Place the compressed specimen in an oven at a specified temperature (e.g., 70°C or 100°C) for a specified time (e.g., 22 or 70 hours).
-
Remove the specimen from the oven and the compression device, and allow it to recover at room temperature for 30 minutes.
-
Measure the final thickness of the specimen.
-
Calculate the compression set as a percentage of the original deflection.
-
Conclusion
The selection of a vulcanization accelerator from the 2-Mercaptobenzothiazole family requires a careful consideration of the desired processing characteristics and final product performance. While MBT offers a rapid cure, its poor scorch safety limits its application. MBTS and ZMBT provide improved processing safety at the expense of cure speed. The sulfenamide derivatives, CBS and TBBS, represent a significant technological advancement, offering an excellent balance of delayed action for safe processing and a fast cure rate for efficient production, resulting in vulcanizates with superior physical properties.
By understanding the fundamental chemistry and employing standardized experimental protocols, researchers and compounders can make informed decisions to optimize their rubber formulations for a wide range of applications.
References
- Fel'dshteĭn, M. S., et al. "Derivatives of 2-Mercaptobenzothiazole and Dimethyldithiocarbamamic Acid as Vulcanization Accelerators in." Rubber Chemistry and Technology.
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- ASTM International.
- ASTM International.
- Mosites Rubber Company. "ASTM Test Standards for Typical Physical Properties."
- Beber, A. J., and R. A. Mathes. "Vulcanization Characteristics of Thiazoles." Industrial & Engineering Chemistry.
- MaTestLab.
- Wang, Z., et al. "Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production." Processes.
- Taizhou Huangyan Donghai Chemical Co.,Ltd.
- Gradwell, M. A. S., et al. "Benzothiazole-accelerated sulfur vulcanization. II. 2Mercaptobenzothiazole/zinc oxide and bis(2-mercaptobenzothiazole)zinc(II) as accelerators for 2,3-dimethyl-2-butene.
- Trivette, C. D., et al. "2-Mercaptothiazole and Derivatives as Vulcanization Accelerators in." Rubber Chemistry and Technology.
- Slideshare.
- Setyadewi, N. M., et al. "CURING CHARACTERISTIC OF VARIOUS ACCELERATORS ON NATURAL RUBBER/CHLOROPRENE RUBBER BLENDS." Neliti.
- Michalak, M., et al.
- Dogadkin, B., and I. Tutorskiĭ. "The Mechanism of Accelerator Action. Reaction of Mercaptobenzothiazole with Sulfur in." Rubber Chemistry and Technology.
- Teker, M., et al.
- Kim, S.-M., and K.-J. Kim. "Effects of Accelerators on the Vulcanization Properties of Silica vs.
- Google Patents.
- ResearchGate.
- Scribd. "Scorch Time in Rubber Processing | PDF."
- ResearchGate.
- "Processability and Finished Properties of Elastomers."
- ResearchGate. "Cure Time (t 90 ), Scorch Time (t s2 ), Minimum and Maximum Torque of..."
- Beber, A. J., and R. A. Mathes. "Vulcanization Characteristics of Thiazoles - Comparison of 2-thiozolethiol and Its Disulfide with Other Thiazole Accelerators.
- Lusida Rubber Products.
- SPE Inspiring Plastics Professionals. "Mechanistic Investigation of Lecithin Enabled Efficient Vulcanization of Rubber With Reduced Zinc Oxide."
- Akrochem Corporation.
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- ResearchGate.
- MDPI. "The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer."
- ResearchGate.
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- ResearchGate.
- O. Sundström AB.
- Semantic Scholar.
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- 7. cure characteristics and vulcanisation methodes | PPTX [slideshare.net]
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A Comparative Guide to the Antimicrobial Efficacy of Novel 2-Mercaptothiazole Compounds
For researchers, scientists, and drug development professionals, the emergence of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the promising candidates, 2-Mercaptothiazole and its derivatives have garnered significant attention due to their broad-spectrum biological activities. This guide provides an in-depth, objective comparison of the antimicrobial efficacy of newly synthesized this compound compounds against established alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction to this compound Derivatives as Antimicrobial Agents
The thiazole ring is a core structure in numerous pharmaceuticals, valued for its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The 2-Mercaptobenzothiazole (MBT) scaffold, in particular, has been extensively studied, with derivatives showing potent activity against a range of pathogens. The mechanism of action for many thiazole-based compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of cell membrane integrity, making them attractive candidates for overcoming existing resistance mechanisms.
This guide will focus on a comparative analysis of novel synthesized 2-Mercaptobenzothiazole derivatives against standard-of-care antibiotics, Ciprofloxacin and Levofloxacin, and the antifungal agent, Fluconazole. We will delve into their minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against key Gram-positive and Gram-negative bacteria, and explore their cytotoxic profiles to assess their therapeutic potential.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The following tables summarize the in vitro antimicrobial activity of selected novel 2-Mercaptobenzothiazole derivatives compared to standard antimicrobial agents. The data is compiled from recent studies to provide a clear performance benchmark.
Table 1: Antibacterial Activity (MIC in µg/mL) of Novel 2-Mercaptobenzothiazole Derivatives vs. Standard Antibiotics
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| Novel Compound 2e | 3.12 | 25 | |
| Novel Compound 2l | >100 | 25 | |
| Novel Compound with 6-CF3 group | 3.12 | - | |
| Novel Compound with 6-NO2 group | 12.5 | 25 | |
| Ciprofloxacin | 0.25 - 1 | 0.015 - 0.12 | CLSI Standards |
| Levofloxacin | 0.12 - 1 | 0.03 - 0.12 | CLSI Standards |
Table 2: Antifungal Activity (MIC in µg/mL) of Thiazole Derivatives vs. Fluconazole
| Compound/Drug | Candida albicans | Reference |
| Novel Thiazole Derivatives | 0.45 - 31.2 (µM) | |
| Fluconazole | 0.25 - 2 | CLSI Standards |
Note: Direct comparison of MIC values should be done with caution as they can be influenced by the specific bacterial or fungal strains and the testing methodology used.
Elucidating the Mechanism of Action
Understanding the mechanism by which a novel compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. For thiazole derivatives, two primary mechanisms are often investigated: inhibition of DNA gyrase and disruption of the bacterial cell membrane.
DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics. The inhibition of this enzyme prevents the relaxation of supercoiled DNA, leading to a cessation of cellular processes and eventual cell death.
Experimental Workflow: DNA Gyrase Inhibition Assay
Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.
Cell Membrane Disruption
Disruption of the bacterial cell membrane's integrity is another potent antimicrobial mechanism. Damage to the membrane leads to the leakage of intracellular components and dissipation of the membrane potential, ultimately causing cell death.
Experimental Workflow: Bacterial Membrane Integrity Assay
Caption: Workflow for Propidium Iodide-based Membrane Integrity Assay.
Detailed Experimental Protocols
To ensure the validity and reproducibility of the findings, the following detailed protocols are provided, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Rationale: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a standardized and widely accepted method for antimicrobial susceptibility testing.
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of the novel 2-Mercaptobenzothiazole compound and standard antibiotics (e.g., Ciprofloxacin) in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) on an appropriate agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Controls: Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).
Determination of Minimum Bactericidal Concentration (MBC)
Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) agents.
Protocol:
-
Subculturing from MIC plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Spread the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Safety and Cytotoxicity Assessment
A crucial aspect of developing a new antimicrobial agent is to ensure its safety for human use. In vitro cytotoxicity assays are essential early-stage screens.
MTT Assay for Mammalian Cell Cytotoxicity
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used to assess the cytotoxic effects of chemical compounds on mammalian cell lines.
Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa or MRC-5) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel 2-Mercaptobenzothiazole compounds for 24-48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the viability of untreated control cells.
Hemolysis Assay
Rationale: The hemolysis assay assesses the ability of a compound to damage red blood cells, which is a critical indicator of its potential for in vivo toxicity.
Protocol:
-
Preparation of Red Blood Cells (RBCs): Obtain fresh human or rabbit red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Compound Incubation: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of the test compound at various concentrations.
-
Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Conclusion and Future Directions
The presented data and protocols provide a comprehensive framework for validating the antimicrobial efficacy of novel this compound compounds. The evidence suggests that certain derivatives exhibit potent antibacterial activity, with MIC values comparable to or even exceeding those of standard antibiotics against specific strains. However, a thorough evaluation of their safety profile through cytotoxicity and hemolysis assays is paramount before they can be considered for further preclinical development.
Future research should focus on a systematic structure-activity relationship (SAR) study to optimize the antimicrobial potency and minimize the cytotoxicity of these compounds. Further elucidation of their mechanism of action against a broader range of resistant pathogens will also be critical in establishing their potential as next-generation antimicrobial agents.
References
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved January 5, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 5, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 5, 2026, from [Link]
-
Bacterial membrane depolarization assays. (n.d.). Bio-protocol. Retrieved January 5, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 5, 2026, from [Link]
-
Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]
-
Design, Synthesis and In vitro Screening of Novel 2-Mercaptobenzothiazole- Clubbed Phenylacetamides as Potential Antibacterial Agents. (2024, June 1). Bentham Science. Retrieved January 5, 2026, from [Link]
-
Fisher, L. M., & Pan, X.-S. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. In New Antibiotic Targets (pp. 11–23). Humana Press. [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 5, 2026, from [Link]
-
Epand, R. M., Pollard, J. E., & Epand, R. F. (2010). Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins. Antimicrobial Agents and Chemotherapy, 54(9), 3708–3713. [Link]
-
Synthesis and Biological Evaluation of 2-Mercapto-1,3-benzothiazole Derivatives with Potential Antimicrobial Activity. (2025, August 7). ResearchGate. Retrieved January 5, 2026, from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved January 5, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved January 5, 2026, from [Link]
-
te Winkel, J. D., Gray, D. A., & Strahl, H. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Cellular and Infection Microbiology, 6. [Link]
-
Murugesan, S., et al. (2021). Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase. RSC Medicinal Chemistry, 12(1), 113-123. [Link]
-
IN VITRO MICROBIAL TIME-KILLING CURVE FOR NEWLY SYNTHESIZED AMINOACETYLENIC- 2-MERCAPTOBENZOTHIAZOLE COMPOUND. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Red Blood Cell Hemolysis Assay. (n.d.). North Dakota State University. Retrieved January 5, 2026, from [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012, January 1). ResearchGate. Retrieved January 5, 2026, from [Link]
- Bacterial dna gyrase inhibitors and methods of use thereof. (n.d.). Google Patents.
- Assays for membrane depolarization. (A) Membrane depolarization assay with DisC3(5). This self-quenching dye inserts into polarized membranes and is released upon depolarization leading to an increased fluorescent signal. (B) Membrane potential assay with DiBAC4(3). This dye does not insert into polarized membranes and is only self-quenching at very high concentrations. Upon depolarization it inserts into the membrane resulting in an increased fluorescence signal (te Winkel et al., 2016). (C)
Harnessing Synergy: A Comparative Guide to the Enhanced Corrosion Inhibition of 2-Mercaptobenzothiazole in Combination with Other Inhibitors
An In-Depth Technical Guide
Prepared by: A Senior Application Scientist
This guide provides a detailed comparison of the synergistic effects observed when 2-Mercaptobenzothiazole (2-MBT), a well-established corrosion inhibitor, is combined with other inhibitory compounds. We will delve into the mechanisms behind this enhanced protection, present supporting experimental data from various studies, and provide standardized protocols for evaluating inhibitor performance. This document is intended for researchers and professionals in materials science and corrosion engineering who are seeking to develop more effective anti-corrosion formulations.
Introduction: The Role of 2-Mercaptobenzothiazole (2-MBT) in Corrosion Protection
Corrosion is an electrochemical process that leads to the degradation of materials, primarily metals, due to their reaction with the environment. The use of corrosion inhibitors is a primary method for mitigating this damage. These chemical compounds, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.
2-Mercaptobenzothiazole (2-MBT) is a heterocyclic organic compound widely recognized for its efficacy as a corrosion inhibitor for various metals and alloys, including copper, steel, and aluminum alloys.[1][2] Its molecular structure, featuring nitrogen and sulfur heteroatoms and a planar benzothiazole ring, facilitates strong adsorption onto metal surfaces.[3] This adsorption forms a protective film that acts as a barrier, isolating the metal from the corrosive medium and thereby inhibiting both anodic (metal dissolution) and cathodic (oxygen reduction) reactions.[4]
While 2-MBT is effective on its own, research has consistently shown that its performance can be dramatically enhanced through synergistic combinations with other inhibitors. Synergy in corrosion inhibition occurs when the combined effect of two or more inhibitors is greater than the sum of their individual effects. This guide explores several key synergistic systems involving 2-MBT, comparing their mechanisms and performance.
Synergistic Action with Azoles: The Case of 2-MBT and Benzotriazole (BTAH) for Copper Protection
The combination of 2-MBT with another well-known azole inhibitor, Benzotriazole (BTAH), has proven highly effective, particularly for protecting electroplated copper coatings.[5][6]
Mechanism of Synergistic Inhibition
When used together, 2-MBT and BTAH create a composite passive film that is significantly more robust and protective than the film formed by either inhibitor alone. The process involves several stages:
-
Initial Dissolution: The copper surface undergoes a slight chemical dissolution in the corrosive medium.
-
Preferential Adsorption of 2-MBT: 2-MBT molecules exhibit preferential adsorption onto the copper surface.[6]
-
Complex Formation: BTAH reacts with copper ions to form a Cu(I)-BTA complex protective film.[5]
-
Synergistic Growth: A synergistic growth process occurs, leading to a two-layer protective film. The inner layer consists of both BTA–Cu(I) and MBT–Cu(I) complexes, while the outer layer is composed of MBT–Cu(I) and copper oxide (Cu₂O).[6]
This composite film is denser and more compact, effectively hindering the migration of corrosive species to the copper surface.[5]
Comparative Performance Data
The synergy between 2-MBT and BTAH leads to a substantial improvement in corrosion resistance.
| Inhibitor System | Corrosion Current Density (Icorr) | Inhibition Efficiency (IE %) | Reference |
| Blank (No Inhibitor) | 12.98 µA/cm² | - | [5] |
| BTAH alone | 2.95 µA/cm² | 77.3% | [5] |
| 2-MBT alone | 4.83 µA/cm² | 62.8% | [5] |
| 2-MBT + BTAH (Composite) | 1.21 µA/cm² | 90.7% | [5][6] |
Diagram of Synergistic Mechanism: 2-MBT + BTAH on Copper
Caption: Synergistic film formation by 2-MBT and BTAH on a copper surface.
Synergistic Action with Cations: The Case of 2-MBT and Zinc Ions (Zn²⁺) for Carbon Steel
The combination of 2-MBT with inorganic metal cations, such as zinc ions (from zinc nitrate), provides a powerful synergistic effect for protecting carbon steel in saline solutions.[7][8][9]
Mechanism of Synergistic Inhibition
The primary mechanism for this enhanced protection is the formation and precipitation of a stable metal-organic chelate complex on the steel surface.[7][8]
-
Adsorption of 2-MBT: The 2-MBT molecules adsorb onto the steel surface.
-
Chelation with Zinc Ions: In the solution, 2-MBT molecules chelate with zinc cations (Zn²⁺).
-
Precipitation: This [Zn-(MBT)₂] chelate complex is insoluble and precipitates onto the steel surface, forming a dense and stable protective film.
This precipitated film acts as a physical barrier, blocking both the anodic dissolution of iron and the cathodic oxygen reduction reaction. Therefore, this combination acts as a mixed-type inhibitor, though its effect is predominantly anodic.[7][9]
Comparative Performance Data
Electrochemical studies demonstrate a significant reduction in corrosion rate when 2-MBT and zinc nitrate are used in combination. A 1:1 ppm ratio was found to be highly effective.[8]
| Inhibitor System (in 3.5% NaCl) | Corrosion Current Density (Icorr) | Inhibition Efficiency (IE %) | Reference |
| Blank (No Inhibitor) | 11.22 µA/cm² | - | [7][8] |
| 2-MBT (100 ppm) | 3.23 µA/cm² | 71.2% | [7][8] |
| Zinc Nitrate (100 ppm) | 4.15 µA/cm² | 63.0% | [7][8] |
| 2-MBT (100 ppm) + Zinc Nitrate (100 ppm) | 1.03 µA/cm² | 90.8% | [7][8] |
Diagram of Synergistic Mechanism: 2-MBT + Zinc Ions
Caption: Precipitation of a Zinc-MBT chelate complex on a steel surface.
Synergistic Action with Anions: 2-MBT with Phosphate and Molybdate
Inorganic anions like phosphate and molybdate can also exhibit strong synergistic effects with organic inhibitors like 2-MBT.
Mechanism of Synergistic Inhibition
The mechanism with anions often involves a cooperative adsorption process.
-
With Phosphate (Na₂HPO₄): For pipeline steel, the combination of 2-MBT and sodium phosphate creates a protective layer that is highly effective at preventing the penetration of chloride ions. The synergistic effect results in inhibition efficiencies exceeding 90%.[10]
-
With Molybdate (MoO₄²⁻): Molybdate ions are known to be strong chemisorbing agents on steel surfaces. They first adsorb onto the metal, creating a negatively charged surface. This facilitates the subsequent adsorption of the protonated (cationic) form of the organic inhibitor through strong electrostatic (coulombic) attraction.[11] This stabilized, multi-component film provides superior corrosion resistance.[11]
Comparative Performance Data
The addition of these anions significantly boosts the protective capabilities of the inhibitor system.
| Inhibitor System | Metal | Medium | Inhibition Efficiency (IE %) | Reference |
| 2-MBT + Na₂HPO₄ (1:1 ratio) | API 5L X42 Steel | 3.5% NaCl | > 90% | [10] |
| TDMTAA + MoO₄²⁻* | Ordinary Steel | Cooling Water | 90% | [11] |
*Note: Data for TDMTAA, a triazole derivative similar to 2-MBT, is used to illustrate the molybdate synergy mechanism.
A Case of Non-Synergy: 2-MBT and Cerium Ions (Ce³⁺)
It is crucial to note that not all combinations result in a synergistic effect. A study investigating the combined effect of 2-MBT and Cerium Chloride (CeCl₃) for protecting an aluminum alloy (AA 2024-T3) found no synergy.[3] In fact, 2-MBT alone provided better corrosion protection than the combination. The proposed reason is that 2-MBT quickly adsorbs onto and protects the intermetallic particles on the alloy surface. This rapid film formation physically blocks the sites where cerium hydroxides would typically precipitate, thus preventing the cerium from contributing to the inhibition process.[3] This highlights the importance of mechanistic understanding and empirical testing when designing inhibitor packages.
Experimental Methodologies for Inhibitor Evaluation
To objectively compare the performance of different inhibitor systems, standardized electrochemical techniques are essential. Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are two of the most powerful and widely used methods.[1][3][12][13]
Protocol 5.1: Potentiodynamic Polarization (PDP)
This technique measures the relationship between the potential applied to a metal and the resulting current response, providing insights into corrosion kinetics and inhibitor type (anodic, cathodic, or mixed).[12][13]
Step-by-Step Protocol:
-
Electrode Setup: Assemble a three-electrode electrochemical cell. The working electrode (WE) is the metal sample, the reference electrode (RE) is typically a Saturated Calomel Electrode (SCE) or Ag/AgCl, and the counter electrode (CE) is an inert material like platinum or graphite.
-
Stabilization: Immerse the electrodes in the test solution (with or without inhibitors) and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Potential Scan: Using a potentiostat, apply a potential scan at a slow, constant rate (e.g., 0.167 to 1 mV/s). The scan typically ranges from -250 mV to +250 mV relative to the measured OCP.[14]
-
Data Acquisition: Record the resulting current density as a function of the applied potential. The data is plotted on a semi-logarithmic scale (Tafel plot).
-
Analysis: Extrapolate the linear (Tafel) regions of the anodic and cathodic branches of the curve back to the corrosion potential (Ecorr). The intersection point gives the corrosion current density (Icorr). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 where Icorr_blank and Icorr_inh are the corrosion current densities without and with the inhibitor, respectively.
Workflow for Potentiodynamic Polarization (PDP) Testing
Caption: Standard workflow for inhibitor evaluation using EIS.
Conclusion
2-Mercaptobenzothiazole is a highly effective corrosion inhibitor whose performance can be significantly amplified through synergistic combinations. The addition of co-inhibitors like benzotriazole, zinc ions, phosphates, and molybdates leads to the formation of more robust, dense, and stable protective films on metal surfaces. The underlying mechanisms vary, ranging from the creation of composite organic layers and precipitated metal-organic chelates to cooperative adsorption facilitated by electrostatic interactions. Understanding these synergistic relationships is key to designing advanced, high-efficiency corrosion protection systems. However, as the case with cerium ions demonstrates, not all combinations are beneficial, underscoring the necessity of rigorous experimental validation using standardized techniques like PDP and EIS.
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D. Lik, et al. (2020). Corrosion protection mechanism of 2-mercaptibenzothiazole and its potential synergistic effect with cerium ions for treatment of AA 2024-T3. Journal of Electroanalytical Chemistry, 863, 114081. Available at: [Link]
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M. G. Torkamani, et al. (2018). Effect of 2-mercaptobenzothiazole on the corrosion inhibition of Cu–10Ni alloy in 3 wt% NaCl solution. Journal of Adhesion Science and Technology, 32(16), 1785-1801. Available at: [Link]
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A Comparative Guide to the Biological Activity of 2-Mercaptothiazole Isomers: A Focus on the Preeminent 2-Mercapto Scaffold
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships of pharmacophores is paramount. This guide provides an in-depth comparison of the biological activity of 2-Mercaptothiazole isomers. However, a comprehensive survey of the scientific literature reveals a significant disparity in the extent to which these isomers have been studied. The vast majority of research has concentrated on the 2-mercapto isomer, particularly its benzofused analogue, 2-mercaptobenzothiazole (MBT). Direct comparative biological data for its positional isomers, 4-mercaptothiazole and 5-mercaptothiazole, is notably scarce.
This guide will therefore first address this knowledge gap and the chemical rationale for the prevalence of this compound in research. The core of the guide will then provide a detailed exploration of the multifaceted biological activities of 2-mercaptobenzothiazole and its derivatives, supported by experimental data and established protocols.
The Predominance of the 2-Mercapto Isomer: A Chemical Perspective
The focus on this compound and its derivatives in medicinal chemistry is not arbitrary. The unique electronic and structural features of this isomer contribute to its diverse biological activities. The 2-position on the thiazole ring is adjacent to both the sulfur and nitrogen atoms, creating a unique chemical environment. This positioning is crucial for the molecule's ability to act as a "binding element" to various biological targets.[1]
Furthermore, this compound exists in a tautomeric equilibrium between the thiol and thione forms. While the thione form is generally more stable, the thiol form is crucial for certain biological interactions, particularly metal chelation, which is implicated in the mechanism of action of some derivatives.[2][3] This tautomerism allows for versatile binding modes with biological macromolecules.
dot graph Tautomerism { layout=neato; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Thiol [label="Thiol Form\n(this compound)"]; Thione [label="Thione Form\n(Thiazolidine-2-thione)"];
Thiol -- Thione [label=" Tautomeric Equilibrium", dir=both]; } dot Caption: Thione-thiol tautomerism of this compound.
Diverse Biological Activities of 2-Mercaptobenzothiazole (MBT) Derivatives
2-Mercaptobenzothiazole serves as a privileged scaffold in drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][4][5][6] These activities are often attributed to the ability of the MBT core to interact with various enzymes and receptors.
Antimicrobial and Antifungal Activity
Derivatives of 2-mercaptobenzothiazole are widely recognized for their potent antimicrobial and antifungal properties.[4][7][8][9] The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The lipophilicity of the benzothiazole ring allows for effective penetration of microbial cell walls.
Table 1: Antimicrobial Activity of Selected 2-Mercaptobenzothiazole Derivatives
| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |
| 6-CF₃-MBT Derivative | Staphylococcus aureus | 3.12 | [4] |
| 6-NO₂-MBT Derivative | Escherichia coli | 25 | [4] |
| Acetamide Derivative 2b | Bacillus subtilis | Lower than Levofloxacin | [7] |
| Acetamide Derivative 2i | Escherichia coli | Close to Levofloxacin | [7] |
Anti-inflammatory Activity
Several 2-mercaptobenzothiazole derivatives have demonstrated significant anti-inflammatory effects.[4][5] The proposed mechanisms often involve the inhibition of key inflammatory mediators and enzymes.
Anticancer Activity
The anticancer potential of 2-mercaptobenzothiazole derivatives is a growing area of research.[10] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of protein kinases or other enzymes crucial for cancer cell survival.
Enzyme Inhibition
A key aspect of the biological activity of 2-mercaptobenzothiazole derivatives is their ability to act as enzyme inhibitors.[1][4] They have been identified as potent inhibitors of a range of enzymes, including:
-
α-Glucosidase: Certain derivatives show potent inhibitory activity, suggesting potential applications in the management of diabetes.[11][12]
-
Monoamine Oxidase (MAO): Inhibition of MAO is a target for the treatment of neurological disorders.[4][5]
-
Heat Shock Protein 90 (Hsp90): Hsp90 is a chaperone protein often overexpressed in cancer cells, making it an attractive therapeutic target.[4][5]
dot graph Enzyme_Inhibition { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
MBT [label="2-Mercaptobenzothiazole\nDerivatives"]; Alpha_Glucosidase [label="α-Glucosidase", fillcolor="#EA4335"]; MAO [label="Monoamine Oxidase\n(MAO)", fillcolor="#FBBC05", fontcolor="#202124"]; Hsp90 [label="Heat Shock Protein 90\n(Hsp90)", fillcolor="#34A853"]; Biological_Effect [label="Therapeutic Potential", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
MBT -> Alpha_Glucosidase [label="Inhibition"]; MBT -> MAO [label="Inhibition"]; MBT -> Hsp90 [label="Inhibition"];
Alpha_Glucosidase -> Biological_Effect [label="Diabetes Management"]; MAO -> Biological_Effect [label="Neuroprotective Effects"]; Hsp90 -> Biological_Effect [label="Anticancer Activity"]; } dot Caption: Enzyme inhibition by 2-mercaptobenzothiazole derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to evaluate the biological activity of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Protocol:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: A stock solution of the 2-mercaptobenzothiazole derivative is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
dot graph Antimicrobial_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep_Inoculum [label="Prepare Bacterial\nInoculum"]; Prep_Dilutions [label="Prepare Compound\nSerial Dilutions"]; Inoculate [label="Inoculate Microtiter\nPlate"]; Incubate [label="Incubate Plate"]; Read_MIC [label="Determine Minimum\nInhibitory Concentration (MIC)"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Prep_Inoculum; Prep_Inoculum -> Inoculate; Prep_Dilutions -> Inoculate; Inoculate -> Incubate; Incubate -> Read_MIC; Read_MIC -> End; } dot Caption: Workflow for antimicrobial susceptibility testing.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 2-mercaptobenzothiazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.
Conclusion
While the comparative biological activity of all this compound isomers remains an under-investigated area, the 2-mercapto isomer, particularly in the form of 2-mercaptobenzothiazole, stands out as a remarkably versatile and potent pharmacophore. The extensive body of research highlights its significant potential in the development of new therapeutic agents for a wide range of diseases, including infectious diseases, inflammatory disorders, and cancer. The structure-activity relationship studies consistently point to the critical role of the 2-mercapto group in mediating these biological effects. Future research into the less-explored isomers could potentially unveil novel biological activities, but for now, the focus of the drug development community remains firmly and justifiably on the derivatives of the 2-mercapto scaffold.
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Unraveling the Shield: A Comparative Guide to the Inhibition Mechanism of 2-Mercaptobenzothiazole through DFT and Experimental Analysis
For researchers, scientists, and professionals in drug development and material science, the fight against corrosion is a perpetual challenge. The economic and safety implications of material degradation necessitate a deep understanding of protective measures. Among the arsenal of corrosion inhibitors, 2-Mercaptobenzothiazole (2-MBT) has long been a subject of intense study due to its remarkable efficacy, particularly for copper and its alloys. This guide provides an in-depth, comparative analysis of the corrosion inhibition mechanism of 2-MBT, grounded in Density Functional Theory (DFT) studies and corroborated by extensive experimental data. We will explore the causality behind its protective action, compare its performance against common alternatives, and provide detailed protocols for both computational and experimental validation.
The Imperative of Corrosion Inhibition: A Molecular Perspective
Corrosion is an electrochemical process where a metal reacts with its environment, leading to its gradual destruction. For industries ranging from aerospace to pharmaceuticals, preventing this degradation is paramount. Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of corrosion. The effectiveness of these inhibitors is intrinsically linked to their molecular structure, electronic properties, and their ability to form a stable, adherent film.
2-Mercaptobenzothiazole (C₇H₅NS₂) is a heterocyclic organic compound containing nitrogen and two sulfur atoms, which are key to its potent inhibitory action.[1] These heteroatoms, with their lone pairs of electrons, act as active centers for adsorption on the metal surface.[2]
Decoding the Inhibition Mechanism with Density Functional Theory (DFT)
DFT has emerged as a powerful tool in corrosion science, allowing for the elucidation of inhibitor-metal interactions at the atomic level. By calculating various quantum chemical parameters, we can predict and understand the inhibition efficiency of a molecule before engaging in extensive experimental work.
The inhibition mechanism of 2-MBT, as revealed by numerous DFT studies, is a multifaceted process involving both chemical and physical adsorption. The molecule can exist in two tautomeric forms: the thione and the thiol form. DFT calculations have shown that the thione form is generally more stable and its interaction with metal surfaces is energetically more favorable.[3]
The key reactive sites on the 2-MBT molecule are the exocyclic sulfur atom and the nitrogen atom.[4] These sites facilitate strong covalent bonding with metal atoms, particularly copper. DFT studies on the adsorption of 2-MBT on copper surfaces, such as Cu(111), have shown that the molecule prefers to adsorb in a two-atom mode, utilizing both the exocyclic sulfur and the nitrogen atom to form strong Cu-S and Cu-N bonds.[3] This chelation effect results in a highly stable adsorbed layer.
For steel surfaces, such as Fe(110), the interaction is also driven by the sulfur and nitrogen atoms. DFT and Molecular Dynamics (MD) simulations have indicated that the thione form of the related compound 2-mercaptobenzimidazole (2-MBI) exhibits a higher binding energy on Fe(110) compared to Cu(111) and Al(111), suggesting a very effective inhibition on steel.[5] Given the structural similarity, a similar strong interaction is expected for 2-MBT.
The following diagram illustrates the key steps in the DFT-elucidated inhibition mechanism of 2-MBT.
Caption: DFT-elucidated inhibition pathway of 2-Mercaptobenzothiazole.
Performance Showdown: 2-MBT vs. The Alternatives
To truly appreciate the efficacy of 2-MBT, it is essential to compare its performance against other commonly used corrosion inhibitors. This comparison is based on both experimental inhibition efficiencies and DFT-calculated adsorption energies.
Head-to-Head with Heterocyclic Inhibitors
Benzotriazole (BTA) is a widely used corrosion inhibitor for copper. Experimental studies have shown that while both 2-MBT and BTA are effective, they exhibit a remarkable synergistic effect when used in combination. A composite passivation film of BTA and 2-MBT on copper has demonstrated an inhibition efficiency of 90.7%, which is significantly higher than when either is used alone.[6][7]
2-Mercaptobenzimidazole (MBI) is another close structural analog of 2-MBT. DFT studies comparing the adsorption of 2-MBT and MBI on Cu(111) have revealed that MBI can form a more densely packed and strongly adsorbed layer due to better lateral interactions, suggesting potentially higher inhibition efficiency under certain conditions.[8]
For mild steel in acidic environments, various heterocyclic compounds have been investigated. While direct comparative studies with 2-MBT are limited, research on other heterocyclic inhibitors provides a benchmark for performance. For instance, certain synthesized 5-Chloroisatin derivatives have shown high inhibition efficiencies, with their adsorption behavior well-described by the Langmuir isotherm.[6]
The following table summarizes the comparative performance of 2-MBT and its alternatives based on available experimental and computational data.
| Inhibitor | Metal/Environment | Inhibition Efficiency (%) | Adsorption Energy (eV) - DFT | Key Findings & References |
| 2-Mercaptobenzothiazole (2-MBT) | Copper / 3.5% NaCl | ~90.7% (in combination with BTA) | -1.2 (on Cu(111)) | Acts as a mixed-type inhibitor.[6][7][8] |
| Steel / CO₂ saturated 3.5% NaCl | ~97% | Not specified | Effective at high temperatures.[9] | |
| Benzotriazole (BTA) | Copper / 3.5% NaCl | <90.7% (alone) | Not specified | Synergistic effect with 2-MBT.[6][7] |
| 2-Mercaptobenzimidazole (MBI) | Copper / Neutral | Potentially > 2-MBT | Stronger than 2-MBT on Cu(111) | Forms a denser protective layer.[8] |
| Steel / Neutral | Potentially high | -1.89 (on Fe(110)) | Higher binding energy on steel than copper.[5] | |
| 2-Mercaptobenzoxazole (MBO) | Copper / Neutral | Not specified | Not specified | A known effective inhibitor for copper.[7] |
| 5-Chloroisatin Derivatives | Mild Steel / 1M HCl | >90% | Not specified | Mixed-type inhibitors following Langmuir adsorption.[6] |
| Thiophene Derivatives | Mild Steel / 1M HCl | ~96% | Not specified | Inhibition efficiency decreases with temperature.[10] |
Validating the Theory: Experimental Protocols
The synergy between theoretical predictions and experimental validation is the cornerstone of modern materials science. Here, we provide detailed, step-by-step methodologies for key electrochemical techniques used to evaluate the performance of corrosion inhibitors like 2-MBT.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the experimental validation of a corrosion inhibitor.
Caption: Standard experimental workflow for corrosion inhibitor testing.
Protocol 1: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.
Objective: To determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl) of the metal-electrolyte interface, and to calculate the inhibition efficiency.
Methodology:
-
Electrode Setup: A three-electrode cell is used, consisting of the metal sample as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Stabilization: The working electrode is immersed in the test solution (with and without the inhibitor) and allowed to stabilize at its open circuit potential (OCP) for a predetermined period (e.g., 30-60 minutes).
-
Measurement: A small amplitude AC voltage (typically 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: The impedance data is recorded and plotted as Nyquist and Bode plots.
-
Data Analysis: The experimental data is fitted to an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Protocol 2: Potentiodynamic Polarization (PDP)
PDP is a destructive technique that provides information on the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc), and to calculate the inhibition efficiency.
Methodology:
-
Electrode Setup and Stabilization: The same three-electrode setup as in EIS is used. The working electrode is stabilized at its OCP.
-
Potential Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Acquisition: The current response is recorded as a function of the applied potential, resulting in a polarization curve.
-
Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
The Computational Approach: A DFT Protocol
For researchers wishing to perform their own DFT calculations to study inhibitor-metal interactions, the following protocol provides a general framework.
Objective: To calculate the adsorption energy and analyze the electronic properties of the inhibitor-metal system.
Methodology:
-
Software: Utilize a quantum chemistry software package such as Gaussian, VASP, or Quantum ESPRESSO.
-
Inhibitor Geometry Optimization: Optimize the geometry of the 2-MBT molecule (both thione and thiol tautomers) in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Metal Surface Slab Model: Construct a slab model of the metal surface of interest (e.g., Cu(111) or Fe(110)). The slab should be thick enough to represent the bulk material.
-
Adsorption Configuration: Place the optimized inhibitor molecule on the metal slab in various possible orientations and at different adsorption sites.
-
System Geometry Optimization: Perform a full geometry optimization of the inhibitor-slab system, allowing the inhibitor and the top layers of the slab to relax.
-
Adsorption Energy Calculation: The adsorption energy (Eads) is calculated as:
Eads = E(inhibitor+slab) - [E(inhibitor) + E(slab)]
where E(inhibitor+slab) is the total energy of the optimized inhibitor-slab system, E(inhibitor) is the energy of the isolated inhibitor molecule, and E(slab) is the energy of the clean metal slab. A more negative Eads value indicates a stronger and more stable adsorption.
-
Electronic Structure Analysis: Analyze the electronic properties of the adsorbed system, such as charge transfer, density of states (DOS), and molecular orbital analysis, to gain further insight into the bonding mechanism.
Concluding Remarks: A Synergistic Future
The study of 2-Mercaptobenzothiazole's inhibition mechanism is a prime example of the powerful synergy between computational and experimental approaches in materials science. DFT provides an unparalleled atomic-level understanding of the inhibitor-metal interaction, guiding the rational design of new and more effective corrosion inhibitors. Experimental techniques like EIS and PDP provide the crucial real-world validation of these theoretical predictions.
As we move forward, the focus will undoubtedly be on developing green, sustainable, and highly efficient corrosion inhibitors. The principles and methodologies outlined in this guide will be instrumental in this endeavor, enabling researchers to unravel the complexities of corrosion and engineer a more durable and resilient future. The continued exploration of synergistic effects between different inhibitor molecules, as seen with 2-MBT and BTA, also holds immense promise for developing next-generation corrosion protection technologies.
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Adsorption and dissociation of 2-mercaptobenzothiazole on Cu (1 1 1): A DFT study. Applied Surface Science. [Link][3]
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The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution. Scientific Reports. [Link]
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Understanding the Mechanism of 2-mercaptobenzimidazole Adsorption on Fe (110), Cu (111) and Al (111) Surfaces: DFT and Molecular Dynamics Simulations Approaches. ResearchGate. [Link][5]
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Comparative Study on the Corrosion Inhibitive Effect of 2-Mecraptobenzothiazole and Na2HPO4 on Industrial Conveying API 5L X42 Pipeline Steel. MDPI. [Link][1]
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A Researcher's Guide to Assessing the Cytotoxicity of 2-Mercaptothiazole Derivatives on Cell Lines
The landscape of oncological research is in a perpetual state of evolution, with an unceasing demand for novel therapeutic agents that can selectively target cancer cells while sparing their healthy counterparts. Within this dynamic field, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the 2-Mercaptothiazole scaffold and its derivatives have garnered significant attention due to their diverse and potent biological activities, which span antimicrobial, anti-inflammatory, and, most notably, antitumor properties.[1][2][3] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the comparative cytotoxicity of various this compound derivatives. It offers a synthesis of experimental data, detailed protocols for assessing cytotoxicity, and insights into the underlying mechanisms of action, thereby empowering researchers to make informed decisions in their drug discovery endeavors.
Comparative Cytotoxicity: A Snapshot of this compound Derivatives in Action
The antitumor potential of this compound derivatives is not a monolithic entity; it is a nuanced tapestry woven from the threads of varied chemical substitutions and the specific vulnerabilities of different cancer cell lines. A systematic review of the literature reveals that the cytotoxic efficacy of these compounds is profoundly influenced by the nature of the functional groups appended to the core benzothiazole ring. For instance, the introduction of electron-withdrawing groups or bulky aromatic moieties has been shown to modulate the antiproliferative activity of these compounds.[1]
One study highlighted that novel 2-benzylthio-6-substituted-1,3-benzothiazoles exhibited remarkable cytotoxic effects on human cervical cancer (HeLa) cells.[1] In contrast, these derivatives showed a significantly lower impact on the viability of normal human lung fibroblast (MRC-5) cells, suggesting a degree of cancer cell selectivity.[1] Other research has focused on phenylacetamide derivatives incorporating the benzothiazole nucleus, demonstrating their antiproliferative capabilities in paraganglioma and pancreatic cancer models.[4] The versatility of this scaffold is further underscored by the synthesis of chalcone-benzothiazole hybrids, which have been evaluated for their effects on rat brain tumor (C6) and HeLa cell lines.[4]
The following table summarizes the cytotoxic activities of selected this compound derivatives against a panel of human cancer cell lines, providing a comparative perspective on their potency.
| Derivative Class | Specific Derivative Example(s) | Target Cell Line(s) | Observed Effect | Reference(s) |
| 2-Benzylthio-1,3-benzothiazoles | 6-CF3 and 6-NO2 substituted | HeLa (Cervical Cancer) | ~80% inhibition at 100 µM | [1] |
| MRC-5 (Normal Lung Fibroblast) | No relevant change in viability | [1] | ||
| Indolo-β-lactam hybrids | Compound 4b and 4o | HeLa, MCF7 (Breast Cancer), A549 (Lung Cancer) | Most active in the series | [5] |
| Phenylacetamide derivatives | Amide derivatives | AsPC-1, BxPC-3, Capan-2 (Pancreatic Cancer) | Antiproliferative activity | [4] |
| Pyrrole-substituted derivatives | Compound 6b | HepG2 (Liver), MCF-7, MDA-MB-231 (Breast), HeLa | IC50 values of 6.83, 3.64, 2.14, and 5.18 µM, respectively | [6] |
| Chalcone-benzothiazole hybrids | Compounds 6a and 8g | C6 (Rat Brain Tumor) | IC50 values of 14.13 µM and 29.99 µM, respectively | [4] |
The Cornerstone of Cytotoxicity Assessment: The MTT Assay
To empirically determine the cytotoxic potential of this compound derivatives, a robust and reproducible assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] The principle of this assay is elegant in its simplicity: metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT salt, yielding insoluble purple formazan crystals.[8] The quantity of these crystals, which is directly proportional to the number of viable cells, can be determined spectrophotometrically after their solubilization.[8]
Experimental Workflow: A Step-by-Step Protocol
The following protocol provides a detailed methodology for performing an MTT assay. The causality behind each step is explained to ensure a thorough understanding of the experimental design.
Materials:
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell line(s) and a normal cell line for control
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Action: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Rationale: This initial incubation period allows the cells to adhere to the plate and enter a logarithmic growth phase, ensuring a healthy and responsive cell population for the assay.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control (medium only).
-
Rationale: A dose-response curve is essential for determining the IC50 value (the concentration at which 50% of cell viability is inhibited). The vehicle control is crucial to ensure that the solvent itself does not have a cytotoxic effect.
-
-
Incubation:
-
Action: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]
-
Rationale: The incubation time should be sufficient for the compounds to exert their cytotoxic effects. The optimal duration may vary depending on the compound and the cell line and may need to be determined empirically.
-
-
MTT Addition:
-
Action: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Rationale: Serum-free medium is used during MTT incubation as components in serum can interfere with the reduction of MTT. The 4-hour incubation allows for sufficient formazan crystal formation in viable cells.
-
-
Formazan Solubilization:
-
Action: Remove the MTT solution. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]
-
Rationale: The insoluble formazan crystals must be dissolved to allow for accurate absorbance measurement. Incomplete solubilization is a common source of error in MTT assays.
-
-
Absorbance Measurement:
-
Action: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Rationale: The absorbance is directly proportional to the amount of formazan, which in turn reflects the number of viable cells.
-
-
Data Analysis:
-
Action: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Rationale: The IC50 value is a quantitative measure of the cytotoxic potency of the compound.
-
Alternative Assays: A Comparative Overview
While the MTT assay is a gold standard, alternative tetrazolium-based assays such as MTS and XTT offer certain advantages.[10] The primary distinction lies in the water-solubility of the formazan product.[10][11]
| Assay | Formazan Product | Solubilization Step | Key Advantage |
| MTT | Insoluble (purple crystals) | Required (e.g., DMSO) | Well-established and widely referenced. |
| MTS | Soluble | Not required | Simpler and faster 'one-step' protocol.[11] |
| XTT | Soluble (orange solution) | Not required | Higher sensitivity and dynamic range in some cases.[10] |
The choice of assay may depend on specific experimental needs, such as high-throughput screening, where the streamlined protocols of MTS and XTT can be particularly beneficial.[8]
Unraveling the Mechanism: How Do this compound Derivatives Induce Cell Death?
Understanding the molecular mechanisms by which this compound derivatives exert their cytotoxic effects is crucial for their rational development as anticancer agents. Emerging evidence suggests that these compounds can induce apoptosis, or programmed cell death, a key process in eliminating cancerous cells.
One study investigating a potent 2-Mercaptobenzoxazole derivative (a closely related scaffold) found that it induced apoptosis in liver cancer (HepG2) cells.[6] This was evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6] Furthermore, the compound led to an increase in the expression of caspase-3 and caspase-9, which are key executioner and initiator caspases in the apoptotic cascade, respectively.[6] This suggests that the cytotoxic activity of some of these derivatives is mediated through the intrinsic apoptotic pathway.
Another potential mechanism involves the modulation of nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs).[12] Activation of PPARγ has been linked to the induction of apoptosis and cell cycle arrest in various cancer types.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel anticancer therapeutics. The existing body of research demonstrates that derivatives of this compound can exhibit potent and, in some cases, selective cytotoxicity against a range of cancer cell lines. The MTT assay and its variants provide reliable and scalable methods for assessing this activity in vitro. Future research should focus on elucidating the structure-activity relationships to optimize the potency and selectivity of these compounds. Furthermore, in-depth investigations into their mechanisms of action, including their effects on various signaling pathways, will be critical for their translation into clinical applications. This guide serves as a foundational resource for researchers embarking on the exciting journey of exploring the therapeutic potential of this compound derivatives.
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ResearchGate. (n.d.). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. Retrieved from [Link]
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Navigating the Chemical Maze: A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of 2-Mercaptothiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 2-mercaptothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities, including potent anticancer and antimicrobial properties. Understanding the intricate relationship between the chemical structure of these analogs and their therapeutic efficacy is paramount for the rational design of novel, more effective drug candidates. This guide provides an in-depth, comparative analysis of the Quantitative Structure-Activity Relationship (QSAR) of this compound analogs, synthesizing key findings from various studies to offer a comprehensive resource for researchers in the field.
The Core of Activity: Unraveling the Structure-Activity Landscape
QSAR studies, ranging from two-dimensional (2D) to three-dimensional (3D) approaches, have been instrumental in elucidating the structural requirements for the biological activity of this compound derivatives. These computational models translate molecular structures into numerical descriptors, which are then correlated with experimental biological data to build predictive models.
A recurring theme across numerous studies is the profound influence of physicochemical properties such as hydrophobicity, electronic effects, and steric parameters on the biological activity of these compounds. The strategic placement of various substituents on the thiazole ring and the mercapto group can dramatically modulate their therapeutic potential.
A Comparative Look at QSAR Models for this compound Analogs
The predictive power of a QSAR model is contingent on the methodology employed and the descriptors selected. Here, we compare different QSAR approaches that have been applied to this compound and its close analog, 2-mercaptobenzothiazole, highlighting their statistical robustness and predictive capabilities.
2D-QSAR: Simplicity and Predictive Power
2D-QSAR models, which utilize topological, constitutional, and physicochemical descriptors, offer a straightforward yet powerful approach to understanding SAR. For instance, a study on thiazole derivatives as 5-lipoxygenase inhibitors developed a multiple linear regression (MLR) model with a good correlation coefficient (R² = 0.626) and predictive ability (R²_test = 0.621).[1]
The developed model is as follows: pIC50 = -0.1207 AATSC4c -0.2878 *AATSC8c + 0.3065 *AATSC1p - 0.0665 *GATS5s - 0.1048 *VE2_Dzp +0.1411 *SaaS + 0.1325 *maxHBa + 0.2375JGI4 - 0.061 *ATSC8p - 6.2479[1]
This equation underscores the importance of specific atomic and electronic properties in modulating the inhibitory activity.
Another 2D-QSAR study on imidazoquinazoline derivatives with anticancer activity against the MCF7 cell line also yielded a statistically significant model, further emphasizing the utility of this approach.[2]
3D-QSAR: A Deeper Dive into Spatial Arrangements
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more nuanced understanding by considering the three-dimensional arrangement of molecular fields (steric, electrostatic, hydrophobic, etc.).
A comparative study on 2-mercaptobenzothiazole derivatives with anti-inflammatory activity demonstrated the superiority of 3D-QSAR models over their 2D counterparts in terms of predictive power.[3] The k-Nearest Neighbor (k-NN) MFA approach yielded a 3D-QSAR model with a high cross-validated R² (q²) of 0.8171 and a predictive R² (pred_r²) of 0.7006.[3] In contrast, the 2D-QSAR model for the same dataset, while still robust, showed slightly lower predictive capability (q² = 0.9018, pred_r² = 0.8976).[3]
These findings suggest that for 2-mercaptobenzothiazole analogs, the spatial arrangement of substituents plays a critical role in their interaction with biological targets. The contour maps generated from CoMFA and CoMSIA studies provide visual cues for designing new analogs with enhanced activity by highlighting regions where bulky, electropositive, or hydrophobic groups are favored or disfavored.[2][4]
Key Structural Descriptors Influencing Biological Activity
Across various QSAR studies on this compound and related analogs, several key molecular descriptors have consistently emerged as significant determinants of their biological activity:
-
Topological Descriptors: These descriptors, such as molecular connectivity indices, provide information about the branching and connectivity of the molecule.
-
Electronic Descriptors: Parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity and ability to participate in electronic interactions.
-
Physicochemical Descriptors: Lipophilicity (logP), molar refractivity (MR), and polarizability are fundamental in governing the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to target proteins.
Experimental Validation: From Synthesis to Biological Evaluation
The credibility of any QSAR model rests on the quality of the experimental data used for its development. The following sections provide an overview of the typical experimental workflows for the synthesis and biological evaluation of this compound analogs.
Synthesis of this compound Analogs
A common and versatile method for the synthesis of 2-mercaptobenzothiazole derivatives involves a one-pot, four-component cyclo-condensation reaction.[5][6]
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: A mixture of a heterocyclic methyl ketone, malononitrile, ammonium acetate, and an appropriate aryl aldehyde is prepared.
-
Reaction Conditions: The reaction is typically carried out under solvent-free conditions using microwave or ultrasound irradiation to enhance reaction rates and yields.
-
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods like FT-IR and ¹H NMR.[5][6]
This method offers a high-yield and efficient route to a diverse range of 2-mercaptobenzothiazole analogs.
Another established synthetic route involves the reaction of 2-mercaptobenzothiazole with various electrophiles, such as alkyl or acyl halides, to introduce substituents at the sulfur atom.[7]
Biological Evaluation: Assessing Anticancer and Antimicrobial Potential
The synthesized this compound analogs are then subjected to a battery of biological assays to determine their therapeutic efficacy.
Anticancer Activity Assessment (MTT Assay):
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in appropriate media.
-
Compound Treatment: The cells are treated with varying concentrations of the synthesized this compound analogs.
-
MTT Incubation: After a predetermined incubation period, MTT solution is added to the cells. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated.[8]
Antimicrobial Activity Assessment (Broth Microdilution Method):
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The synthesized compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Quantitative Data at a Glance: Anticancer and Antimicrobial Activities
The following tables summarize the biological activity data for a selection of this compound and 2-mercaptobenzothiazole analogs from various studies.
Table 1: Anticancer Activity (IC50 values in µM) of Selected 2-Mercaptobenzothiazole Analogs [8][9][10]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 3d | MCF-7 | 43.4 |
| MDA-MB-231 | 35.9 | |
| 4d | MCF-7 | 39.0 |
| MDA-MB-231 | 35.1 | |
| Compound 6 | MCF-7 | 11.7 |
| HepG2 | 0.21 | |
| A549 | 1.7 | |
| Compound 1 | HCT116 | 22.4 |
| Compound 2 | HCT116 | 0.34 |
| Compound 6b | HepG2 | 6.83 |
| MCF-7 | 3.64 | |
| MDA-MB-231 | 2.14 | |
| HeLa | 5.18 |
Table 2: Antimicrobial Activity (MIC values in µg/mL) of Selected 2-Mercaptobenzothiazole Analogs
| Compound ID | Staphylococcus aureus | Escherichia coli |
| 2e | 3.12 | - |
| 2l | - | 25 |
Visualizing the Path to Discovery: Workflows and Mechanisms
To provide a clearer understanding of the processes and concepts discussed, the following diagrams, generated using Graphviz, illustrate the QSAR workflow and the proposed mechanisms of action for this compound analogs.
QSAR Development Workflow
Caption: A generalized workflow for the development and application of QSAR models for this compound analogs.
Proposed Antimicrobial Mechanism of Action
Caption: Proposed antimicrobial mechanism involving the inhibition of key bacterial enzymes MurB and FtsZ.
Potential Anticancer Mechanisms
Caption: Potential anticancer mechanisms of this compound analogs targeting key cellular processes.
Conclusion and Future Directions
The collective body of research on the QSAR of this compound analogs provides a solid foundation for the future design of more potent and selective therapeutic agents. The comparative analysis of different QSAR models reveals that while 2D-QSAR can offer valuable insights, 3D-QSAR approaches often provide a more detailed and predictive understanding of the structure-activity landscape, particularly for complex biological interactions.
Future research should focus on the development of more sophisticated QSAR models that incorporate a wider range of molecular descriptors and utilize advanced machine learning algorithms. Furthermore, a deeper investigation into the specific molecular targets and signaling pathways affected by these compounds will be crucial for a more mechanism-driven approach to drug design. By integrating computational modeling with robust experimental validation, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the next generation of anticancer and antimicrobial drugs.
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IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
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A Comparative Guide to the Performance of 2-Mercaptobenzothiazole as a Corrosion Inhibitor in Diverse Corrosive Environments
This guide provides an in-depth technical evaluation of 2-Mercaptobenzothiazole (2-MBT), a heterocyclic organic compound widely recognized for its efficacy as a corrosion inhibitor. We will explore its protective mechanisms and compare its performance across various corrosive media—acidic, neutral, and alkaline—supported by experimental data from peer-reviewed literature. This document is intended for materials scientists, corrosion engineers, and researchers seeking to understand and apply 2-MBT for the protection of metallic assets.
The Fundamental Mechanism of 2-Mercaptobenzothiazole in Corrosion Inhibition
2-Mercaptobenzothiazole's effectiveness stems from its ability to adsorb onto a metal's surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][2][3] This process is not merely a physical layering; it is a complex interaction driven by the molecule's unique structure.
Molecular Interaction: The 2-MBT molecule contains nitrogen and sulfur heteroatoms, which are rich in lone-pair electrons, as well as a π-electron system in its benzene ring. These features serve as active centers for adsorption.[1] The inhibition process occurs via the adsorption of the inhibitor, facilitated by the lone pair of electrons on the nitrogen and sulfur atoms.[1] This leads to the formation of a chemisorbed layer, where coordination bonds are formed between the inhibitor molecules and the metal surface.[4] This protective film acts as a barrier, retarding both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process.[1][2][3] Consequently, 2-MBT is classified as a mixed-type inhibitor.[1][2][3][4][5]
Caption: Mechanism of 2-MBT corrosion inhibition.
Performance Evaluation in Acidic Media
In acidic environments, commonly used for industrial cleaning, descaling, and pickling, the risk of excessive metal dissolution is high. 2-MBT has proven to be an effective inhibitor in these conditions for various metals.
For instance, studies on 316 stainless steel in a solution of 3% citric acid and 1% ammonium bifluoride demonstrated that 2-MBT acts as an efficient inhibitor.[1][2][6] Its inhibition efficiency was found to increase with both higher inhibitor concentration and rising temperature.[1][2][6] The adsorption of 2-MBT on the steel surface in this medium follows the Temkin adsorption isotherm, indicating a chemical adsorption process.[1][2] Similarly, for aluminum and aluminum-titanium alloys in 0.5 M HCl, 2-MBT significantly reduces the corrosion rate, with its efficiency being strongly dependent on concentration.[4] The presence of 2-MBT in acidic solutions increases the activation energy of the corrosion process, signifying that a strong inhibitive barrier is formed on the metal surface.[1][4]
| Metal/Alloy | Corrosive Medium | 2-MBT Conc. | Temperature (°C) | Max. Inhibition Efficiency (%) | Reference |
| 316 Stainless Steel | 3% Citric Acid + 1% (NH4)HF2 | 50-200 ppm | 25-65 | >90% (at 200 ppm, 65°C) | [1][2] |
| Aluminum | 0.5 M HCl | 10⁻⁶–10⁻³ M | 25-55 | ~95% (at 10⁻³ M, 25°C) | [4] |
| Al-Ti Alloy | 0.5 M HCl | 10⁻⁶–10⁻³ M | 25-55 | ~97% (at 10⁻³ M, 25°C) | [4] |
Performance Evaluation in Neutral Media
Neutral environments, particularly those containing chloride ions (e.g., seawater, industrial water), pose a significant threat due to pitting and localized corrosion. 2-MBT is highly effective in these conditions, especially for protecting aluminum alloys used in the aerospace industry.
On AA2024-T3 aluminum alloy in neutral chloride media, 2-MBT effectively reduces the corrosion rate.[7][8] Its mechanism involves adsorbing onto the metal surface, including on intermetallic particles which are often sites for corrosion initiation.[7] This adsorption inhibits further localized corrosion and protects the overall alloy matrix from oxidation.[7] Studies comparing 2-MBT with other common inhibitors like benzotriazole (BTZ) and 8-hydroxyquinoline (8-HQ) found that 2-MBT provides superior and more sustained protection for AA2024-T3 in 3.5% NaCl solution.[9] It significantly decreases both the anodic and cathodic reaction rates, a quality not equally observed in the other tested inhibitors.[9]
| Metal/Alloy | Corrosive Medium | Inhibitor | Key Findings | Reference |
| AA2024-T3 Al Alloy | Neutral Chloride | 2-MBT | Effectively inhibits corrosion by adsorbing on the surface and intermetallic particles. | [7][8] |
| AA2024-T3 Al Alloy | 3.5% NaCl | 2-MBT | Superior long-term inhibition (>400 hours) compared to BTZ and 8-HQ. | [9] |
| API 5L X42 Steel | 3.5% NaCl | 2-MBT | Provides effective protection, with efficiency enhanced when combined with Na2HPO4. | [10][11] |
| Copper | Neutral Chloride | 2-MBT | Adsorbs via sulfur atoms, inhibiting the initial stages of corrosion. | [12] |
Performance Evaluation in Alkaline Media
While less commonly studied, the performance of 2-MBT in alkaline solutions is relevant for specific industrial processes and for protecting metals like copper, which are susceptible to corrosion at high pH. Research on copper in a 0.1 M NaOH solution investigated the adsorption of 2-MBT and its effect on the growth of anodic oxides.[13] The presence of 2-MBT, which contains two sulfur and one nitrogen heteroatom, allows it to bond with the metallic substrate and form a protective barrier that limits the access of corrosive ions to the surface.[13] The study focused on how 2-MBT alters the growth of Cu(I) oxide, demonstrating its ability to interfere with the oxidation process even in a strong alkaline environment.[13]
Comparative Analysis with Alternative Inhibitors
A crucial aspect of evaluating an inhibitor is comparing its performance against established alternatives.
-
2-MBT vs. Benzotriazole (BTZ) and 8-Hydroxyquinoline (8-HQ): In a study on AA2024-T3 aluminum alloy, 2-MBT demonstrated superior inhibition properties.[9] Electrochemical tests showed that specimens in a 2-MBT-containing solution maintained high corrosion resistance for over 400 hours, a level of performance not matched by BTZ or 8-HQ.[9] Only 2-MBT was found to significantly reduce both anodic and cathodic reaction rates and protect the alloy's second-phase particles from dealloying.[9]
-
2-MBT vs. Sodium Phosphate (Na₂HPO₄): For API 5L X42 pipeline steel in 3.5 wt % NaCl, both 2-MBT and Na₂HPO₄ were shown to be effective inhibitors.[10][11] A significant finding was the synergistic effect when the two were combined. An admixture of 2-MBT and Na₂HPO₄ in a 1:1 molar ratio achieved an inhibition efficiency of over 90%, demonstrating that combining inhibitors can yield superior protection.[10][11]
-
Synergy with Benzotriazole (BTAH): For electroplated copper coatings, a composite passivation treatment using both 2-MBT and BTAH resulted in a corrosion inhibition efficiency of 90.7%.[14] This was far superior to the protection offered by using either inhibitor alone, suggesting a synergistic mechanism where a denser, more protective film is formed.[14]
Standardized Experimental Protocols for Inhibitor Evaluation
To ensure trustworthy and reproducible results, the evaluation of corrosion inhibitors like 2-MBT must follow standardized experimental protocols. The primary methods include gravimetric (weight loss) and electrochemical techniques.
Caption: General experimental workflow for corrosion inhibitor evaluation.
A. Weight Loss Method
This fundamental technique provides a direct measure of metal loss over time.[15][16]
-
Preparation: Prepare metallic specimens (coupons) with a defined surface area. Polish the surfaces to a uniform finish, degrease with a solvent like acetone, rinse with distilled water, and dry.
-
Weighing: Accurately weigh each coupon to four decimal places using an analytical balance.
-
Immersion: Immerse the coupons in the corrosive solution, both with and without various concentrations of 2-MBT. Maintain a constant temperature for a specified duration (e.g., 24, 48, or 72 hours).
-
Cleaning: After immersion, retrieve the coupons. Remove corrosion products by gentle cleaning with an appropriate solution (e.g., a soft brush in a solution containing an inhibitor to prevent further attack).
-
Final Weighing: Rinse, dry, and re-weigh the coupons.
-
Calculation:
-
Corrosion Rate (CR) is calculated from the weight loss (ΔW), surface area (A), immersion time (t), and metal density (ρ).
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100.
-
B. Electrochemical Methods
Electrochemical techniques are rapid and provide detailed mechanistic insights.[15][17] They are typically performed in a three-electrode cell.
1. Potentiodynamic Polarization (PDP) This method determines the corrosion current (i_corr) and reveals whether an inhibitor is anodic, cathodic, or mixed-type.[17]
-
Setup: Place the metal sample (working electrode), a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE) in the test solution.
-
Stabilization: Allow the system to stabilize for about 30-60 minutes until a steady open circuit potential (OCP) is reached.
-
Polarization Scan: Scan the potential at a slow, constant rate (e.g., 0.5-1 mV/s) in both the anodic and cathodic directions relative to the OCP.
-
Analysis: Plot the resulting current density (log scale) versus potential to generate a Tafel plot. Extrapolate the linear (Tafel) regions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). A lower i_corr value in the presence of the inhibitor indicates effective inhibition.[4]
2. Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique that provides information about the resistance of the inhibitor film and the corrosion process.[16]
-
Setup: Use the same three-electrode cell as in PDP.
-
Measurement: At the steady OCP, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analysis: The impedance data is plotted in Nyquist and Bode formats. The Nyquist plot for an inhibited system often shows a larger semicircle compared to the uninhibited system, indicating an increase in the charge transfer resistance (R_ct).[1][6] A higher R_ct value is directly related to a lower corrosion rate. The data can be fitted to an equivalent electrical circuit to model the electrochemical interface and quantify the properties of the protective layer.[6]
Conclusion
2-Mercaptobenzothiazole is a versatile and highly effective mixed-type corrosion inhibitor. Its performance is robust across a range of corrosive media, including acidic, neutral chloride, and alkaline solutions. Experimental data consistently demonstrates its ability to form a durable, chemisorbed protective layer on various metal surfaces, from stainless steel and aluminum alloys to copper. Comparative studies reveal that its performance is often superior to other common inhibitors like benzotriazole and 8-hydroxyquinoline, and it can exhibit powerful synergistic effects when combined with other compounds such as sodium phosphate. The standardized evaluation protocols outlined herein provide a reliable framework for researchers to quantify its efficiency and further explore its applications in industrial corrosion protection.
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A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity Against 2-Mercaptothiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Immunological Challenge of 2-Mercaptothiazole
2-Mercaptobenzothiazole (MBT) and its derivatives are a class of sulfur-containing heterocyclic compounds widely used as rubber vulcanization accelerators, corrosion inhibitors, and as scaffolds in medicinal chemistry for developing agents with antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] Due to their prevalence, there is a growing need for sensitive and specific detection methods, often relying on immunoassays, for applications ranging from environmental monitoring to pharmacokinetic studies.
However, the small size and chemical nature of MBT derivatives classify them as haptens.[4][5] Haptens are molecules that are not immunogenic on their own but can elicit a robust immune response when covalently bound to a larger carrier protein.[6][7] This necessity of conjugation presents a fundamental challenge: generating antibodies that are highly specific to the hapten itself, without significant cross-reactivity to its various derivatives or the carrier-linker complex. Understanding and rigorously evaluating this cross-reactivity is not merely an academic exercise; it is the critical determinant of an immunoassay's reliability and specificity.
This guide provides an in-depth comparison of methodologies to characterize antibody cross-reactivity against this compound derivatives. We will explore the causality behind experimental design, detail self-validating protocols, and present a framework for interpreting the resulting data, empowering you to select and validate antibodies with the highest degree of confidence.
Pillar 1: The Foundation of Hapten Immunology
To develop a specific antibody, one must first make the target immunogenic. This involves conjugating the this compound derivative (the hapten) to a large, immunogenic protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[8]
The choice of conjugation chemistry is paramount. Typically, a linker arm is introduced onto the hapten to facilitate its attachment to the carrier. This process, however, creates a new set of potential antigenic determinants. The resulting antibodies produced in the host animal can be a heterogeneous population with specificities for:
-
The target hapten (Desired).
-
The linker arm.
-
The hapten-linker combination.
-
The carrier protein itself.[9]
The generation of antibodies with undesired specificities is a primary source of assay failure, leading to inaccurate quantification and false-positive results. Therefore, the initial design of the immunogen is the first control point in the pursuit of specificity.
Caption: Workflow for generating and assessing anti-hapten antibodies.
Pillar 2: Methodologies for Cross-Reactivity Assessment
A robust assessment requires challenging the antibody with a panel of structurally similar molecules. For this compound, this panel should include the parent compound and derivatives with modifications at various positions (e.g., substitutions on the benzothiazole ring).
A. Competitive ELISA: The High-Throughput Screening Workhorse
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for screening and quantifying small molecules. In this format, the free hapten derivative in a sample competes with a fixed amount of a hapten-protein conjugate (immobilized on the plate) for binding to a limited amount of the specific antibody.
Causality Behind the Protocol: The critical choice in designing a competitive ELISA is the coating antigen. To mitigate the risk of selecting antibodies that recognize the linker or carrier used for immunization, it is imperative to use a different carrier protein for the screening assay.[10][11] For example, if KLH was the immunizing carrier, a BSA-hapten conjugate should be used for ELISA screening. This strategy ensures that only antibodies specific to the hapten moiety will generate a signal.
-
Coating: Dilute the hapten-BSA conjugate to 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL per well to a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the "competitor" compounds (the target this compound derivative and all related cross-reactants) in Assay Buffer.
-
Prepare the primary antibody at a fixed, non-saturating concentration (determined via a prior titration experiment) in Assay Buffer.
-
In a separate "competition plate," mix 50 µL of each competitor dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at room temperature.
-
-
Binding: Wash the coated and blocked assay plate 3 times. Transfer 100 µL of the antibody/competitor mixture from the competition plate to the assay plate. Incubate for 1 hour at room temperature.
-
Detection:
-
Wash the plate 3 times.
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted according to the manufacturer's instructions. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add 100 µL/well of TMB substrate. Incubate in the dark until sufficient color develops (5-15 minutes).
-
-
Stopping and Reading: Stop the reaction by adding 50 µL/well of 2N H₂SO₄. Read the absorbance at 450 nm.
-
Analysis: Plot the absorbance against the log of the competitor concentration. Fit a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the maximum signal). Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Hapten / IC50 of Derivative) * 100
Caption: Experimental workflow for a competitive ELISA.
B. Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics
While ELISA provides a robust measure of cross-reactivity via IC50 values, it is an endpoint assay. Surface Plasmon Resonance (SPR) offers a significant advantage by providing real-time, label-free kinetic data on molecular interactions.[12][13][14] This allows for the determination of association rates (kₐ), dissociation rates (kₔ), and the equilibrium dissociation constant (Kₗ), which is a direct measure of binding affinity.
Causality Behind the Protocol: By immobilizing the antibody and flowing the various this compound derivatives (as "analytes") over the surface, SPR can precisely quantify how tightly and how quickly each derivative binds.[15] A highly specific antibody will exhibit a fast association and a very slow dissociation rate for the target hapten, while showing rapid dissociation (or no binding at all) for other derivatives. This level of detail is invaluable for distinguishing subtle differences in binding that might be missed by ELISA and is critical for applications requiring high-affinity binders.[16]
-
Chip Preparation & Ligand Immobilization:
-
Select a sensor chip appropriate for antibody capture (e.g., a Protein A/G/L chip).
-
Equilibrate the system with running buffer (e.g., HBS-EP+).
-
Inject the primary antibody over the active flow cell(s) to achieve a target immobilization level (e.g., 1000-2000 RU). The antibody is the "ligand."
-
-
Analyte Injection (Kinetic Series):
-
Prepare a series of dilutions for the target this compound derivative and each cross-reactant in running buffer. These are the "analytes." A typical concentration range might be 0.1 nM to 1 µM.
-
Perform a kinetic injection cycle for each concentration, starting with the lowest. Each cycle consists of:
-
Association: Inject the analyte for a defined period (e.g., 120 seconds) to monitor binding.
-
Dissociation: Flow running buffer over the chip for an extended period (e.g., 300-600 seconds) to monitor the dissociation of the analyte from the antibody.
-
-
Include several buffer-only (zero analyte concentration) injections for double referencing.
-
-
Regeneration: After each full kinetic series for a single analyte, inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte, preparing the surface for the next analyte.
-
Data Analysis:
-
Perform double referencing by subtracting the signal from the reference flow cell and the average of the buffer-only injections.
-
Fit the referenced sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and Kₗ for each derivative.
-
Caption: Experimental workflow for SPR-based kinetic analysis.
Pillar 3: Data Interpretation & Comparative Analysis
The ultimate goal is to synthesize the data from both ELISA and SPR to build a comprehensive cross-reactivity profile. Below is an illustrative example of how to present this data for a hypothetical antibody raised against 2-Mercaptobenzothiazole (MBT).
Table 1: Comparative Cross-Reactivity Profile of Anti-MBT Antibody (Clone X)
| Compound Name | Structure | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| IC50 (nM) | % Cross-Reactivity | ||
| 2-Mercaptobenzothiazole (MBT) | [Structure of MBT] | 15.2 | 100% |
| 2-Hydroxybenzothiazole | [Structure] | 1,480 | 1.0% |
| 6-Nitro-2-mercaptobenzothiazole | [Structure] | 35.1 | 43.3% |
| 2-(Thiocyanomethylthio)benzothiazole | [Structure] | > 10,000 | <0.1% |
| N-Cyclohexyl-2-benzothiazolesulfenamide | [Structure] | > 10,000 | <0.1% |
Note: Data presented is for illustrative purposes only.
Analysis of the Hypothetical Data:
-
High Specificity: The antibody (Clone X) is highly specific for the target, MBT, as shown by its low nanomolar IC50 and Kₗ values.
-
Impact of Thiol Group Modification: The dramatic loss of binding for 2-Hydroxybenzothiazole, 2-(Thiocyanomethylthio)benzothiazole, and N-Cyclohexyl-2-benzothiazolesulfenamide indicates that the free thiol group at the 2-position is a critical part of the epitope recognized by the antibody. The SPR data confirms this, showing either no binding or a Kₗ value three orders of magnitude weaker.
-
Impact of Ring Substitution: The 6-Nitro derivative shows significant cross-reactivity (43.3%). The SPR data provides a nuanced explanation: the association rate (kₐ) is only slightly lower than the parent compound, but the dissociation rate (kₔ) is nearly twice as fast. This means the derivative binds almost as quickly but is less stable on the antibody, leading to a moderately weaker affinity (Kₗ of 3.53 nM vs 1.52 nM). This is a classic example of where SPR provides deeper mechanistic insight than ELISA alone.
Conclusion and Recommendations
The rigorous assessment of antibody cross-reactivity is non-negotiable for the development of reliable immunoassays for this compound derivatives. A multi-faceted approach, combining the high-throughput capabilities of competitive ELISA with the detailed kinetic analysis of SPR, provides the most comprehensive and trustworthy validation.
As a guiding principle, the experimental design must be self-validating. This is achieved by:
-
Strategic Immunogen and Screening Reagent Design: Using different carrier proteins for immunization and screening to eliminate carrier-specific antibodies.[11]
-
Comprehensive Competitor Panels: Testing against a rationally selected panel of structurally related derivatives to map the epitope and define the limits of specificity.
-
Orthogonal Method Validation: Confirming ELISA-derived cross-reactivity with quantitative kinetic data from SPR to understand the underlying binding mechanisms.
By adhering to these principles, researchers can confidently select and characterize antibodies, ensuring their resulting immunoassays are not only sensitive but, more importantly, highly specific for their intended this compound derivative target.
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Wang, F., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. [Link]
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Maleev, V. I., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]
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Hartwig, A. (2020). 2-Mercaptobenzothiazole. Publisso. [Link]
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European Commission (2004). Opinion of the Scientific Committee on Consumer Products (SCCP) on 2-Mercaptobenzothiazole (MBT). European Commission. [Link]
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Morlet-Savary, F., et al. (2023). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials. [Link]
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Khan, H., et al. (2019). 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management. Medicinal Chemistry. [Link]
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Warshaw, E. M., et al. (2012). Concomitant patch test reactions to mercapto mix and mercaptobenzothiazole: retrospective analysis from the North American Contact Dermatitis Group, 1994-2008. Dermatitis. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 2-Mercaptobenzothiazole for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. Handling and disposing of chemical reagents responsibly is not just a regulatory requirement; it is a cornerstone of scientific integrity and a critical aspect of protecting ourselves, our colleagues, and the environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Mercaptobenzothiazole (MBT), a common vulcanization accelerator that is also a potent skin sensitizer and an environmental hazard.[1][2][3][4][5] The procedures outlined here are designed to be a self-validating system, ensuring that each step logically reinforces a safe and compliant workflow.
Foundational Knowledge: Understanding the Risks of 2-Mercaptobenzothiazole (MBT)
Before we delve into the disposal protocols, it is crucial to understand the "why" behind these procedures. 2-Mercaptobenzothiazole (CAS No. 149-30-4) is not a benign substance.[1][6] It is classified as a skin sensitizer, meaning repeated or prolonged contact can lead to allergic reactions.[3][4][5][7] Furthermore, it is recognized as very toxic to aquatic life with long-lasting effects, making its containment and proper disposal an environmental imperative.[1][2][4][8] When heated to decomposition, it can emit highly toxic fumes of carbon monoxide, carbon dioxide, and oxides of sulfur and nitrogen.[2][7][9]
| Hazard Classification | Description | Primary Precaution |
| Skin Sensitization | May cause an allergic skin reaction upon contact.[1][4] | Avoid all skin contact by wearing appropriate gloves and protective clothing.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[7][10] | Wear safety glasses with side shields or chemical goggles.[1][2][11] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2][4] | Do not allow the chemical to enter drains, sewers, or waterways.[1][8][10][11] |
| Combustibility | Combustible solid. Finely dispersed particles may form explosive mixtures in air.[2] | Prevent dust dispersion and keep away from open flames and ignition sources.[2][11] |
| Incompatibilities | Reacts with strong oxidizing agents, acids, and acid fumes.[2][3][7][12] | Store separately from incompatible materials.[2][10] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of 2-Mercaptobenzothiazole is that it must be treated as hazardous waste.[13][14] Under no circumstances should it be disposed of down the drain or in regular trash.[8][10][11] The preferred method of disposal is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[10][15]
Proper disposal begins at the point of generation. All materials contaminated with MBT, including unused product, reaction residues, contaminated personal protective equipment (PPE), and cleaning materials, must be collected in a designated hazardous waste container.
-
Waste Container Selection: Use a clearly labeled, sealable, and chemically compatible container. A polyethylene or polypropylene container is suitable.[16]
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents: "2-Mercaptobenzothiazole".[13] Do not use abbreviations.
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials like acids and strong oxidizers.[2][3][10] The storage area should not have a drain or sewer access.[2][17]
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[13] They will provide specific instructions for packaging and documentation to ensure compliance with local, regional, and national regulations.[4][14]
The following DOT diagram illustrates the decision-making process for handling MBT waste streams in the laboratory.
Caption: Workflow for routine disposal of 2-Mercaptobenzothiazole waste.
Emergency Protocol: Managing Spills
Accidental spills require immediate and deliberate action to mitigate exposure and environmental contamination. The response procedure depends on the scale of the spill.
Before addressing any spill, don the appropriate PPE:
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber or polyvinyl chloride).[1][10]
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[1][2][11]
-
Respiratory Protection: For significant spills or where dust is generated, a particulate filter respirator is necessary.[2][6][11]
-
Protective Clothing: A lab coat or overalls to prevent skin contact.[1][2][11]
For small spills of MBT powder, the primary goal is to collect the material without creating airborne dust.[1][2][11]
-
Alert Personnel: Immediately inform others in the area.[18]
-
Isolate the Area: If necessary, restrict access to the spill location.[7][9]
-
Prevent Dusting: Gently moisten the spilled powder with 60-70% ethanol to prevent it from becoming airborne.[6][7][9] This is a critical step because inhalation is a potential route of exposure, and fine dust can form explosive mixtures with air.[2]
-
Collect the Material: Carefully sweep or scoop the dampened material into your designated hazardous waste container.[2][6] Use non-sparking tools.[10][11][15]
-
Final Decontamination: Use absorbent paper dampened with 60-70% ethanol to wipe the spill area, followed by a wash with soap and water.[7][9]
-
Dispose of Cleaning Materials: All cleaning materials (absorbent paper, gloves, etc.) must be placed in the hazardous waste container.[7][9]
-
Wash Hands: Thoroughly wash your hands after the cleanup is complete.[10]
If a large quantity of 2-Mercaptobenzothiazole is spilled, or if you feel it is unsafe to manage the situation yourself:
-
Alert: Notify your supervisor and contact your institution's emergency response team (e.g., EHS).[18][19]
-
Secure the Area: Close doors to the affected area and prevent entry.[20] Post a warning sign on the door.[18]
-
Await Professional Help: Do not re-enter the area. Allow trained emergency responders to handle the cleanup.[7][9]
The following diagram outlines the logical steps for responding to a 2-Mercaptobenzothiazole spill.
Caption: Decision-making workflow for a 2-Mercaptobenzothiazole spill.
By adhering to these systematic procedures, you contribute to a robust safety culture and ensure that the handling and disposal of 2-Mercaptobenzothiazole are conducted with the highest degree of scientific responsibility. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current information.
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Mastering the Safe Handling of 2-Mercaptothiazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate, and in-depth procedural guidance for the safe handling and disposal of 2-Mercaptothiazole (also known by its synonym, 2-Mercaptobenzothiazole or MBT). Moving beyond a simple checklist, this document explains the causality behind each recommendation, empowering you to build a self-validating system of safety in your laboratory.
Understanding the Risks: A Proactive Approach to Safety
This compound is a valuable chemical intermediate, but it is not without its hazards. A thorough understanding of these risks is the foundation of safe laboratory practice. It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1] Furthermore, it is a known skin sensitizer, meaning repeated contact can lead to an allergic reaction.[2] Of significant concern, this compound is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[3]
The primary routes of exposure in a laboratory setting are inhalation of the powder, skin contact, and eye contact. Therefore, our safety protocols are designed to mitigate these specific risks at every stage of handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Minimum PPE Requirement | Recommended Upgrade for Increased Protection |
| Weighing and Aliquoting (Solid) | Nitrile Gloves (double-gloved), Safety Glasses with Side Shields, Laboratory Coat | Chemical Splash Goggles, Face Shield, Fume Hood |
| Preparing Solutions | Nitrile Gloves (double-gloved), Chemical Splash Goggles, Laboratory Coat | Butyl Rubber Gloves, Face Shield, Fume Hood |
| Conducting Reactions | Nitrile Gloves (double-gloved), Chemical Splash Goggles, Laboratory Coat | Butyl Rubber Gloves, Face Shield, Fume Hood |
| Handling Waste | Nitrile or Butyl Rubber Gloves, Chemical Splash Goggles, Laboratory Coat | Chemical Resistant Apron |
The Rationale Behind Glove Selection
Choosing the right gloves involves understanding the concepts of permeation and degradation . Permeation is the process by which a chemical passes through a glove material on a molecular level, while degradation is the physical change in the glove material upon chemical contact.[4]
Crucially, always consult the glove manufacturer's specific chemical resistance data for the gloves you are using. The thickness of the glove material significantly impacts its protective capabilities.[5] For handling this compound, a glove thickness of at least 5 mils is advisable for splash protection.[7]
Respiratory Protection: When is it Necessary?
Given that this compound can cause respiratory irritation and is a powder that can become airborne, engineering controls are the primary method of protection.[1][8] All handling of the solid chemical that could generate dust should be performed in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter is required.[8]
Operational Plans: Step-by-Step Procedural Guidance
Adherence to standardized procedures is critical for minimizing exposure risk. The following protocols provide a framework for common laboratory tasks involving this compound.
Weighing and Aliquoting the Solid Chemical
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Cover the work surface with disposable bench paper.
-
Ensure all necessary equipment (spatulas, weigh boats, containers) is within easy reach to minimize movement.
-
-
Procedure:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully open the this compound container inside the fume hood.
-
Use a dedicated, clean spatula to transfer the desired amount of powder to a weigh boat.
-
To prevent the fine powder from becoming airborne, avoid sudden movements and work slowly.
-
If static electricity causes the powder to disperse, an anti-static gun can be used.[9]
-
Once the desired amount is weighed, securely close the primary container.
-
Transfer the weighed powder to a labeled, sealable container for transport to the next step.
-
-
Cleanup:
-
Carefully wipe down the spatula and any other reusable equipment with a cloth dampened with 60-70% ethanol to remove any residual powder.[10]
-
Dispose of the weigh boat, bench paper, and any contaminated wipes in a designated hazardous waste container.
-
Wipe down the work surface in the fume hood.
-
Preparing Solutions
-
Preparation:
-
All solution preparation should be conducted in a chemical fume hood.
-
Have your solvent, stir bar, and labeled glassware ready.
-
-
Procedure:
-
Add the solvent to the receiving flask first.
-
Slowly add the pre-weighed this compound powder to the solvent while stirring to prevent clumping and minimize dust generation.
-
Rinse the container that held the powder with a small amount of the solvent and add it to the flask to ensure a complete transfer.
-
Once the solid is fully dissolved, securely cap the flask.
-
-
Cleanup:
-
Decontaminate any reusable equipment as described in the decontamination section below.
-
Dispose of any contaminated disposable items in the designated hazardous waste.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations.[3]
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated weigh boats, gloves, and bench paper, in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a labeled, sealed, and compatible hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Contaminated Labware:
-
Glassware and other reusable items should be decontaminated before being washed and returned to general use. A triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by a wash with soap and water, is a common practice. The rinsate should be collected as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific waste disposal procedures and to arrange for the pickup of hazardous waste.
Emergency Procedures: Planning for the Unexpected
Spill Response
In the event of a spill, your immediate actions are critical.
-
Evacuate and Alert:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
-
Assess the Situation:
-
From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).
-
-
Cleanup (for small, manageable spills by trained personnel):
-
Don the appropriate PPE, including double nitrile or butyl rubber gloves, chemical splash goggles, a lab coat, and if necessary, a respirator.
-
Gently cover the spilled solid with a cloth or paper towels dampened with 60-70% ethanol to prevent the powder from becoming airborne.[10]
-
Carefully scoop the dampened material into a labeled hazardous waste container.
-
Clean the spill area with a cloth dampened with ethanol, followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS department or emergency response team immediately.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Decontamination of Laboratory Equipment
Any equipment that has come into contact with this compound must be thoroughly decontaminated before it is removed from the designated work area for maintenance, repair, or disposal.
-
Initial Wipe-Down: Carefully wipe down all external and internal surfaces of the equipment with a cloth dampened with 60-70% ethanol to remove any loose powder.
-
Thorough Cleaning: Wash the equipment with a laboratory detergent and water.
-
Solvent Rinse: Rinse the equipment with a suitable solvent, such as ethanol or acetone, to remove any remaining chemical residues. Collect the rinsate as hazardous waste.
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely in a well-ventilated area or wipe dry with clean paper towels.
For complex equipment, always consult the manufacturer's instructions for cleaning and decontamination procedures to avoid damaging the instrument.[11]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
By internalizing these procedures and the scientific principles that underpin them, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence within your laboratory.
References
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). University of California, Berkeley Environmental Health & Safety. Retrieved from [Link]
-
ICSC 1183 - 2-MERCAPTOBENZOTHIAZOLE. (2017, April). International Labour Organization. Retrieved from [Link]
-
OSHA Glove Selection Chart. Occupational Safety and Health Administration. Retrieved from [Link]
-
NIOSH Skin Notation (SK) Profiles | 2-Mercaptobenzothiazole. (2014, August). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Safety Data Sheet 2-Mercaptobenzothiazole Revision 5, Date 01 Mar 2022. Redox. Retrieved from [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]
-
Safety Data Sheet: 2-Mercaptobenzothiazole. Chemos GmbH & Co.KG. Retrieved from [Link]
-
Mercaptobenzothiazole and its salts: Human health tier II assessment. (2016, February 5). Australian Government Department of Health. Retrieved from [Link]
-
Decontamination Protocols for Lab Equipment. (2025, May 27). Aport. Retrieved from [Link]
-
2-Mercaptobenzothiazole; Final Test Rule. (2025, January 16). United States Environmental Protection Agency. Retrieved from [Link]
-
2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993. PubChem. National Institutes of Health. Retrieved from [Link]
-
Butyl Gloves. The Glove Guru. (2025, June 22). Retrieved from [Link]
-
Handling Hazardous Bulk Solids and Powders: Safety First! De Dietrich Process Systems. Retrieved from [Link]
-
A Comprehensive Guide to Safe Powder Handling. PSI-BFM. Retrieved from [Link]
-
Section 7: Safe Work Practices and Procedures. Princeton University Environmental Health and Safety. Retrieved from [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability & Risk. Retrieved from [Link]
-
2-Mercaptobenzothiazole. Publisso. (2025, March 31). Retrieved from [Link]
-
Laboratory Equipment Decontamination Procedures. Central Michigan University. Retrieved from [Link]
-
Decontamination of Laboratory Equipment. University of British Columbia Safety & Risk Services. Retrieved from [Link]
-
Safety Data Sheet: 2-Mercaptobenzothiazole. Chemos GmbH & Co.KG. Retrieved from [Link]
-
CHEMICAL GLOVE RESISTANCE GUIDE. Showa. Retrieved from [Link]
Sources
- 1. Elevating Workplace Safety in Powder Handling Systems [pneupowders.com]
- 2. Page loading... [guidechem.com]
- 3. chemos.de [chemos.de]
- 4. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. epa.gov [epa.gov]
- 7. NIOSH Skin Notation Profiles:2-Mercaptobenzothiazole | NIOSH | CDC [cdc.gov]
- 8. ddpsinc.com [ddpsinc.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. 2-MERCAPTOBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. polarlabprojects.com [polarlabprojects.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
